molecular formula C4H6N2S B130937 Thiazol-2-ylmethanamine CAS No. 55661-33-1

Thiazol-2-ylmethanamine

Cat. No.: B130937
CAS No.: 55661-33-1
M. Wt: 114.17 g/mol
InChI Key: JOZSYOPADROCMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiazol-2-ylmethanamine (CAS 55661-33-1) is a high-value heterocyclic building block extensively used in medicinal chemistry and pharmaceutical research. This compound features an amine-functionalized thiazole core, a privileged scaffold in drug discovery for constructing molecules with diverse biological activities. Its primary research application is as a key synthetic intermediate in the discovery and development of novel pharmacologically active compounds. Recent scientific investigations have identified N-(thiazol-2-yl)-benzamide analogs derived from this scaffold as the first class of potent and selective negative allosteric modulators (NAMs) of the Zinc-Activated Channel (ZAC), an atypical Cys-loop receptor . These antagonists demonstrate functional activity in the low micromolar range (IC50 1–3 μM) and exhibit notable selectivity, showing no significant off-target activity at other closely related receptors like 5-HT3A, nicotinic acetylcholine, GABAA, or glycine receptors . This makes this compound a critical tool for probing the poorly understood physiological functions of ZAC. Beyond neuroscience, this versatile intermediate is fundamental in developing compounds for inflammation and analgesia research. Derivatives of the thiazole-2-amine core have been synthesized and shown significant potency as selective cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) inhibitors, with promising in vitro and in vivo efficacy . Furthermore, the scaffold is employed in creating fluorinated sulfonamide derivatives for biophysical studies, such as investigating binding mechanisms with human serum albumin to understand drug pharmacokinetics . This product is supplied for research purposes as a building block in organic synthesis and drug discovery efforts. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-thiazol-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2S/c5-3-4-6-1-2-7-4/h1-2H,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOZSYOPADROCMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80373401
Record name Thiazol-2-ylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55661-33-1
Record name Thiazol-2-ylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-thiazol-2-ylmethanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Thiazol-2-ylmethanamine chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiazol-2-ylmethanamine is a heterocyclic amine containing a thiazole ring, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds. This document provides a detailed overview of the chemical properties, structure, and potential synthetic and analytical methodologies related to this compound. It is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical Properties and Structure

This compound, also known as 2-(aminomethyl)thiazole, is a versatile building block in organic synthesis. Its chemical structure and properties are fundamental to its reactivity and potential applications.

Chemical Structure

The structure of this compound is characterized by a five-membered thiazole ring with a methylamine substituent at the 2-position.

  • IUPAC Name: 1,3-thiazol-2-ylmethanamine[1]

  • Molecular Formula: C₄H₆N₂S[1][2]

  • SMILES: C1=CSN=C1CN[3]

  • InChI Key: JOZSYOPADROCMP-UHFFFAOYSA-N[1][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

PropertyValueSource
Molecular Weight 114.17 g/mol [1][2]
Appearance Colorless to Yellow to Orange clear liquid[4]
Boiling Point 95 °C at 14 mmHg[4][5]
Melting Point 180-185 °C
Flash Point 104 °C[4][5]
Density 1.239 g/cm³
LogP 1.3021
Topological Polar Surface Area (TPSA) 67.15 Ų[3]

Note: Some physical properties, such as the boiling point, are reported under reduced pressure. The melting point appears to be for the hydrochloride salt.

Synthesis and Analysis

While specific, detailed experimental protocols for the synthesis of this compound were not found in the immediate search results, general methods for the synthesis of thiazole derivatives are well-established. The most common approach is the Hantzsch thiazole synthesis.

General Synthetic Approach: Hantzsch Thiazole Synthesis

The Hantzsch synthesis involves the reaction of an α-haloketone or α-haloaldehyde with a thioamide. For this compound, a plausible synthetic route would involve the reaction of a protected 2-amino-2-haloacetaldehyde with thioformamide.

A generalized one-pot procedure for the synthesis of 2-aminothiazole derivatives involves the reaction of aromatic methyl ketones with thiourea in the presence of a brominating agent like copper(II) bromide.[6]

A conceptual workflow for the synthesis of a thiazole derivative is outlined below:

G Conceptual Workflow: Thiazole Synthesis cluster_reactants Reactants cluster_process Reaction cluster_product Product A α-Halo Carbonyl Compound C Cyclocondensation A->C B Thioamide/Thiourea B->C D Thiazole Derivative C->D

Caption: Conceptual workflow for thiazole synthesis.

Analytical Characterization

The purity and structure of this compound are typically confirmed using standard analytical techniques.

  • Gas Chromatography (GC): Used to determine the purity of the compound. A purity of >95.0% is commonly reported by commercial suppliers.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure by analyzing the magnetic properties of atomic nuclei.[7]

  • Mass Spectrometry (MS): Provides information about the mass-to-charge ratio of the molecule, confirming its molecular weight.

Biological and Medicinal Significance

The thiazole ring is a prominent scaffold in numerous FDA-approved drugs and biologically active compounds, exhibiting a wide range of pharmacological activities.[8][9] Derivatives of 2-aminothiazole, to which this compound is structurally related, have shown potential as antibacterial, antifungal, anti-inflammatory, and anticancer agents.[10]

While specific signaling pathways for this compound are not detailed in the provided search results, the broader class of thiazole derivatives has been shown to interact with various biological targets. For instance, some thiazole derivatives act as inhibitors of protein tyrosine phosphatase 1B (PTP1B), which is involved in insulin signaling pathways.[8]

The potential biological activities of thiazole derivatives are diverse and are an active area of research in drug discovery.

G Potential Biological Roles of Thiazole Derivatives cluster_activities Pharmacological Activities A Thiazole Derivatives B Antimicrobial A->B C Anti-inflammatory A->C D Anticancer A->D E Antiviral A->E

Caption: Potential biological roles of thiazole derivatives.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed and causes severe skin burns and eye damage.[1][5] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this chemical.[5] It is recommended to store the compound in a cool, dark place under an inert atmosphere as it may be air-sensitive.[4]

Conclusion

This compound is a valuable chemical intermediate with a rich foundation in the broader class of biologically active thiazole derivatives. This guide provides a summary of its core chemical properties and structure, offering a starting point for researchers and drug development professionals. While specific experimental protocols and detailed biological pathway information for this particular molecule require further investigation, the general principles of thiazole chemistry and pharmacology provide a strong framework for its potential applications. Further research into the specific biological targets and mechanisms of action of this compound could unveil novel therapeutic opportunities.

References

Spectroscopic Profile of (2-Thiazolyl)methylamine (CAS 55661-33-1): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for (2-Thiazolyl)methylamine, CAS number 55661-33-1. The information presented herein is intended to support research and development activities by offering detailed insights into the structural characterization of this compound through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis.

Chemical Identity

Chemical Name (2-Thiazolyl)methylamine
Synonyms 1,3-Thiazol-2-ylmethylamine, 2-(Aminomethyl)thiazole
CAS Number 55661-33-1
Molecular Formula C₄H₆N₂S
Molecular Weight 114.17 g/mol [1]
Structure A primary amine attached to a thiazole ring via a methylene bridge.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for (2-Thiazolyl)methylamine.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
7.7Doublet1H2.0Thiazole ring proton
7.25Doublet1H2.0Thiazole ring proton
4.2Singlet2H-Methylene protons (-CH₂-)
1.7Broad Singlet2H-Amine protons (-NH₂)

Note: Data obtained in CDCl₃ at 250 MHz.[2]

Infrared (IR) Spectroscopic Data
Wavenumber Range (cm⁻¹)IntensityVibrationFunctional Group
3400-3250Medium, Sharp (two bands)N-H StretchPrimary Amine (-NH₂)
3100-3000Medium to WeakC-H StretchAromatic (Thiazole ring)
2950-2850Medium to WeakC-H StretchAliphatic (Methylene group)
1650-1580MediumN-H BendPrimary Amine (-NH₂)
~1600 and ~1470Medium to WeakC=C and C=N StretchThiazole ring
1450-1400MediumCH₂ ScissoringMethylene group
1250-1020MediumC-N StretchAmine
Mass Spectrometry (MS) Data

Specific experimental mass spectrometry data for (2-Thiazolyl)methylamine is not publicly available. However, based on its molecular weight of 114.17 g/mol , the expected molecular ion peak ([M]⁺) in an electron ionization (EI) mass spectrum would appear at m/z 114.

Experimental Protocols

Detailed methodologies for the acquisition of the cited and expected spectroscopic data are provided below.

¹H NMR Spectroscopy

Objective: To determine the proton environment in the molecular structure of (2-Thiazolyl)methylamine.

Instrumentation: 250 MHz Nuclear Magnetic Resonance Spectrometer.

Sample Preparation:

  • A sample of approximately 5-10 mg of (2-Thiazolyl)methylamine was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • The solution was transferred to a 5 mm NMR tube.

  • A small amount of tetramethylsilane (TMS) was added as an internal standard (δ 0.00 ppm).

Data Acquisition:

  • Solvent: CDCl₃[2]

  • Frequency: 250 MHz[2]

  • Temperature: Standard probe temperature (approximately 298 K).

  • Pulse Sequence: Standard single-pulse sequence.

  • Number of Scans: Typically 16 to 64 scans are acquired to achieve an adequate signal-to-noise ratio.

  • Relaxation Delay: A relaxation delay of 1-2 seconds is generally sufficient.

Data Processing:

  • The raw data (Free Induction Decay - FID) was Fourier transformed to obtain the frequency-domain spectrum.

  • The spectrum was phase-corrected and baseline-corrected.

  • Chemical shifts were referenced to the internal standard (TMS).

  • Integration of the signals was performed to determine the relative number of protons.

  • Coupling constants were measured from the splitting patterns of the signals.

FT-IR Spectroscopy (General Protocol for a Liquid Sample)

Objective: To identify the functional groups present in (2-Thiazolyl)methylamine.

Instrumentation: Fourier Transform Infrared (FT-IR) Spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal (e.g., diamond or germanium) is clean.

  • Acquire a background spectrum of the empty ATR crystal.

  • Place a small drop of liquid (2-Thiazolyl)methylamine directly onto the ATR crystal.

  • Lower the press arm to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: Typically 4 cm⁻¹.

  • Number of Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Data Processing:

  • The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

  • The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to different functional groups.

Mass Spectrometry (General Protocol for a Liquid Sample via Electron Ionization)

Objective: To determine the molecular weight and fragmentation pattern of (2-Thiazolyl)methylamine.

Instrumentation: Mass Spectrometer with an Electron Ionization (EI) source.

Sample Introduction:

  • A small amount of the liquid sample is injected into the instrument, often via a direct insertion probe or after separation by Gas Chromatography (GC).

  • The sample is vaporized in the ion source.

Ionization:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: Typically 70 eV.

Mass Analysis:

  • The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Data Acquisition and Processing:

  • The detector records the abundance of ions at each m/z value.

  • The data is presented as a mass spectrum, which is a plot of relative ion intensity versus m/z.

  • The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce structural information.

Workflow Visualization

The following diagram illustrates a typical analytical workflow for the spectroscopic characterization of a chemical compound like (2-Thiazolyl)methylamine.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Compound (CAS 55661-33-1) Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Neat Liquid Sample->Prep_IR Prep_MS Dilute/Inject Sample->Prep_MS NMR NMR Spectroscopy Prep_NMR->NMR IR IR Spectroscopy Prep_IR->IR MS Mass Spectrometry Prep_MS->MS Process_NMR FT, Phasing, Referencing NMR->Process_NMR Process_IR Background Subtraction IR->Process_IR Process_MS Peak Detection MS->Process_MS Interpret Structural Elucidation Process_NMR->Interpret Process_IR->Interpret Process_MS->Interpret

Caption: Analytical workflow for spectroscopic characterization.

This guide provides a foundational understanding of the spectroscopic characteristics of (2-Thiazolyl)methylamine. For further in-depth analysis or specific applications, it is recommended to acquire experimental data under controlled laboratory conditions.

References

Thiazol-2-ylmethanamine Hydrochloride: An In-depth Technical Guide on Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and recommended experimental protocols for determining the solubility and stability of thiazol-2-ylmethanamine hydrochloride. Due to a lack of extensive publicly available experimental data for this specific compound, this guide also includes information on analogous thiazole-containing compounds and general methodologies widely accepted in the pharmaceutical industry.

Physicochemical Properties

This compound hydrochloride is a solid at room temperature. Key physicochemical identifiers and a predicted aqueous solubility for the free base are summarized below. It is important to note that the provided solubility data is calculated and not derived from experimental studies.[1]

PropertyValueSource
CAS Number 850852-85-6Sigma-Aldrich
Molecular Formula C₄H₇ClN₂SSigma-Aldrich
Molecular Weight 150.63 g/mol Sigma-Aldrich
Physical Form SolidSigma-Aldrich
Predicted Aqueous Solubility (free base) 13.9 mg/mLAmbeed

Solubility

For context, the solubility of a structurally related compound, 2-amino-4-phenyl thiazole, has been reported in various solvents. This information can serve as a useful reference for designing solubility studies for this compound hydrochloride.

SolventSolubility of 2-amino-4-phenyl thiazole
Ethanol~12 mg/mL
DMSO~10 mg/mL
Ethanol:PBS (pH 7.2) (1:10)~0.1 mg/mL

It is crucial to experimentally determine the solubility of this compound hydrochloride in various pharmaceutically relevant solvents and buffer systems to support formulation development.

Stability Profile

Detailed stability data for this compound hydrochloride is not extensively documented. However, general knowledge of thiazole-containing compounds suggests potential areas of instability. Thiazole rings can be susceptible to photo-degradation. Additionally, some 2-aminothiazole derivatives have shown instability in DMSO stock solutions.

Recommended storage conditions from commercial suppliers suggest storing the compound in an inert atmosphere at 2-8°C.

To establish a comprehensive stability profile, forced degradation studies are essential. These studies intentionally stress the compound under various conditions to identify potential degradation pathways and degradation products. This information is critical for developing stability-indicating analytical methods and for determining appropriate storage and handling conditions.

Experimental Protocols

The following sections detail standardized protocols for determining the solubility and stability of this compound hydrochloride.

Solubility Determination: Shake-Flask Method

The shake-flask method is a common technique for determining equilibrium solubility.

Methodology:

  • Preparation: Prepare saturated solutions by adding an excess amount of this compound hydrochloride to various solvents (e.g., water, methanol, ethanol, DMSO, and relevant buffers) in sealed flasks.

  • Equilibration: Agitate the flasks at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspensions to settle. Carefully collect the supernatant, ensuring no solid material is transferred. Filtration through a suitable, low-binding filter (e.g., 0.45 µm PTFE) can also be used.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is reported as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess compound to solvent B Agitate at constant temperature (24-48 hours) A->B C Collect supernatant B->C D Analyze concentration by HPLC C->D

Caption: Workflow for solubility determination using the shake-flask method.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are performed to understand the degradation pathways and to develop a stability-indicating analytical method.

Methodology:

A stock solution of this compound hydrochloride is subjected to the following stress conditions:

  • Acidic Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 N to 1 N hydrochloric acid.

    • Incubate at an elevated temperature (e.g., 60-80°C) for a defined period (e.g., up to 7 days), with samples taken at various time points.

    • Neutralize the samples before analysis.

  • Basic Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 N to 1 N sodium hydroxide.

    • Incubate at room temperature or a slightly elevated temperature for a defined period, with samples taken at various time points.

    • Neutralize the samples before analysis.

  • Oxidative Degradation:

    • Treat the stock solution with a solution of hydrogen peroxide (e.g., 3-30%).

    • Keep the mixture at room temperature for a defined period, protected from light.

    • Analyze samples at various time points.

  • Photolytic Degradation:

    • Expose a solution of the compound to a light source with a specified output (e.g., in a photostability chamber).

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze both the exposed and control samples at various time points.

  • Thermal Degradation:

    • Expose a solid sample of the compound to high temperatures (e.g., 60-80°C) in a controlled oven.

    • Analyze samples at various time points.

Analysis of Stressed Samples:

All samples from the forced degradation studies should be analyzed by a stability-indicating HPLC method. This method must be able to separate the intact drug from all degradation products. Peak purity analysis using a photodiode array (PDA) detector is recommended to ensure that the analyte peak is free from co-eluting impurities.

Forced_Degradation_Workflow cluster_analysis Analysis cluster_outcome Outcome Acid Acidic Hydrolysis HPLC Stability-Indicating HPLC Acid->HPLC Base Basic Hydrolysis Base->HPLC Oxidation Oxidative Degradation Oxidation->HPLC Photo Photolytic Degradation Photo->HPLC Thermal Thermal Degradation Thermal->HPLC PDA Peak Purity Analysis (PDA) HPLC->PDA Pathways Identify Degradation Pathways PDA->Pathways Products Characterize Degradation Products Pathways->Products Method Validate Analytical Method Products->Method

Caption: General workflow for forced degradation studies.

Potential Signaling Pathways and Logical Relationships

As this compound hydrochloride is a research chemical, its specific biological targets and signaling pathways are not well-defined in public literature. Thiazole moieties are present in a wide range of biologically active compounds, and their mechanism of action is diverse. Further research is required to elucidate the specific biological activities of this compound.

The logical relationship for developing a stability-indicating method is a sequential process.

SIM_Development_Logic A Perform Forced Degradation Studies B Generate Degradation Products A->B C Develop HPLC Method to Separate Drug and Degradants B->C D Validate HPLC Method (Specificity) C->D E Use Validated Method for Routine Stability Testing D->E

Caption: Logical workflow for stability-indicating method development.

Conclusion and Recommendations

This technical guide summarizes the currently available information on the solubility and stability of this compound hydrochloride. The lack of comprehensive experimental data highlights a significant knowledge gap. It is strongly recommended that researchers and drug development professionals conduct thorough experimental investigations to determine the aqueous and non-aqueous solubility, as well as a complete forced degradation profile for this compound. The protocols outlined in this guide provide a robust framework for undertaking such studies. The resulting data will be invaluable for ensuring the quality, safety, and efficacy of any potential pharmaceutical products containing this compound hydrochloride.

References

The Biological Potential of Thiazole-2-ylmethanamine and its Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While this guide provides a comprehensive overview of the biological activities associated with the thiazole scaffold, there is a notable scarcity of publicly available research specifically focused on the biological activities of the parent compound, Thiazol-2-ylmethanamine, and its simple derivatives. The following information is therefore largely based on studies of more complex thiazole-containing molecules and should be interpreted as a guide to the potential activities of this chemical class, rather than a definitive account of this compound itself. This highlights a significant gap in current medicinal chemistry research and underscores the potential for novel discoveries in this specific chemical space.

Introduction

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties allow it to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. Thiazole-containing compounds have been successfully developed as antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and neuroprotective agents.[1][2][3] This guide explores the known biological activities of thiazole derivatives, with a particular focus on the potential of the this compound core.

Antimicrobial Activity

Thiazole derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi. The mechanism of action for these compounds is often multifaceted and can involve the inhibition of essential microbial enzymes.

Quantitative Data for Antimicrobial Activity of Thiazole Derivatives
CompoundTarget OrganismActivityValueReference
4-(4-bromophenyl)-thiazol-2-amine derivative (43a)Staphylococcus aureusMIC16.1 µM[1]
4-(4-bromophenyl)-thiazol-2-amine derivative (43a)Escherichia coliMIC16.1 µM[1]
Thiazole-pyrazoline hybridEscherichia coliMIC0.23–0.7 mg/mL[4]
Thiazole-pyrazoline hybridStaphylococcus aureusMIC0.23–0.7 mg/mL[4]
N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivativeStaphylococcus aureusMIC3.9 µg/mL[4]

MIC: Minimum Inhibitory Concentration

Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of a compound.[5][6][7]

Materials:

  • Nutrient agar plates

  • Bacterial culture (e.g., Staphylococcus aureus, Escherichia coli)

  • Test compound solution (in a suitable solvent like DMSO)

  • Positive control (e.g., standard antibiotic)

  • Negative control (solvent alone)

  • Sterile cork borer (6-8 mm diameter)

  • Micropipette

  • Incubator

Procedure:

  • Inoculation of Agar Plates: A standardized inoculum of the test bacteria is uniformly spread over the surface of the nutrient agar plates using a sterile cotton swab.

  • Well Creation: Sterile cork borer is used to punch wells of uniform diameter in the agar.

  • Sample Addition: A fixed volume (e.g., 100 µL) of the test compound solution, positive control, and negative control are added to the respective wells.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: The diameter of the clear zone of no bacterial growth around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Experimental Workflow: Agar Well Diffusion Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_media Prepare Nutrient Agar Plates inoculate Inoculate Agar Plates prep_media->inoculate prep_culture Prepare Bacterial Inoculum prep_culture->inoculate create_wells Create Wells in Agar inoculate->create_wells add_samples Add Test Compounds & Controls create_wells->add_samples incubate Incubate Plates add_samples->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones analyze_data Analyze and Interpret Results measure_zones->analyze_data

Caption: Workflow for the Agar Well Diffusion Assay.

Anticancer Activity

A significant body of research has focused on the anticancer properties of thiazole derivatives. These compounds have been shown to inhibit the proliferation of various cancer cell lines through mechanisms that include the disruption of key signaling pathways and induction of apoptosis.

Quantitative Data for Anticancer Activity of Thiazole Derivatives
CompoundCancer Cell LineActivityValueReference
Thiazole derivative 3bPI3KαIC500.086 µM[2]
Thiazole derivative 3bmTORIC500.221 µM[2]
Thiazole derivative 4iSaOS-2 (Osteosarcoma)IC500.190 µg/mL[8]
Thiazole-coumarin hybrid 6aPI3KIC502.33 nM[9]
Thiazolidin-4-one derivative 5dMCF-7 (Breast Cancer)IC507.22 µg/mL[10]

IC50: Half-maximal Inhibitory Concentration

Signaling Pathway: PI3K/Akt/mTOR Inhibition

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[11][12][13] Its dysregulation is a common feature in many cancers, making it a prime target for anticancer drug development. Several thiazole derivatives have been identified as potent inhibitors of this pathway.[2][3]

PI3K_pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Inhibition of Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Growth & Proliferation mTORC1->Proliferation Thiazole Thiazole Derivative Thiazole->PI3K Inhibits Thiazole->mTORC1 Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by thiazole derivatives.

Experimental Protocol: PI3K Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the PI3K enzyme.[14][15]

Materials:

  • Recombinant human PI3K enzyme

  • PI(4,5)P2 substrate

  • ATP

  • Kinase buffer

  • Test compound

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Reaction Setup: In a microplate well, combine the kinase buffer, PI3K enzyme, and the test compound at various concentrations.

  • Pre-incubation: Incubate the mixture for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add the substrate (PI(4,5)P2) and ATP to initiate the kinase reaction.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

  • Termination and Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol. The signal is typically measured as luminescence or fluorescence.

  • Data Analysis: The percentage of inhibition is calculated by comparing the signal in the presence of the inhibitor to the control (no inhibitor). The IC50 value is then determined from a dose-response curve.

Conclusion and Future Directions

The thiazole scaffold is a versatile and valuable starting point for the development of new therapeutic agents. The diverse biological activities exhibited by thiazole derivatives, including potent antimicrobial and anticancer effects, highlight the significant potential of this heterocyclic system.

The specific focus of this guide, this compound and its simple derivatives, represents a largely unexplored area within this chemical space. The lack of extensive research on these simpler structures presents a compelling opportunity for medicinal chemists. Future investigations should aim to:

  • Synthesize and characterize a library of simple this compound derivatives.

  • Systematically screen these compounds for a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.

  • Elucidate the mechanisms of action for any active compounds to identify their molecular targets and affected signaling pathways.

  • Conduct structure-activity relationship (SAR) studies to optimize the potency and selectivity of lead compounds.

By undertaking such a research program, the full therapeutic potential of this fundamental thiazole scaffold can be unlocked, potentially leading to the discovery of novel and effective drug candidates.

References

Thiazol-2-ylmethanamine: A Versatile Primary Amine for the Construction of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiazol-2-ylmethanamine is a pivotal heterocyclic building block, offering a unique combination of a reactive primary amine and an aromatic thiazole ring. This structure provides a versatile platform for the synthesis of a diverse array of more complex heterocyclic systems, many of which are of significant interest in medicinal chemistry and drug discovery. This technical guide explores the synthesis, reactivity, and application of this compound as a foundational element in the construction of novel molecular architectures.

Synthesis of this compound

The synthesis of this compound can be approached through several strategic routes, primarily involving the introduction of an aminomethyl group at the C2 position of the thiazole ring. Two common and effective methods are the amination of 2-(chloromethyl)thiazole and the reduction of 2-cyanothiazole.

Synthesis via Amination of 2-(Chloromethyl)thiazole

A prevalent method for synthesizing this compound involves a two-step process starting from a suitable precursor to form 2-(chloromethyl)thiazole, followed by nucleophilic substitution with an amine source.

Step 1: Synthesis of 2-(Chloromethyl)thiazole Hydrochloride

The precursor, 2-(chloromethyl)thiazole, is often prepared and used as its hydrochloride salt for improved stability. One synthetic approach involves the reaction of 1-isothiocyanato-2-chloro-2-propene with chlorine gas.[1]

Step 2: Amination of 2-(Chloromethyl)thiazole

The reactive chloromethyl group can be displaced by an amine. A common method for such aminations is the Gabriel synthesis, which utilizes phthalimide as an ammonia surrogate to avoid multiple alkylations, followed by hydrazinolysis to release the primary amine.

Diagram illustrating the synthesis of this compound via the Gabriel synthesis.

digraph "synthesis_of_thiazol_2_ylmethanamine" {
graph [splines=ortho, nodesep=0.5];
node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"];
edge [fontname="Arial", color="#5F6368"];

"2_chloromethylthiazole" [label="2-(Chloromethyl)thiazole"]; "potassium_phthalimide" [label="Potassium Phthalimide"]; "intermediate" [label="N-(Thiazol-2-ylmethyl)phthalimide"]; "hydrazine" [label="Hydrazine (N2H4)"]; "thiazol_2_ylmethanamine" [label="this compound"]; "phthalhydrazide" [label="Phthalhydrazide"];

"2_chloromethylthiazole" -> "intermediate" [label="DMF"]; "potassium_phthalimide" -> "intermediate"; "intermediate" -> "thiazol_2_ylmethanamine" [label="Ethanol, Reflux"]; "hydrazine" -> "thiazol_2_ylmethanamine"; "intermediate" -> "phthalhydrazide" [style=dashed]; }

Caption: Synthesis of this compound.

Synthesis via Reduction of 2-Cyanothiazole

An alternative and direct route to this compound is the reduction of 2-cyanothiazole. This can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄).

Workflow for the reduction of 2-cyanothiazole.

digraph "reduction_of_2_cyanothiazole" {
graph [splines=ortho, nodesep=0.5];
node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"];
edge [fontname="Arial", color="#5F6368"];

"2_cyanothiazole" [label="2-Cyanothiazole"]; "reduction" [label="Reduction", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "workup" [label="Aqueous Workup", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "product" [label="this compound"];

"2_cyanothiazole" -> "reduction" [label="1. LiAlH4, THF"]; "reduction" -> "workup" [label="2. H2O, NaOH(aq)"]; "workup" -> "product"; }

Caption: Reduction of 2-Cyanothiazole.

Physicochemical and Spectroscopic Data

PropertyValueReference
Molecular Formula C₄H₆N₂S[2]
Molecular Weight 114.17 g/mol [2]
CAS Number 55661-33-1[2]
Appearance Colorless to yellow liquid
Boiling Point Not specified
1H NMR (CDCl₃, δ ppm) ~7.6 (d, 1H), ~7.1 (d, 1H), ~4.2 (s, 2H), ~1.9 (s, 2H, br)[3][4]
13C NMR (CDCl₃, δ ppm) ~170, ~142, ~118, ~45[2][3]

Reactivity and Applications as a Building Block

The primary amine of this compound serves as a versatile nucleophile, enabling a wide range of chemical transformations to construct more elaborate heterocyclic systems.

N-Acylation Reactions

The amino group readily undergoes acylation with acid chlorides or anhydrides to form the corresponding amides. These derivatives are often investigated for their biological activities.[5]

General scheme for N-acylation.

digraph "N_acylation" {
graph [splines=ortho, nodesep=0.7];
node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"];
edge [fontname="Arial", color="#5F6368"];

"start" [label="this compound"]; "reagent" [label="R-COCl or (RCO)2O"]; "product" [label="N-(Thiazol-2-ylmethyl)amide"];

"start" -> "product" [label="Base (e.g., Pyridine or NEt3)"]; "reagent" -> "product"; }``` Caption: N-Acylation Reaction.

Schiff Base Formation

Condensation with aromatic aldehydes provides a straightforward route to Schiff bases (imines). These compounds can serve as intermediates for further cyclization reactions or be evaluated for their own biological properties.

Aldehyde Reactant Product Yield (%) Reference
Substituted Benzaldehydes 2-Benzylideneaminonaphthothiazoles -
Indole-3-carbaldehyde Schiff base of 2-aminothiazole -
Synthesis of Fused Heterocyclic Systems

This compound is a valuable precursor for the synthesis of fused bicyclic and tricyclic heterocycles, such as imidazo[2,1-b]thiazoles and pyrimido[2,1-b]thiazoles. These scaffolds are prevalent in many biologically active molecules.

3.3.1. Imidazo[2,1-b]thiazoles

The reaction of 2-aminothiazole derivatives with α-haloketones is a common method for the synthesis of the imidazo[2,1-b]thiazole core. By analogy, this compound can be utilized to generate derivatives with a methylene linker. These compounds have been investigated as selective COX-2 inhibitors.

3.3.2. Pyrimido[2,1-b]thiazoles

Cyclocondensation reactions of 2-aminothiazole derivatives with β-dicarbonyl compounds or their equivalents can lead to the formation of pyrimido[2,1-b]thiazole systems.

General reaction pathway for fused heterocycle synthesis.

digraph "fused_heterocycles" {
  graph [splines=ortho, nodesep=0.7];
  node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"];
  edge [fontname="Arial", color="#5F6368"];

  "start" [label="this compound"];
  "reagent1" [label="α-Haloketone"];
  "reagent2" [label="β-Dicarbonyl Compound"];
  "product1" [label="Imidazo[2,1-b]thiazole derivative"];
  "product2" [label="Pyrimido[2,1-b]thiazole derivative"];

  "start" -> "product1";
  "reagent1" -> "product1" [label="Cyclocondensation"];
  "start" -> "product2";
  "reagent2" -> "product2" [label="Cyclocondensation"];
}

Caption: Fused Heterocycle Synthesis.

Biological Significance of Derived Compounds

Thiazole-containing compounds exhibit a broad spectrum of biological activities, and derivatives of this compound are no exception. Research has shown that compounds synthesized from this building block possess potential antimicrobial, anticancer, and anti-inflammatory properties.

Compound ClassBiological ActivityIC₅₀ / MICReference
4-(4-Bromophenyl)-thiazol-2-amine derivativesAnticancer (MCF7 cell line)IC₅₀ = 10.5 µM (for compound p2)[6]
Thiazole-based Schiff basesAntibacterial (various strains)MIC = 6.25 µg/mL (for some derivatives)[7]
Imidazo[2,1-b]thiazole derivativesCOX-2 InhibitionIC₅₀ in the range of 0.08-0.16 µM[8]
N-(6-Arylbenzo[d]thiazol-2-yl)acetamide derivativesUrease InhibitionMore active than standard

Experimental Protocols

Proposed Synthesis of this compound via Gabriel Synthesis

Materials:

  • 2-(Chloromethyl)thiazole hydrochloride

  • Potassium phthalimide

  • N,N-Dimethylformamide (DMF)

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • To a solution of 2-(chloromethyl)thiazole (liberated from its hydrochloride salt by neutralization with a mild base like NaHCO₃ and extraction) in anhydrous DMF, add potassium phthalimide (1.1 equivalents).

  • Heat the reaction mixture at 80-100 °C for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-water.

  • Filter the precipitated N-(thiazol-2-ylmethyl)phthalimide, wash with water, and dry.

  • Suspend the dried intermediate in ethanol and add hydrazine hydrate (2 equivalents).

  • Reflux the mixture for 2-4 hours. A precipitate of phthalhydrazide will form.

  • Cool the reaction mixture, filter off the phthalhydrazide, and wash it with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude this compound by distillation under reduced pressure or by column chromatography on silica gel.

General Procedure for Schiff Base Formation

Materials:

  • This compound

  • Substituted aromatic aldehyde (1 equivalent)

  • Ethanol or Glacial Acetic Acid

  • Catalytic amount of acid (e.g., a drop of H₂SO₄) if using ethanol

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol or glacial acetic acid. [9]2. Add the substituted aromatic aldehyde (1 equivalent) to the solution.

  • If using ethanol, add a catalytic amount of a strong acid.

  • Reflux the reaction mixture for 3-8 hours, monitoring by TLC. [9]5. Upon completion, cool the reaction mixture. If a precipitate forms, filter and recrystallize from a suitable solvent (e.g., ethanol).

  • If no precipitate forms, pour the reaction mixture into ice-water to induce precipitation. Filter, wash with water, and recrystallize the crude product. [9]

General Procedure for N-Acylation with an Acid Chloride

Materials:

  • This compound

  • Acid chloride (1.1 equivalents)

  • Anhydrous solvent (e.g., Dichloromethane, THF, or Acetone)

  • Base (e.g., Triethylamine or Pyridine, 1.2 equivalents)

Procedure:

  • Dissolve this compound in the anhydrous solvent and cool the solution to 0 °C in an ice bath.

  • Add the base to the solution.

  • Slowly add the acid chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amide by recrystallization or column chromatography. [5] In conclusion, this compound is a highly valuable and versatile building block in heterocyclic chemistry. Its accessible synthesis and the reactivity of its primary amine group provide a gateway to a vast chemical space of novel thiazole-containing compounds with significant potential in drug discovery and materials science. The protocols and data presented herein serve as a comprehensive guide for researchers looking to harness the synthetic potential of this important intermediate.

References

An In-depth Technical Guide on the Safety and Handling of Thiazol-2-ylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for Thiazol-2-ylmethanamine (CAS RN: 55661-33-1), also known as 2-(Aminomethyl)thiazole. The information is compiled and presented to ensure safe laboratory practices for professionals involved in research and development.

Section 1: Chemical Identification and Physical Properties

This compound is a heterocyclic compound utilized in various chemical syntheses. Understanding its physical and chemical properties is fundamental to its safe handling.

PropertyValueSource
Molecular Formula C₄H₆N₂S
Molecular Weight 114.17 g/mol
CAS Number 55661-33-1
Appearance Colorless to Yellow to Orange clear liquid
Boiling Point 95 °C at 14 mmHg
Density 1.204 g/mL at 25 °C
Refractive Index n20/D 1.569
Flash Point 104.4 °C (219.9 °F) - closed cup
Purity >95.0% (GC)

A hydrochloride salt of this compound also exists (CAS RN: 850852-85-6), which is a solid. This guide primarily focuses on the liquid form.

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

Hazard ClassGHS CategorySignal WordHazard Statement
Acute Toxicity, OralCategory 4DangerH302: Harmful if swallowed
Skin Corrosion/IrritationCategory 1BDangerH314: Causes severe skin burns and eye damage
Serious Eye Damage/Eye IrritationCategory 1DangerH314: Causes severe skin burns and eye damage

Note: The signal word "Danger" is used due to the skin corrosion hazard.

Hazard Pictograms:

  • GHS05: Corrosion

  • GHS07: Exclamation Mark

Section 3: Safe Handling and Storage

Proper handling and storage are crucial to minimize risks associated with this compound.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), and a lab coat. Ensure that skin is not exposed.

  • Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood. If inhalation risk is high, use a NIOSH-approved respirator.

Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe vapors or mist.

  • Wash hands thoroughly after handling.

  • Keep away from heat, sparks, and open flames.

  • Use non-sparking tools.

  • Handle under an inert atmosphere as the compound is air sensitive.

Storage Conditions:

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly sealed.

  • Recommended storage temperature is between 2-8°C.

  • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.

  • Store in a locked-up location.

The following diagram illustrates the general workflow for safely handling this compound.

SafeHandlingWorkflow A Receiving and Verification B Store in Cool, Dry, Ventilated, Secure Area (2-8°C, Inert Atmosphere) A->B Inspect Container C Don Personal Protective Equipment (PPE) B->C Prepare for Use D Work in a Chemical Fume Hood C->D E Dispense and Use (Avoid Inhalation/Contact) D->E F Decontaminate Work Area and Equipment E->F After Use G Dispose of Waste in Approved Container F->G H Remove and Dispose of Contaminated PPE G->H I Wash Hands Thoroughly H->I

Diagram 1: Safe Handling Workflow for this compound.

Section 4: First-Aid Measures

In case of exposure, immediate action is necessary.

Exposure RouteFirst-Aid Procedure
Inhalation Remove the person to fresh air and keep them comfortable for breathing. Immediately call a POISON CENTER or doctor.
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water or shower for at least 15 minutes. Immediately call a POISON CENTER or doctor.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.
Ingestion Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.

Section 5: Fire-Fighting and Spill Response

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.

  • Specific Hazards: Combustion may produce toxic gases such as carbon oxides, nitrogen oxides, and sulfur oxides. Vapors may form explosive mixtures with air.

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Spill Response:

  • Minor Spills: Remove all ignition sources. Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.

  • Major Spills: Evacuate the area and ensure adequate ventilation. Prevent the spill from entering drains. Contain the spill and follow the procedures for a minor spill.

  • Cleanup: Wash the spill area thoroughly with soap and water.

The interconnectedness of hazards associated with this compound is depicted in the following diagram.

HazardRelationships cluster_chemical This compound cluster_hazards Primary Hazards cluster_exposure Routes of Exposure & Consequences Chem C₄H₆N₂S H302 Harmful if Swallowed (Acute Oral Toxicity) Chem->H302 H314 Causes Severe Skin Burns and Eye Damage (Corrosive) Chem->H314 Ingestion Ingestion H302->Ingestion SkinContact Skin/Eye Contact H314->SkinContact Systemic Systemic Effects Ingestion->Systemic Leads to Local Severe Burns SkinContact->Local Results in Inhalation Inhalation RespIrrit Respiratory Irritation Inhalation->RespIrrit May cause

Diagram 2: Hazard Relationship Map for this compound.

Section 6: Experimental Protocols for Safety Assessment

Detailed experimental protocols for this compound are not publicly available. However, standardized OECD (Organisation for Economic Co-operation and Development) guidelines are typically followed for chemical safety testing. Below are generalized methodologies for key experiments.

1. Flash Point Determination (Closed-Cup Method)

  • Principle: This method determines the lowest temperature at which a liquid gives off enough vapor to ignite in the presence of an ignition source in a closed vessel.

  • Apparatus: A closed-cup flash point tester (e.g., Pensky-Martens or Tag Closed Tester).

  • Methodology (Generalized):

    • A sample of the substance is placed in the test cup of the apparatus.

    • The lid is closed, and the sample is heated at a slow, constant rate.

    • An ignition source is directed into the cup at regular temperature intervals.

    • The flash point is the lowest temperature at which the application of the ignition source causes the vapor above the sample to ignite with a distinct flash.

2. Skin Corrosion/Irritation Assessment (In Vitro Model)

  • Principle: This test uses a reconstituted human epidermis (RhE) model to assess the potential of a chemical to cause skin corrosion or irritation.

  • Methodology (Generalized - OECD TG 431/439):

    • Small, circular sections of the RhE tissue are dosed with the test chemical.

    • The tissues are incubated for a specific period (e.g., 3 minutes to 4 hours).

    • After exposure, the tissues are rinsed and transferred to a solution containing a cell viability marker (e.g., MTT).

    • The viability of the tissue is determined by measuring the amount of formazan dye produced, which correlates with the number of living cells.

    • The chemical is classified as corrosive or an irritant based on the reduction in cell viability compared to negative controls.

3. Acute Oral Toxicity Assessment (Up-and-Down Procedure)

  • Principle: This method involves dosing animals sequentially to identify the dose that is lethal to 50% of the test population (LD50). The dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal.

  • Methodology (Generalized - OECD TG 425):

    • A single animal (typically a rodent) is dosed with the substance at a starting dose level selected from a series of fixed dose levels.

    • The animal is observed for signs of toxicity and mortality over a defined period (e.g., 14 days).

    • If the animal survives, the next animal is given a higher dose. If it dies, the next animal receives a lower dose.

    • This process is continued until specific stopping criteria are met.

    • The LD50 value and confidence intervals are then calculated using the maximum likelihood method.

Section 7: Disposal Considerations

  • Dispose of this chemical and its container in accordance with local, regional, and national regulations.

  • It is recommended to use a licensed professional waste disposal service.

  • Do not allow the product to enter drains or waterways.

This guide is intended for informational purposes and should be used in conjunction with a complete Safety Data Sheet (SDS) from the supplier. Always prioritize safety and follow established laboratory protocols.

Reactivity of the Amine Group in Thiazol-2-ylmethanamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiazol-2-ylmethanamine is a pivotal structural motif in medicinal chemistry and drug discovery, valued for its versatile reactivity and presence in numerous biologically active compounds.[1] This technical guide provides a comprehensive analysis of the reactivity of its primary amine group. Key aspects including basicity, nucleophilicity, and participation in fundamental organic reactions such as acylation, alkylation, and Schiff base formation are explored in detail. This document synthesizes available data, presents detailed experimental protocols for key transformations, and offers visualizations of reaction workflows to serve as a valuable resource for researchers in the field.

Introduction: The Significance of the Thiazole Moiety

The thiazole ring is a privileged scaffold in pharmaceutical sciences, forming the core of a wide array of therapeutic agents, from antibiotics to anticancer drugs.[1][2] The unique electronic properties of this sulfur- and nitrogen-containing heterocycle significantly influence the reactivity of its substituents. This compound, featuring a primary amine separated from the ring by a methylene linker, presents a fascinating case study in reactivity, where the electron-withdrawing nature of the thiazole ring modulates the nucleophilic and basic character of the amine. Understanding this interplay is crucial for the rational design and synthesis of novel drug candidates.

Core Reactivity Principles: Basicity and Nucleophilicity

The conjugate acid of the parent thiazole has a pKa of 2.5, indicating it is a weak base.[2] For a related compound, ethyl 2-(aminomethyl)thiazole-4-carboxylate, the predicted pKa of the protonated amino group is 2.60.[3] This suggests that the exocyclic amine in this compound is significantly less basic than typical alkylamines (pKa ~10-11). This reduced basicity is attributed to the electron-withdrawing inductive effect of the adjacent thiazole ring.

Despite its reduced basicity, the amine group remains a competent nucleophile, readily participating in a variety of bond-forming reactions. Kinetic studies on related 2-amino-4-arylthiazoles have allowed for their positioning on the Mayr nucleophilicity scale, demonstrating their capacity to react with electrophiles.[4]

Key Reactions of the Amine Group

The amine group of this compound undergoes a range of classical amine reactions, making it a versatile building block for the synthesis of diverse molecular architectures.

Acylation: Formation of Amides

Acylation of the primary amine to form amides is a common and robust transformation. This reaction is typically achieved using acylating agents such as acyl chlorides or acid anhydrides in the presence of a base. The resulting amide derivatives are prevalent in many biologically active molecules.

Table 1: Summary of Acylation Reactions on Thiazole Scaffolds

Acylating AgentAmine SubstrateSolvent/BaseConditionsYieldReference
Acetyl Chloride2-AminothiazoleDry AcetoneReflux, 2hN/A[5]
Phenyl Boronic Acids2-Amino-6-bromobenzothiazolePd(PPh3)4, 1,4-Dioxane/H2O80-100 °C80-85%[6]

This protocol is adapted from the acylation of 2-aminothiazole.[5]

  • Dissolution: Dissolve this compound (1 equivalent) in dry acetone in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Addition of Acylating Agent: Add the desired acyl chloride (1 equivalent) dropwise to the stirred solution.

  • Reaction: Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature. Pour the reaction mixture into cold, acidified water to precipitate the N-acylated product.

  • Isolation: Collect the solid product by filtration, wash with cold acetone, and dry under vacuum.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethyl acetate.

Alkylation: Synthesis of Secondary and Tertiary Amines

Alkylation of the amine group provides access to secondary and tertiary amines, further expanding the molecular diversity of this compound derivatives. Direct alkylation with alkyl halides can be challenging to control, often leading to over-alkylation. Reductive amination offers a more controlled, alternative approach.

This is a general procedure for reductive amination.[7][8][9]

  • Imine Formation: In a round-bottom flask, dissolve this compound (1 equivalent) and an aldehyde or ketone (1 equivalent) in a suitable solvent such as methanol or 1,2-dichloroethane.

  • Drying: Add a drying agent, such as anhydrous sodium sulfate, and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Cool the mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (NaBH(OAc)3), portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Schiff Base Formation: Condensation with Carbonyls

The reaction of the primary amine with aldehydes or ketones yields imines, also known as Schiff bases. These compounds are valuable intermediates and exhibit a range of biological activities.

Table 2: Conditions for Schiff Base Formation with Thiazole Amines

Amine SubstrateCarbonyl SubstrateSolvent/CatalystConditionsReference
Naphtha[1,2-d]thiazol-2-amineAromatic AldehydesGlacial Acetic AcidReflux, 8h[10]
2-Amino-4-phenyl thiazole3-Aldehydosalicylic acidEthanol / Glacial Acetic AcidReflux, 4-5h[11]

This protocol is adapted from the synthesis of Schiff bases from naphtha[1,2-d]thiazol-2-amine.[10]

  • Dissolution: Dissolve this compound (1 equivalent) in glacial acetic acid in a round-bottom flask.

  • Addition of Carbonyl: Add a solution of the desired aldehyde or ketone (1 equivalent) in glacial acetic acid dropwise to the stirred amine solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-8 hours.

  • Work-up: Upon completion, pour the reaction mixture onto crushed ice to precipitate the Schiff base.

  • Isolation: Filter the solid product, wash thoroughly with water, and dry.

  • Purification: Recrystallize the crude product from ethanol to obtain the pure Schiff base.

Visualizing Reaction Workflows and Pathways

The following diagrams, created using the DOT language, illustrate a generalized experimental workflow for the derivatization of the amine group and a schematic of a typical acylation reaction.

experimental_workflow cluster_reaction Reaction Setup cluster_process Reaction cluster_workup Work-up cluster_purification Isolation & Purification reactants Reactants (this compound, Electrophile) solvent Solvent catalyst Catalyst/Base stirring Stirring & Heating (TLC Monitoring) catalyst->stirring quench Quenching stirring->quench extraction Extraction drying Drying filtration Filtration/ Evaporation drying->filtration chromatography Column Chromatography recrystallization Recrystallization product Final Product recrystallization->product

Caption: General experimental workflow for the derivatization of this compound.

acylation_pathway amine This compound intermediate Tetrahedral Intermediate amine->intermediate Nucleophilic Attack acyl_chloride Acyl Chloride (R-COCl) acyl_chloride->intermediate base Base (e.g., Triethylamine) hcl_salt Base-HCl Salt base->hcl_salt Proton Abstraction amide N-(Thiazol-2-ylmethyl)amide intermediate->amide Chloride Elimination

Caption: Simplified pathway for the acylation of this compound.

Conclusion

The primary amine group of this compound, while exhibiting reduced basicity due to the electronic influence of the thiazole ring, remains a versatile and reactive nucleophile. Its participation in fundamental reactions such as acylation, alkylation, and Schiff base formation is well-established, providing a robust platform for the synthesis of a wide range of derivatives. The experimental protocols and reactivity principles outlined in this guide are intended to equip researchers and drug development professionals with the foundational knowledge to effectively utilize this compound as a key building block in the design and synthesis of novel therapeutic agents. Further quantitative studies on the pKa and reaction kinetics of this specific molecule would be of significant value to the scientific community.

References

The Expanding Therapeutic Potential of Thiazol-2-ylmethanamine in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, featured in numerous FDA-approved drugs.[1] Among its myriad derivatives, Thiazol-2-ylmethanamine and its analogs are emerging as a versatile and promising class of compounds with a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the synthesis, potential applications, and mechanisms of action of this compound derivatives, offering a valuable resource for researchers engaged in drug discovery and development.

Synthesis of this compound Derivatives

The synthesis of the this compound core and its derivatives often employs well-established synthetic routes for 2-aminothiazoles, followed by functionalization. The Hantzsch thiazole synthesis remains a classical and widely utilized method, involving the condensation of α-haloketones with thioamides.[2][3] One-pot procedures are also favored for their efficiency, reacting α-haloketones and substituted thioamides to produce structurally diverse thiazoles in good yields.[2] For N-substituted derivatives, a common strategy involves the reaction of 2-aminothiazole with various electrophiles. For instance, N-(thiazol-2-yl)acetamides can be synthesized by reacting 2-aminothiazole with acetyl chloride.[4]

A general synthetic workflow for obtaining N-substituted this compound derivatives can be conceptualized as follows:

Synthesis_Workflow Thioamide Thioamide/ Thiourea Hantzsch Hantzsch Thiazole Synthesis Thioamide->Hantzsch AlphaHaloKetone α-Haloketone AlphaHaloKetone->Hantzsch TwoAminoThiazole 2-Aminothiazole Hantzsch->TwoAminoThiazole Alkylation N-Alkylation/ N-Acylation TwoAminoThiazole->Alkylation AlkylHalide Alkyl Halide/ Acyl Chloride AlkylHalide->Alkylation FinalProduct N-Substituted This compound Derivative Alkylation->FinalProduct

General synthetic workflow for N-substituted this compound derivatives.

Potential Therapeutic Applications and Quantitative Data

Derivatives of this compound have demonstrated significant potential across various therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases. The following tables summarize key quantitative data for various biological activities.

Anticancer Activity

Thiazole derivatives are potent anticancer agents, often acting as kinase inhibitors.[5][6][7] They have been shown to target several kinases involved in cancer cell proliferation and survival, such as c-Met, FGFR1, and Aurora kinases.[8][9][10]

Compound ClassTargetIC50/KiCell LineReference
Thiazole carboxamidesc-Met29.05 nM - 56.64 nMMKN-45[8]
Thiazolyl-chalcones-<10 µMBGC-823, PC-3, NCI-H460, BEL-7402[11]
Thiazole-naphthalene derivativesTubulin Polymerization--[12]
Thiazole derivativesVEGFR-20.15 µM-[12]
Thiazole and thiadiazole derivatives-7.22 - 9.35 µg/mLHepG2, MCF-7, HCT-116, PC-3[6]
Neurodegenerative Diseases

In the context of neurodegenerative disorders like Alzheimer's disease, this compound analogs have shown promise as inhibitors of key enzymes such as acetylcholinesterase (AChE).[13] The inhibition of AChE increases the levels of the neurotransmitter acetylcholine, which is beneficial for cognitive function.[1]

Compound ClassTargetIC50/KiReference
Thiazole-based derivativesAcetylcholinesterase (AChE)103.24 nM - 500.56 nM[13]
4-(4-Chlorophenyl)thiazol-2-aminesDNase I79.79 µM[14]
4-(4-Chlorophenyl)thiazol-2-amines5-Lipoxygenase (5-LO)50 nM[14]
Antimicrobial Activity

The thiazole scaffold is a well-established pharmacophore in antimicrobial drug discovery.[15][16] Derivatives have demonstrated activity against a range of bacterial and fungal pathogens.[14]

Compound ClassOrganismMICReference
N-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2(trifluoromethyl)phenyl)-4,5-dihydrothiazol-2-amine (8C)E. coli6.25 µg/mL[14]
N-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2(trifluoromethyl)phenyl)-4,5-dihydrothiazol-2-amine (8C)S. typhi25 µg/mL[14]
N-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2(trifluoromethyl)phenyl)-4,5-dihydrothiazol-2-amine (8C)P. aeruginosa25 µg/mL[14]
N-(6-arylbenzo[d]thiazol-2-yl)acetamidesE. coliGood activity at 40 µg/mL[17]
Other Biological Activities

This compound derivatives have also been investigated as antagonists for G-protein coupled receptors (GPCRs), such as dopamine receptors, which are important targets for antipsychotic drugs.[18][19]

Compound ClassTargetKiReference
(R)-(+)-2-amino-4-(4-fluorophenyl)-5-[1-[4-(4-fluorophenyl)-4-oxobutyl] pyrrolidin-3-yl]thiazole (NRA0045)Dopamine D4.4 Receptor0.55 nM[18]
(R)-(+)-2-amino-4-(4-fluorophenyl)-5-[1-[4-(4-fluorophenyl)-4-oxobutyl] pyrrolidin-3-yl]thiazole (NRA0045)Dopamine D4.7 Receptor0.54 nM[18]

Signaling Pathways and Mechanisms of Action

A key mechanism through which thiazole derivatives exert their anticancer effects is the inhibition of protein kinases within critical signaling pathways. The PI3K/Akt/mTOR pathway, which is frequently overactive in cancer, is a prominent target.[3] Inhibition of kinases in this pathway can lead to decreased cell proliferation and increased apoptosis.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Thiazole This compound Derivative Thiazole->PI3K Inhibits Thiazole->Akt Inhibits Thiazole->mTORC1 Inhibits

Inhibition of the PI3K/Akt/mTOR signaling pathway by Thiazole derivatives.

Detailed Experimental Protocols

General Procedure for the Synthesis of N-(thiazol-2-yl)acetamides[4]
  • A mixture of the appropriate 2-aminothiazole (1 equivalent) and acetyl chloride (1 equivalent) is prepared in dry acetone.

  • The reaction mixture is refluxed for 2 hours.

  • After cooling to room temperature, the mixture is poured into acidified cold water.

  • The resulting solid precipitate is collected by filtration and washed with cold acetone.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethyl acetate, to yield the desired N-(thiazol-2-yl)acetamide.

In Vitro Kinase Inhibition Assay (Luminescence-Based)[13]

This protocol outlines a general procedure for determining the IC50 values of test compounds against a specific kinase.

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

    • Prepare stock solutions of the kinase, its specific substrate peptide, and ATP in the kinase assay buffer.

    • Prepare serial dilutions of the this compound test compound in a suitable solvent (e.g., DMSO).

  • Assay Procedure (96-well plate format):

    • Add 2.5 µL of the serially diluted test compound or DMSO (vehicle control) to each well.

    • Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

MTT Cell Viability Assay[2][20][21]

This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well.

    • Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Treat the cells with various concentrations of the this compound derivative. Include a vehicle control (e.g., DMSO).

    • Incubate the cells for a further 24-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 0.5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in serum-free media.

    • Remove the treatment media from the wells and add 100 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully aspirate the MTT solution from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Read the absorbance at 560-590 nm using a microplate reader.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)[1][22][23][24][25]

This colorimetric assay is used to screen for AChE inhibitors.

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

    • AChE Solution: Prepare a working solution of AChE from a stock solution in the assay buffer.

    • DTNB Solution: 5,5'-dithiobis(2-nitrobenzoic acid) in assay buffer.

    • ATCI Solution: Acetylthiocholine iodide in deionized water (prepare fresh).

    • Inhibitor Solutions: Prepare serial dilutions of the this compound test compounds.

  • Assay Procedure (96-well plate format):

    • To each well, add the assay buffer, DTNB solution, and the test compound or vehicle control.

    • Add the AChE solution to all wells except the blank.

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes).

    • Initiate the reaction by adding the ATCI solution to all wells.

    • Immediately measure the absorbance at 412 nm at regular intervals for a specific duration (e.g., every minute for 10 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • Determine the percentage of inhibition for each concentration of the test compound.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The diverse biological activities, including potent anticancer, neuroprotective, and antimicrobial effects, underscore the significant potential of this class of compounds. The synthetic accessibility and the possibility for extensive structural modification provide a rich area for further exploration and optimization. This technical guide serves as a foundational resource for researchers aiming to harness the therapeutic potential of this compound derivatives in their drug discovery endeavors. Further investigation into the structure-activity relationships and mechanisms of action will undoubtedly pave the way for the development of next-generation therapeutics based on this remarkable scaffold.

References

Methodological & Application

Application Notes: Synthesis of Thiazol-2-ylmethanamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Thiazol-2-ylmethanamine derivatives, in particular, serve as crucial building blocks for therapeutic agents due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This document provides detailed protocols for the synthesis of this compound and its N-substituted derivatives, focusing on common and efficient laboratory-scale procedures. Key strategies covered include the preparation of a versatile 2-(chloromethyl)thiazole intermediate, reduction of a nitrile precursor, and direct N-alkylation for derivatization.

General Synthetic Strategies

The synthesis of this compound derivatives can be approached through several strategic pathways. The most common routes involve the preparation of a key intermediate which is then converted to the desired amine. Two primary strategies are outlined below:

  • The Halide Intermediate Route: This approach involves the synthesis of a 2-(halomethyl)thiazole, typically 2-(chloromethyl)thiazole. This reactive intermediate is then subjected to nucleophilic substitution with an amine source. For the synthesis of the primary amine, a protected nitrogen nucleophile like potassium phthalimide (the Gabriel Synthesis) is often used to prevent over-alkylation. For N-substituted derivatives, primary or secondary amines can be used directly.[4]

  • The Nitrile Reduction Route: This is a highly effective method for preparing the primary this compound. It begins with thiazole-2-carbonitrile, which is reduced using a strong hydride reducing agent, such as Lithium Aluminum Hydride (LiAlH₄), to yield the target primary amine directly.[5][6][7]

The resulting primary amine can be further functionalized through various methods, including reductive amination or subsequent N-alkylation, to generate a library of diverse derivatives.

G cluster_0 Halide Intermediate Route cluster_1 Nitrile Reduction Route T2M (Thiazol-2-yl)methanol T2CMT 2-(Chloromethyl)thiazole T2M->T2CMT SOCl₂ T2MA This compound T2CMT->T2MA 1. K-Phthalimide 2. N₂H₄ NSub_A N-Substituted Derivative T2CMT->NSub_A R¹R²NH T2CN Thiazole-2-carbonitrile T2MA_2 This compound T2CN->T2MA_2 LiAlH₄ NSub_B N-Substituted Derivative T2MA_2->NSub_B Alkylation / Reductive Amination

Caption: General synthetic workflows for this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of 2-(Chloromethyl)-4-methylthiazole Intermediate

This protocol describes the conversion of a thiazole methanol derivative to a reactive chloromethyl intermediate using thionyl chloride.[8]

Materials:

  • (4-methylthiazol-2-yl)methanol

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve (4-methylthiazol-2-yl)methanol (1.0 g, 7.7 mmol) in anhydrous DCM (20 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the stirred solution to 0 °C using an ice bath.

  • Add thionyl chloride (0.89 mL, 11.55 mmol, 1.5 eq.) dropwise to the solution over 5-10 minutes.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1 hour.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent and excess thionyl chloride.

  • The resulting crude product, 2-(chloromethyl)-4-methylthiazole, is obtained as a brown oil and can often be used in the next step without further purification.

ParameterValueReference
Starting Material(4-methylthiazol-2-yl)methanol[8]
ReagentThionyl Chloride (SOCl₂)[8]
SolventDichloromethane (DCM)[8]
Temperature0 °C to Room Temp.[8]
Reaction Time1 hour[8]
Typical Yield ~88% [8]
Protocol 2: Synthesis of this compound via Nitrile Reduction

This protocol details the reduction of thiazole-2-carbonitrile to the primary amine using Lithium Aluminum Hydride (LiAlH₄).[5]

Materials:

  • Thiazole-2-carbonitrile

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Deionized water

  • 10% Sodium Hydroxide (NaOH) solution

  • Magnetic stirrer and stir bar

  • Three-neck round-bottom flask with condenser

  • Nitrogen or Argon gas inlet

  • Ice bath

  • Celite®

Procedure:

  • Set up a three-neck flask under a nitrogen atmosphere and add LiAlH₄ (1.5 eq.) suspended in anhydrous THF (10 volumes relative to the nitrile).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve thiazole-2-carbonitrile (1.0 eq.) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of:

    • Water (1 volume relative to LiAlH₄ weight in g)

    • 10% NaOH solution (1.5 volumes)

    • Water (3 volumes)

  • Stir the resulting granular suspension vigorously for 15 minutes.

  • Filter the suspension through a pad of Celite®, washing the filter cake with ethyl acetate or DCM.

  • Collect the filtrate and wash it sequentially with water and brine solution.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography on silica gel if necessary.

ParameterValueReference
Starting MaterialThiazole-2-carbonitrile[5][6]
ReagentLithium Aluminum Hydride (LiAlH₄)[5][7]
SolventTetrahydrofuran (THF)[5]
Temperature0 °C to Room Temp.[5]
Reaction Time4 hours[5]
Typical Yield Variable (typically >70%) [5][7]
Protocol 3: Synthesis of N-benzyl-1-(thiazol-2-yl)methanamine

This protocol describes the direct N-alkylation of a primary amine with the 2-(chloromethyl)thiazole intermediate to produce a secondary amine derivative.

Materials:

  • 2-Chloromethylthiazole (or a substituted variant)

  • Benzylamine

  • Potassium carbonate (K₂CO₃) or Triethylamine (TEA)

  • Dimethylformamide (DMF) or Acetonitrile

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • In a round-bottom flask, dissolve 2-chloromethylthiazole (1.0 eq.) in DMF.

  • Add benzylamine (1.1 eq.) and a base such as potassium carbonate (2.0 eq.).

  • Stir the reaction mixture at room temperature (or heat to 50-70 °C to increase the rate) for 6-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure N-benzyl-1-(thiazol-2-yl)methanamine.

ParameterValueReference
Starting Material2-Chloromethylthiazole, BenzylamineGeneral Alkylation[9]
ReagentPotassium Carbonate (K₂CO₃)General Alkylation[10]
SolventDimethylformamide (DMF)General Alkylation[10]
TemperatureRoom Temp. to 70 °CGeneral Alkylation[9]
Reaction Time6-12 hoursGeneral Alkylation
Typical Yield Variable (typically 60-90%) General Alkylation

Biological Context: Kinase Inhibition

Many thiazole-containing compounds function as inhibitors of protein kinases, which are critical enzymes in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of diseases like cancer. Thiazole derivatives can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of substrate proteins, thereby blocking downstream signaling.

G cluster_0 Normal Kinase Activity cluster_1 Competitive Inhibition ATP ATP Kinase Kinase (Active Site) ATP->Kinase Product Phosphorylated Product (Signal Propagation) Kinase->Product Phosphorylation Substrate Substrate Protein Substrate->Kinase Inhibitor Thiazole Derivative (Inhibitor) Kinase_I Kinase (Active Site) Inhibitor->Kinase_I Binds to ATP Pocket Blocked No Reaction (Signal Blocked) Kinase_I->Blocked

Caption: Mechanism of ATP-competitive kinase inhibition by a thiazole derivative.

References

Application Notes and Protocols for Thiazol-2-ylmethanamine in the Synthesis of Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of antimicrobial agents derived from thiazol-2-ylmethanamine. The information is curated from recent scientific literature to guide researchers in developing novel therapeutic agents.

Introduction

The thiazole moiety is a prominent scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. This compound, a key starting material, offers a versatile platform for the synthesis of diverse derivatives, particularly Schiff bases and their metal complexes, which have demonstrated significant potential as antimicrobial agents. The emergence of multidrug-resistant pathogens necessitates the exploration of new chemical entities, and thiazole derivatives continue to be a promising area of research for the development of effective treatments against bacterial and fungal infections.

Synthesis of Antimicrobial Agents from this compound

A primary route for synthesizing antimicrobial agents from this compound involves the formation of Schiff bases through condensation with various substituted aldehydes. These Schiff bases can be further complexed with metal ions to potentially enhance their antimicrobial efficacy.

General Experimental Protocol: Synthesis of Schiff Bases from this compound

This protocol is a general guideline adapted from the synthesis of similar thiazole-based Schiff bases.[1][2]

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., salicylaldehyde, benzaldehyde derivatives)

  • Ethanol or Methanol

  • Glacial acetic acid (catalyst)

  • Standard laboratory glassware (reflux condenser, round-bottom flask, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Dissolve 0.01 mol of this compound in 20 mL of ethanol in a round-bottom flask.

  • To this solution, add 0.01 mol of the substituted aromatic aldehyde.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • The reaction mixture is then refluxed for 4-12 hours, with the progress monitored by thin-layer chromatography (TLC).[3]

  • After completion, the reaction mixture is cooled to room temperature.

  • The resulting precipitate (the Schiff base) is filtered, washed with cold ethanol, and dried.

  • Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.

Antimicrobial Activity Evaluation

The antimicrobial efficacy of the synthesized compounds is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4]

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[5][6][7]

Materials:

  • Synthesized thiazole derivative

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solution in the appropriate broth medium in the wells of a 96-well plate to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (adjusted to a 0.5 McFarland standard).

  • Inoculation: Inoculate each well (except for the sterility control) with the microbial suspension.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Quantitative Data Summary

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various thiazole derivatives against different microbial strains as reported in the literature. It is important to note that these compounds are derivatives of the broader thiazole class and not all are synthesized directly from this compound.

Table 1: Antibacterial Activity of Thiazole Derivatives (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
2-Aminothiazole Schiff BasesModerate ActivityModerate ActivityModerate ActivityLow to Moderate Activity
Naphtha[1,2-d]thiazol-2-amine Schiff BasesModerate Activity-Moderate ActivityModerate Activity[2]
Metal Complexes of Thiazole Schiff BasesEnhanced Activity-Enhanced Activity-[8]

Table 2: Antifungal Activity of Thiazole Derivatives (MIC in µg/mL)

Compound/DerivativeCandida albicansAspergillus nigerReference
2-Aminothiazole Schiff BasesModerate ActivityModerate Activity[9]
Metal Complexes of Thiazole Schiff BasesEnhanced Activity-[8]

Visualizations

Experimental Workflow for Synthesis and Antimicrobial Evaluation

G cluster_synthesis Synthesis of Thiazole Derivatives cluster_evaluation Antimicrobial Activity Evaluation This compound This compound Condensation Reaction Condensation Reaction This compound->Condensation Reaction Substituted Aldehyde Substituted Aldehyde Substituted Aldehyde->Condensation Reaction Schiff Base Schiff Base Condensation Reaction->Schiff Base Complexation Complexation Schiff Base->Complexation Synthesized Compound Synthesized Compound Schiff Base->Synthesized Compound Metal Salt Metal Salt Metal Salt->Complexation Metal Complex Metal Complex Complexation->Metal Complex Metal Complex->Synthesized Compound Broth Microdilution Broth Microdilution Synthesized Compound->Broth Microdilution MIC Determination MIC Determination Broth Microdilution->MIC Determination Data Analysis Data Analysis MIC Determination->Data Analysis

Caption: General workflow for the synthesis and antimicrobial evaluation of thiazole derivatives.

Putative Signaling Pathways Targeted by Thiazole Antimicrobials

Thiazole derivatives have been reported to inhibit essential bacterial enzymes, including DNA gyrase and dihydrofolate reductase (DHFR), leading to bacterial cell death.[10]

G cluster_dna DNA Replication Pathway cluster_folate Folate Synthesis Pathway DNA_Gyrase DNA Gyrase (Target) DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Essential for Cell_Division_DNA Bacterial Cell Division DNA_Replication->Cell_Division_DNA Thiazole_Derivative_DNA Thiazole Derivative Thiazole_Derivative_DNA->DNA_Gyrase Inhibits DHFR Dihydrofolate Reductase (Target) Tetrahydrofolate Tetrahydrofolate Synthesis DHFR->Tetrahydrofolate Nucleotide_Synthesis Nucleotide Synthesis Tetrahydrofolate->Nucleotide_Synthesis Cell_Growth Bacterial Cell Growth Nucleotide_Synthesis->Cell_Growth Thiazole_Derivative_Folate Thiazole Derivative Thiazole_Derivative_Folate->DHFR Inhibits

Caption: Inhibition of DNA gyrase and DHFR by thiazole derivatives.

References

Application Notes and Protocols: Utilizing Thiazol-2-ylmethanamine in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of kinase inhibitors derived from thiazol-2-ylmethanamine. The thiazole moiety is a privileged scaffold in medicinal chemistry, frequently found in potent and selective kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases. This compound serves as a versatile building block, allowing for the introduction of the thiazole group into diverse molecular architectures.

This document details a representative synthetic protocol for a Cyclin-Dependent Kinase 4/6 (CDK4/6) inhibitor, presents biological activity data for a closely related analogue, and outlines the relevant signaling pathways.

Quantitative Data Presentation: Biological Activity of Thiazole-Containing Kinase Inhibitors

The following table summarizes the in vitro kinase inhibitory and antiproliferative activities of a series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives, which are structurally analogous to compounds that can be synthesized using this compound. This data is adapted from Tadesse, S. et al., J. Med. Chem.2017 , 60 (5), pp 1892–1915, and serves as a benchmark for the potency of this class of compounds.

Compound IDTarget KinaseKi (nM)Antiproliferative Activity (MV4-11 cells) GI₅₀ (nM)
78 CDK4123
CDK634
83 CDK4232
CDK65
Palbociclib CDK41115
(Reference)CDK616

Experimental Protocols

Representative Synthesis of a Thiazole-based CDK4/6 Inhibitor via Reductive Amination

This protocol describes a plausible synthetic route to a potent CDK4/6 inhibitor utilizing this compound as a key reagent. The core reaction is a reductive amination, a widely used and robust method for forming C-N bonds.

Reaction Scheme:

Materials:

  • 2-Chloro-4-(thiazol-5-yl)pyrimidine

  • This compound

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE)

  • N,N-Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a solution of 2-chloro-4-(thiazol-5-yl)pyrimidine (1.0 eq) in dichloroethane (0.1 M) is added this compound (1.2 eq) and N,N-diisopropylethylamine (2.0 eq).

  • The reaction mixture is stirred at room temperature for 15 minutes.

  • Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 10 minutes.

  • The reaction is stirred at room temperature for 12-18 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.

  • The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired N-(thiazol-2-ylmethyl)-4-(thiazol-5-yl)pyrimidin-2-amine.

  • The final product is characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Kinase Inhibition Assay Protocol (General)

This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against a target kinase.

Materials:

  • Recombinant human kinase (e.g., CDK4/Cyclin D1)

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add 5 µL of the kinase solution (enzyme and substrate in kinase buffer) to the wells of a 384-well plate.

  • Add 2.5 µL of the test compound dilution to the wells.

  • Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

  • The luminescence signal, which is proportional to the amount of ADP generated, is read on a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC₅₀ value by plotting the percent inhibition versus the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by the synthesized kinase inhibitors.

CDK4_6_Signaling_Pathway Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway Mitogenic_Signals->Ras_Raf_MEK_ERK PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Mitogenic_Signals->PI3K_Akt_mTOR CyclinD Cyclin D Ras_Raf_MEK_ERK->CyclinD Upregulates PI3K_Akt_mTOR->CyclinD Upregulates CDK4_6_CyclinD CDK4/6-Cyclin D Complex CyclinD->CDK4_6_CyclinD CDK4_6 CDK4/6 CDK4_6->CDK4_6_CyclinD Rb Rb CDK4_6_CyclinD->Rb Phosphorylates p16INK4a p16INK4a p16INK4a->CDK4_6_CyclinD pRb p-Rb (Inactive) E2F E2F Rb->E2F Sequesters G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition Promotes Inhibitor Thiazole-based CDK4/6 Inhibitor Inhibitor->CDK4_6_CyclinD Inhibits

Caption: CDK4/6 Signaling Pathway and Point of Inhibition.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 (KDR) VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Cell_Migration Cell Migration VEGFR2->Cell_Migration Activates other pathways Raf_MEK_ERK Raf/MEK/ERK PLCg->Raf_MEK_ERK Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival Cell_Proliferation Cell Proliferation Raf_MEK_ERK->Cell_Proliferation Angiogenesis Angiogenesis Cell_Proliferation->Angiogenesis Cell_Survival->Angiogenesis Cell_Migration->Angiogenesis Inhibitor Thiazole-based VEGFR2 Inhibitor Inhibitor->VEGFR2 Inhibits (ATP-competitive)

Caption: VEGFR2 (KDR) Signaling Pathway in Angiogenesis.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and evaluation of thiazole-based kinase inhibitors.

Experimental_Workflow Start Start: this compound & Pyrimidine Precursor Synthesis Chemical Synthesis (e.g., Reductive Amination) Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Kinase_Assay In Vitro Kinase Assay (IC₅₀ Determination) Characterization->Kinase_Assay Cell_Assay Cell-Based Assays (Antiproliferative, etc.) Kinase_Assay->Cell_Assay SAR Structure-Activity Relationship (SAR) Analysis Cell_Assay->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: General workflow for kinase inhibitor development.

Application Notes: Microwave-Assisted Synthesis of Thiazol-2-ylmethanamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thiazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds with a wide array of therapeutic properties, including antimicrobial, anti-inflammatory, anticancer, and antiviral activities.[1][2][3] Thiazol-2-ylmethanamine derivatives, in particular, are significant scaffolds in drug discovery. The traditional synthesis of these compounds, such as the Hantzsch thiazole synthesis, often involves long reaction times and harsh conditions.[1][4]

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and green chemistry technique to overcome these limitations.[5][6] This method utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture, leading to dramatic reductions in reaction time, increased product yields, and often cleaner reaction profiles compared to conventional heating methods.[1][7] These application notes provide detailed protocols for the efficient synthesis of this compound and related aminothiazole derivatives using microwave technology.

General Reaction: Hantzsch Thiazole Synthesis

The most common route for synthesizing the 2-aminothiazole core is the Hantzsch synthesis, which involves the condensation reaction between an α-haloketone and a thiourea derivative.[4][8] Microwave irradiation significantly accelerates this process.

General Scheme: Reactants: α-Haloketone, Thiourea Product: 2-Aminothiazole Derivative

Experimental Protocols

This section details generalized protocols for the microwave-assisted synthesis of 2-aminothiazole derivatives based on common literature procedures.

Protocol 1: Synthesis of N-substituted 2-Aminothiazole Derivatives

This protocol is adapted from the Hantzsch reaction of α-haloketones with substituted thioureas.[8][9]

Materials:

  • Substituted 2-chloroethanone derivative (e.g., 2-chloro-1-phenylethanone) (1 equivalent)

  • Substituted thiourea (e.g., N-phenylthiourea) (1-1.2 equivalents)

  • Solvent (e.g., Methanol or Ethanol)

  • Microwave synthesis reactor with sealed vessels

Procedure:

  • In a specialized microwave reaction vessel, combine the 2-chloroethanone derivative (1.0 eq) and the substituted thiourea (1.0 eq).

  • Add the solvent (e.g., 2-4 mL of methanol).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature of 90 °C for 30 minutes.[9] Monitor pressure to ensure it remains within safe limits (e.g., < 250 psi).

  • After the reaction is complete (monitored by TLC), cool the vessel to room temperature.[10]

  • The product often precipitates upon cooling. If not, the solvent can be removed under reduced pressure.

  • Collect the solid product by filtration, wash with a small amount of cold solvent, and dry.

  • If necessary, purify the product by recrystallization from a suitable solvent like ethanol.[11]

Protocol 2: Solvent-Free Synthesis of 2-Aminothiazole Derivatives

This protocol provides an environmentally friendly alternative that avoids the use of organic solvents.[10][12]

Materials:

  • Substituted acetophenone (1 equivalent)

  • Thiourea (1-2 equivalents)

  • Iodine (catalyst/reagent) or a solid acid catalyst like NaHSO4-SiO2[10]

Procedure:

  • Grind the substituted acetophenone (1.0 eq), thiourea (2.0 eq), and iodine (1.0 eq) together in a mortar and pestle.[11]

  • Transfer the mixture to an open glass beaker or a microwave-safe flask.

  • Place the vessel in a microwave oven and irradiate at a low to medium power setting (e.g., 170-350 W) for 5 to 15 minutes.[11][13]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).[10]

  • Once complete, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into ice water to precipitate the product.[11]

  • Filter the solid, wash thoroughly with water to remove unreacted reagents, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure 2-aminothiazole derivative.[11]

Data Presentation

Microwave-assisted synthesis consistently demonstrates superior performance over conventional heating methods.

Table 1: Comparison of Microwave vs. Conventional Synthesis for N-Phenyl-4-phenylthiazol-2-amine

Method Solvent Temperature (°C) Time Yield (%) Reference
Microwave Methanol 90 30 min 95% [8]
Conventional Methanol Reflux 8 h Lower Yields* [8]

*Products from conventional methods often require more rigorous purification.[8]

Table 2: Microwave Synthesis of Various 2-Aminothiazole Derivatives (Solvent-Free)

Substituent on Ketone Power (W) Time (min) Yield (%) Reference
4-Hydroxy 170 10 85% [11]
4-Chloro 170 15 89% [11]
4-Nitro 170 5 92% [11]

| 4-Methoxy | 170 | 12 | 82% |[11] |

Visualization of Workflow and Biological Context

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the microwave-assisted synthesis of this compound derivatives.

G cluster_start Reactant Preparation cluster_mw Microwave Reaction cluster_workup Product Isolation cluster_purify Purification & Analysis reagents Combine α-Haloketone, Thiourea & Solvent mw_irrad Microwave Irradiation (Controlled Temp/Power) reagents->mw_irrad cooling Cooling to Room Temperature mw_irrad->cooling precip Precipitation & Filtration cooling->precip purification Recrystallization precip->purification analysis Characterization (NMR, IR, MS) purification->analysis final_product Pure Thiazole Derivative analysis->final_product

Caption: General workflow for microwave-assisted thiazole synthesis.

Signaling Pathway Inhibition Diagram

Thiazole derivatives are known to inhibit various protein kinases involved in cancer cell proliferation and survival.[14] The diagram below provides a simplified representation of this inhibitory action.

G cluster_pathway Cancer Proliferation Pathway growth_factor Growth Factor Signal receptor Receptor Tyrosine Kinase growth_factor->receptor protein_kinase Protein Kinase (e.g., B-RAF, ABL) receptor->protein_kinase proliferation Cell Proliferation & Survival protein_kinase->proliferation thiazole Thiazole Derivative (e.g., Dasatinib) thiazole->inhibition

Caption: Thiazole derivative inhibiting a key protein kinase.

Application Notes

  • Advantages: The primary benefits of this microwave-assisted approach are the significant reduction in reaction times (minutes versus hours), improved yields, and alignment with green chemistry principles by reducing energy consumption and often allowing for solvent-free conditions.[5][6]

  • Biological Relevance: The synthesized this compound and related aminothiazole derivatives are valuable for screening in drug discovery programs. This class of compounds has demonstrated a wide spectrum of biological activities, including but not limited to:

    • Anticancer: Inhibition of various protein kinases and cancer cell migration.[14][15]

    • Antimicrobial and Antifungal: Efficacy against various bacterial and fungal strains.[6][16]

    • Antioxidant: Ability to scavenge free radicals.[11][17]

    • Anti-inflammatory: Potential to modulate inflammatory pathways.[18]

  • Scope and Limitations: The Hantzsch synthesis is versatile and accommodates a wide range of substituted ketones and thioureas, allowing for the creation of diverse chemical libraries. Reaction conditions, particularly temperature and time, may need to be optimized for specific substrates to maximize yield and minimize byproduct formation.

  • Safety Precautions: Microwave synthesis should only be performed in a dedicated microwave reactor designed for chemical reactions. Sealed vessels can build up significant pressure; therefore, reactions must be monitored, and pressure limits should not be exceeded. Standard laboratory safety practices, including the use of personal protective equipment (PPE), should be followed when handling all chemicals.

References

Application Notes and Protocols for the Solid-Phase Synthesis of Thiazol-2-ylmethanamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the solid-phase synthesis of a diverse library of N-acyl-N-(thiazol-2-ylmethyl)amine derivatives. The use of Thiazol-2-ylmethanamine as a core building block offers a versatile scaffold for generating novel compounds with potential therapeutic applications, particularly in the realm of kinase inhibition.

Application Note 1: Combinatorial Library Synthesis of Thiazole-Based p38 MAPK Inhibitors

The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. Its unique electronic properties and ability to participate in various biological interactions make it an attractive core for drug discovery programs. This application note describes a robust solid-phase synthesis strategy to generate a combinatorial library of N-acyl-N-(thiazol-2-ylmethyl)amine compounds, which are analogues of known kinase inhibitors.

A key therapeutic target for inflammatory diseases and certain cancers is the p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway is activated by stress stimuli such as inflammatory cytokines and is involved in regulating cytokine production and apoptosis.[1][2][3] Several potent p38 MAPK inhibitors feature a core heterocyclic structure.[4][5] The synthesis strategy outlined herein utilizes this compound as a central scaffold, which is first immobilized on a solid support and subsequently acylated with a variety of carboxylic acids to rapidly generate a library of potential p38 MAPK inhibitors for screening.

The solid-phase approach offers significant advantages over traditional solution-phase synthesis, including the use of excess reagents to drive reactions to completion and simplified purification through simple washing and filtration steps.[6][7] This methodology is highly amenable to automation and high-throughput synthesis, enabling the rapid exploration of structure-activity relationships (SAR).

Experimental Workflow

The solid-phase synthesis workflow is a three-step process:

  • Immobilization: this compound is attached to an aldehyde-functionalized resin via reductive amination.

  • Diversification: The resulting resin-bound secondary amine is acylated with a diverse set of carboxylic acids.

  • Cleavage: The final N-acyl-N-(thiazol-2-ylmethyl)amine products are cleaved from the solid support.

G cluster_0 Step 1: Immobilization cluster_1 Step 2: Diversification cluster_2 Step 3: Cleavage Resin Aldehyde Resin Imine Resin-Bound Imine Resin->Imine + Amine (1% AcOH in DMF) Amine This compound SecondaryAmine Resin-Bound Secondary Amine Imine->SecondaryAmine NaBH(OAc)₃ FinalProductResin Resin-Bound Final Product SecondaryAmine->FinalProductResin + Activated Acid CarboxylicAcid R-COOH (Carboxylic Acid) ActivatedAcid Activated Acid Intermediate CarboxylicAcid->ActivatedAcid HBTU, DIPEA in DMF FinalProductSolution Final Product in Solution FinalProductResin->FinalProductSolution TFA/H₂O/TIPS (95:2.5:2.5)

Caption: Experimental workflow for the solid-phase synthesis of N-acyl-N-(thiazol-2-ylmethyl)amines.

Quantitative Data Summary

The following table summarizes the representative yields and purities for a subset of synthesized compounds using the described solid-phase protocol.

Compound IDR-Group (from R-COOH)Molecular Weight ( g/mol )Overall Yield (%)Purity (%)
TZ-01 4-Fluorophenyl264.2978>95
TZ-02 3-Methylphenyl258.3381>95
TZ-03 2-Naphthyl308.3875>95
TZ-04 Cyclohexyl252.3785>95
TZ-05 3-Pyridyl245.2972>90

Experimental Protocols

Materials and Reagents:

  • 4-Formyl-3,5-dimethoxyphenoxyacetyl AM resin (Aldehyde resin)

  • This compound

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic Acid (AcOH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • A diverse library of carboxylic acids (e.g., 4-fluorobenzoic acid, 3-methylbenzoic acid, etc.)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIPS)

  • Deionized Water

Protocol 1: Immobilization of this compound via Reductive Amination

  • Resin Swelling: Swell the aldehyde resin (1.0 g, 0.8 mmol/g loading) in DMF (10 mL) for 1 hour in a peptide synthesis vessel.

  • Imine Formation: Drain the DMF. Add a solution of this compound (5 eq., 4.0 mmol, 456 mg) in 1% acetic acid in DMF (10 mL). Agitate the mixture at room temperature for 2 hours.

  • Washing: Drain the reaction mixture and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Reduction: Add a solution of sodium triacetoxyborohydride (5 eq., 4.0 mmol, 848 mg) in DCM (10 mL). Agitate the suspension at room temperature for 4 hours.

  • Final Washing: Drain the reducing agent solution. Wash the resin sequentially with DMF (3 x 10 mL), a 1:1 mixture of DMF/water (2 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Drying: Dry the resin under high vacuum for at least 4 hours. A small sample can be cleaved to confirm successful immobilization by LC-MS analysis.

Protocol 2: Acylation for Library Diversification

This protocol is for a single well in a parallel synthesizer or a single reaction vessel. It can be scaled and parallelized as needed.

  • Resin Dispensing: Place the resin-bound secondary amine (from Protocol 1) (50 mg, ~0.04 mmol) into a reaction vessel.

  • Swelling: Swell the resin in DMF (1 mL) for 30 minutes.

  • Acylation Cocktail Preparation: In a separate vial, prepare the acylation cocktail by dissolving the desired carboxylic acid (5 eq., 0.2 mmol), HBTU (4.9 eq., 0.196 mmol), and DIPEA (10 eq., 0.4 mmol) in DMF (1 mL).

  • Acylation Reaction: Drain the DMF from the resin. Add the acylation cocktail to the resin. Agitate the mixture at room temperature for 4 hours.

  • Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (3 x 1 mL), DCM (3 x 1 mL), and MeOH (3 x 1 mL).

  • Drying: Dry the resin under vacuum.

Protocol 3: Cleavage of Final Products

  • Resin Preparation: Place the dried, acylated resin (~50 mg) in a 2 mL Eppendorf tube with a frit.

  • Cleavage Cocktail Addition: Add the cleavage cocktail (1 mL) of 95% TFA, 2.5% water, and 2.5% TIPS to the resin.

  • Cleavage Reaction: Agitate the mixture at room temperature for 2 hours.

  • Product Collection: Filter the solution into a clean collection vial. Wash the resin with an additional 0.5 mL of TFA.

  • Solvent Evaporation: Concentrate the combined filtrates under a stream of nitrogen to remove the TFA.

  • Precipitation and Purification: Precipitate the crude product by adding cold diethyl ether. Centrifuge to pellet the product, decant the ether, and dry the product. The crude product can be further purified by preparative HPLC if necessary.

Potential Biological Application: Inhibition of the p38 MAPK Signaling Pathway

The synthesized library of N-acyl-N-(thiazol-2-ylmethyl)amines can be screened for their ability to inhibit p38 MAPK. This pathway is a critical regulator of the inflammatory response.[8][9] Upon activation by cellular stress or inflammatory cytokines (like TNF-α and IL-1), a phosphorylation cascade is initiated, leading to the activation of p38 MAPK. Activated p38 then phosphorylates downstream targets, including transcription factors (e.g., ATF2, MEF2) and other kinases (e.g., MK2), which ultimately leads to the production of pro-inflammatory cytokines and enzymes.[2][3] Inhibitors developed from this library would block this cascade, thereby reducing the inflammatory response.

G Stress Cellular Stress (UV, Osmotic Shock) MKKK MAPKKK (e.g., TAK1, ASK1) Stress->MKKK Cytokines Inflammatory Cytokines (TNF-α, IL-1) Cytokines->MKKK MKK MKK3 / MKK6 MKKK->MKK phosphorylates p38 p38 MAPK MKK->p38 phosphorylates MK2 MK2 p38->MK2 phosphorylates TranscriptionFactors Transcription Factors (ATF2, MEF2, etc.) p38->TranscriptionFactors phosphorylates Inflammation Inflammatory Response (Cytokine Production, etc.) MK2->Inflammation TranscriptionFactors->Inflammation Gene Expression Inhibitor Thiazole Derivative (Synthesized Library) Inhibitor->p38

Caption: The p38 MAPK signaling pathway and the point of inhibition by the synthesized thiazole derivatives.

References

The Role of Thiazol-2-ylmethanamine in Multicomponent Reactions for Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature, specific examples detailing the use of thiazol-2-ylmethanamine as a primary amine component in Ugi or Passerini multicomponent reactions for drug discovery could not be located. While the synthesis of thiazole-containing compounds via multicomponent reactions is a well-documented and significant area of research in medicinal chemistry, the direct application of this compound in these specific, widely-used reactions appears to be a novel or under-reported area of investigation. This document, therefore, serves to provide a foundational understanding of the principles of relevant multicomponent reactions and outlines general protocols that could be adapted for the use of this compound, based on established methodologies for similar primary amines.

Introduction to Thiazoles and Multicomponent Reactions in Drug Discovery

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of FDA-approved drugs and clinical candidates. Its prevalence is due to its ability to engage in various biological interactions, its metabolic stability, and its synthetic accessibility. Multicomponent reactions (MCRs) are powerful tools in drug discovery, allowing for the rapid and efficient synthesis of complex molecules from three or more starting materials in a single synthetic operation. The Ugi and Passerini reactions are cornerstone MCRs for the generation of diverse libraries of peptidomimetics and other biologically relevant compounds.[1][2][3] The incorporation of a thiazole moiety, such as that from this compound, into these scaffolds is a promising strategy for the development of novel therapeutic agents.

Theoretical Application of this compound in the Ugi Four-Component Reaction (Ugi-4CR)

The Ugi-4CR is a one-pot reaction between an aldehyde, a primary amine, a carboxylic acid, and an isocyanide to produce a di-peptide-like α-acylamino carboxamide. The reaction is highly valued for its ability to generate molecular diversity.

Hypothetical Reaction Scheme:

Ugi_Reaction ThiazoleAmine This compound (Amine) Product α-Acylamino Carboxamide Product ThiazoleAmine->Product Aldehyde Aldehyde (R1-CHO) Aldehyde->Product CarboxylicAcid Carboxylic Acid (R2-COOH) CarboxylicAcid->Product Isocyanide Isocyanide (R3-NC) Isocyanide->Product

Caption: Hypothetical Ugi-4CR workflow using this compound.

General Experimental Protocol (Adaptable for this compound)

This protocol is a generalized procedure based on known Ugi reactions and would require optimization for the specific reactants used.

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde, isobutyraldehyde)

  • Carboxylic Acid (e.g., acetic acid, benzoic acid)

  • Isocyanide (e.g., tert-butyl isocyanide, cyclohexyl isocyanide)

  • Solvent (typically methanol or ethanol)

Procedure:

  • To a solution of the aldehyde (1.0 mmol) in methanol (5 mL) in a round-bottom flask, add this compound (1.0 mmol).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add the carboxylic acid (1.0 mmol) to the reaction mixture.

  • Finally, add the isocyanide (1.0 mmol) to the flask.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the desired α-acylamino carboxamide.

Expected Data Presentation (Hypothetical):

Should this reaction be performed, the results would be tabulated to show the influence of different starting materials on the reaction yield.

EntryAldehyde (R1)Carboxylic Acid (R2)Isocyanide (R3)Yield (%)
1PhenylMethyltert-ButylData not available
2IsopropylMethylCyclohexylData not available
3PhenylPhenyltert-ButylData not available

Theoretical Application of this compound in the Passerini Three-Component Reaction (Passerini-3CR)

The Passerini-3CR is a reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide. While the Passerini reaction does not directly involve a primary amine, a post-Passerini modification or a related isocyanide-based MCR could potentially incorporate an amine. A more direct, though less common, variant is the Ugi-Passerini reaction. However, for the purpose of this note, we will focus on the potential for post-synthesis modification.

Hypothetical Two-Step Workflow:

Passerini_Modification cluster_passerini Passerini-3CR Aldehyde Aldehyde PasseriniProduct α-Acyloxy Carboxamide Aldehyde->PasseriniProduct CarboxylicAcid Carboxylic Acid CarboxylicAcid->PasseriniProduct Isocyanide Isocyanide Isocyanide->PasseriniProduct Modification Post-Synthesis Modification PasseriniProduct->Modification FinalProduct Final Thiazole-Containing Compound Modification->FinalProduct ThiazoleAmine This compound ThiazoleAmine->Modification

Caption: Conceptual workflow for incorporating this compound post-Passerini reaction.

General Experimental Protocol for a Passerini Reaction

This is a generalized protocol for the Passerini reaction.

Materials:

  • Aldehyde or Ketone (e.g., benzaldehyde, acetone)

  • Carboxylic Acid (e.g., acetic acid, formic acid)

  • Isocyanide (e.g., tert-butyl isocyanide, benzyl isocyanide)

  • Aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

Procedure:

  • In a flask, dissolve the carboxylic acid (1.0 mmol) and the carbonyl compound (1.0 mmol) in the chosen solvent (5 mL).

  • Add the isocyanide (1.0 mmol) to the solution.

  • Stir the mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, wash the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting α-acyloxy carboxamide by column chromatography or recrystallization.

Hypothetical Data Table for Passerini Reaction:

EntryCarbonyl CompoundCarboxylic AcidIsocyanideYield (%)
1BenzaldehydeAcetic Acidtert-Butyl IsocyanideData not available
2AcetoneFormic AcidBenzyl IsocyanideData not available

Conclusion and Future Directions

The application of this compound in prominent multicomponent reactions like the Ugi and Passerini reactions represents a promising yet unexplored avenue for the synthesis of novel, biologically active compounds. The general protocols provided herein offer a starting point for researchers to investigate the reactivity of this particular amine. Future work should focus on systematically exploring the scope and limitations of this compound in these reactions with a variety of other components. The resulting compound libraries could then be screened for a range of biological activities, potentially leading to the discovery of new drug candidates. The lack of current literature highlights a significant opportunity for original research in the field of medicinal chemistry and organic synthesis.

References

Application Notes and Protocols for the Acylation of Thiazol-2-ylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole-containing compounds are a significant class of heterocyclic molecules integral to many pharmacologically active agents. Thiazol-2-ylmethanamine, in particular, serves as a valuable building block in medicinal chemistry. The acylation of its primary amine group is a fundamental chemical transformation used to synthesize a diverse range of N-(thiazol-2-ylmethyl)amides. These derivatives are of significant interest in drug discovery, as the introduction of various acyl groups can modulate the compound's physicochemical properties, biological activity, and pharmacokinetic profile. This document provides detailed experimental protocols and comparative data for the acylation of this compound.

General Reaction Scheme

The acylation of this compound involves the reaction of the primary amine with an acylating agent, such as an acyl chloride, acid anhydride, or a carboxylic acid activated with a coupling reagent, to form a stable amide bond. A base is typically required to neutralize the acidic byproduct generated during the reaction.

Diagram of the General Acylation Reaction

Thiazole This compound Product N-(thiazol-2-ylmethyl)amide Thiazole->Product Acyl_Source Acylating Agent (e.g., R-COCl) Acyl_Source->Product Base Base (e.g., Triethylamine) Base_HCl [Base-H]+Cl- Base->Base_HCl Byproduct Byproduct (e.g., HCl) Byproduct->Base_HCl neutralized by

Caption: General acylation of this compound.

Experimental Protocols

Two common methods for the acylation of this compound are presented below.

Protocol 1: Acylation using an Acyl Chloride

This is a robust and widely used method due to the high reactivity of acyl chlorides. The reaction is often exothermic and requires careful temperature control.[1][2]

Materials and Reagents:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 eq.)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl acetate)

  • Tertiary amine base (e.g., Triethylamine (TEA) or Pyridine) (1.2-1.5 eq.)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice bath while stirring.[1]

  • Addition of Acyl Chloride: Dissolve the acyl chloride (1.1 eq.) in a small amount of anhydrous DCM and add it dropwise to the stirred amine solution over 15-20 minutes using a dropping funnel.[3][4]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours.[1]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up:

    • Quench the reaction by slowly adding deionized water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove excess acid) and brine.[1]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired N-(thiazol-2-ylmethyl)amide.[1]

Protocol 2: Acylation using a Carboxylic Acid and a Coupling Reagent

This method is ideal for when the corresponding acyl chloride is unstable or not commercially available. It uses coupling reagents to activate the carboxylic acid for amide bond formation.

Materials and Reagents:

  • This compound

  • Carboxylic acid (1.0 eq.)

  • Coupling Reagent (e.g., HATU, HBTU, DCC, or EDC) (1.1-1.2 eq.)

  • Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or DCM)

  • Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA)) (2.0-3.0 eq.)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard glassware for extraction and filtration

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a solution of the carboxylic acid (1.0 eq.) in anhydrous DMF at 0 °C, add the coupling reagent (e.g., HATU, 1.1 eq.) and DIPEA (3.0 eq.).

  • Activation: Stir the mixture at 0 °C for 15-20 minutes to allow for the formation of the activated ester.

  • Addition of Amine: Add a solution of this compound (1.1 eq.) in a small amount of DMF to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Isolation: Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Presentation: Summary of Reaction Conditions

The following table summarizes various acylation conditions for thiazole amines, providing a basis for experimental design. Since specific data for this compound is not always available, data for the closely related 2-aminothiazole is included as a reference.

Amine SubstrateAcylating/Sulfonylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
2-AminothiazoleAcetyl chlorideNoneDry AcetoneReflux2N/A[5]
2-Aminothiazole2-Tosylacetyl chlorideTriethylamineDichloromethane0 to RT4-12N/A[3]
2-Aminothiazole4-Methylbenzenesulfonyl chlorideSodium acetateWater80-85483[6]
2-AminothiazoleBenzenesulfonyl chlorideSodium acetateWater80-85680[6]
2-Aminothiazole4-Methoxybenzenesulfonyl chlorideSodium acetateWater80-85882[6]
Primary Aromatic AmineChloroacetyl chloridePyridineEthyl AcetateN/AN/AHigh[2]
Primary Aliphatic AmineChloroacetyl chlorideSodium 2-ethylhexanoatet-Butyl methyl ether-15 to 20N/A>90[1]
This compound3,4,5-Trimethoxybenzoyl chlorideDiisopropylethylamineTHF0 to RTOvernightN/A[7]

Mandatory Visualizations

Experimental Workflow Diagram

A 1. Dissolve Amine & Base in Anhydrous Solvent B 2. Cool to 0 °C A->B Inert Atmosphere C 3. Add Acylating Agent Dropwise B->C D 4. React at RT (2-12h) C->D E 5. Monitor by TLC D->E F 6. Quench with Water E->F Reaction Complete G 7. Extract & Wash (NaHCO3, Brine) F->G H 8. Dry Organic Layer G->H I 9. Concentrate H->I J 10. Purify Product I->J

Caption: Workflow for acylation via acyl chloride.

References

Application Notes and Protocols: Thiazol-2-ylmethanamine Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis and evaluation of thiazol-2-ylmethanamine derivatives as potential anticancer agents. It includes detailed experimental protocols for their synthesis, characterization, and biological assessment, along with a summary of their reported anticancer activities. The information is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and oncology drug discovery.

Introduction

Thiazole-containing compounds represent a significant class of heterocyclic molecules with a broad spectrum of pharmacological activities, including potent anticancer properties.[1][2] Several clinically approved anticancer drugs, such as Dasatinib and Tiazofurin, feature a thiazole core, highlighting its importance as a pharmacophore in oncology.[3] this compound derivatives, a specific subclass of thiazoles, have emerged as a promising area of research due to their structural similarity to known bioactive molecules and their potential to interact with various biological targets implicated in cancer progression. These derivatives are being investigated for their ability to induce apoptosis, trigger cell cycle arrest, and inhibit key signaling pathways in cancer cells.[1][4]

Synthesis of this compound Derivatives

The synthesis of N-substituted this compound derivatives can be achieved through a multi-step process. A common and effective strategy involves the initial synthesis of a 2-(chloromethyl)thiazole intermediate, followed by its reaction with a desired amine.

General Synthetic Protocol

A plausible and efficient synthetic route is outlined below, based on established chemical principles and published methodologies for related thiazole derivatives.[5][6][7]

Step 1: Synthesis of 2-Chloro-5-chloromethylthiazole

This key intermediate can be prepared from readily available starting materials such as 2,3-dichloropropene and sodium thiocyanate, followed by chlorination.[5][6]

  • Reaction: 2,3-dichloropropene is reacted with sodium thiocyanate to form an allyl isothiocyanate intermediate. This is followed by a cyclization and chlorination step, often using a chlorinating agent like sulfuryl chloride, to yield 2-chloro-5-chloromethylthiazole.[5][7]

  • Reaction Conditions: The reaction is typically carried out in an inert solvent. The initial substitution reaction may be performed at elevated temperatures, followed by the chlorination step, which may require controlled temperature conditions.[6]

Step 2: Synthesis of N-Aryl-N-(thiazol-2-ylmethyl)amine Derivatives

The final step involves the nucleophilic substitution of the chlorine atom in the 2-(chloromethyl)thiazole intermediate with a primary or secondary amine.

  • Reaction: 2-Chloro-5-chloromethylthiazole is reacted with a selected aryl amine in the presence of a base to neutralize the HCl generated during the reaction.

  • Reagents:

    • 2-Chloro-5-chloromethylthiazole

    • Substituted aryl amine (e.g., aniline, substituted anilines)

    • Base (e.g., triethylamine, potassium carbonate)

    • Solvent (e.g., ethanol, acetonitrile, DMF)

  • Procedure:

    • Dissolve the aryl amine and the base in the chosen solvent in a round-bottom flask.

    • Add a solution of 2-chloro-5-chloromethylthiazole in the same solvent dropwise to the amine solution at room temperature.

    • Stir the reaction mixture at room temperature or with gentle heating for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is worked up by removing the solvent under reduced pressure.

    • The residue is then purified using techniques such as column chromatography or recrystallization to obtain the pure N-aryl-N-(thiazol-2-ylmethyl)amine derivative.

Characterization

The synthesized compounds should be thoroughly characterized to confirm their structure and purity using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the chemical structure of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups.

  • Elemental Analysis: To determine the elemental composition of the compound.

Biological Evaluation Protocols

The anticancer potential of the synthesized this compound derivatives is evaluated through a series of in vitro assays.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess the cytotoxic effects of the compounds on various cancer cell lines.[1]

  • Cell Lines: A panel of human cancer cell lines should be used, for example:

    • MCF-7 (breast adenocarcinoma)[1]

    • HepG2 (hepatocellular carcinoma)[1]

    • HCT-116 (colorectal carcinoma)

    • A549 (lung carcinoma)

  • Procedure:

    • Seed the cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the synthesized thiazole derivatives for a specified period (e.g., 48 or 72 hours).

    • After the incubation period, add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals by viable cells.

    • Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

    • Measure the absorbance of the solution using a microplate reader at a specific wavelength.

    • Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound that inhibits 50% of cell growth.

Apoptosis Assays

To determine if the cytotoxic effects of the compounds are due to the induction of apoptosis (programmed cell death), several assays can be performed.

Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

  • Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

  • Procedure:

    • Treat the cancer cells with the test compounds for a defined period.

    • Harvest the cells and wash them with a binding buffer.

    • Stain the cells with Annexin V-FITC and PI according to the manufacturer's protocol.

    • Analyze the stained cells using a flow cytometer.

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Cell Cycle Analysis

To investigate the effect of the compounds on cell cycle progression, flow cytometry analysis of PI-stained cells is performed.[1][8]

  • Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Procedure:

    • Treat the cells with the compounds for a specific duration.

    • Harvest the cells, fix them in cold ethanol, and treat them with RNase to remove RNA.

    • Stain the cells with PI.

    • Analyze the DNA content of the cells using a flow cytometer.

    • Determine the percentage of cells in each phase of the cell cycle.

Data Presentation

The quantitative data obtained from the biological assays should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: In Vitro Cytotoxicity (IC₅₀) of Thiazole Derivatives against Human Cancer Cell Lines

CompoundMCF-7 (µM)[1]HepG2 (µM)[1]HCT-116 (µM)A549 (µM)
Derivative 1 2.57 ± 0.167.26 ± 0.44Data not availableData not available
Derivative 2 31.5 ± 1.9151.7 ± 3.13Data not availableData not available
Doxorubicin 6.77 ± 0.418.4 ± 0.51Data not availableData not available

Note: The data presented here for illustrative purposes are from a study on 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-ones, which are structurally related to the target compounds.[1]

Table 2: Effect of Thiazole Derivatives on Cell Cycle Distribution in MCF-7 Cells

Treatment% G0/G1 Phase% S Phase% G2/M Phase% Sub-G1 (Apoptosis)[1]
Control 65.220.114.72.02
Derivative 1 (IC₅₀) 45.815.11.7237.36

Note: The data presented here for illustrative purposes are from a study on a specific thiazole derivative and demonstrate its ability to induce apoptosis and cell cycle arrest.[1]

Table 3: Apoptosis Induction by Thiazole Derivatives in MCF-7 Cells

Treatment% Early Apoptosis[1]% Late Apoptosis[1]% Necrosis[1]
Control 0.510.291.22
Derivative 1 (IC₅₀) 22.399.515.46

Note: This table illustrates the pro-apoptotic effect of a representative thiazole derivative.[1]

Visualizations

Diagrams created using Graphviz (DOT language) can effectively visualize experimental workflows and signaling pathways.

Synthesis_Workflow Start 2,3-Dichloropropene + Sodium Thiocyanate Intermediate 2-Chloro-5-chloromethylthiazole Start->Intermediate Step 1 Reaction Nucleophilic Substitution Intermediate->Reaction Amine Substituted Aryl Amine Amine->Reaction Product N-Aryl-N-(thiazol-2-ylmethyl)amine Derivative Reaction->Product Step 2 Purification Purification (Chromatography/Recrystallization) Product->Purification FinalProduct Pure Product Purification->FinalProduct Biological_Evaluation_Workflow Start Synthesized this compound Derivatives Cytotoxicity In Vitro Cytotoxicity Assay (MTT Assay) Start->Cytotoxicity Apoptosis Apoptosis Assays (Annexin V-FITC/PI) Start->Apoptosis CellCycle Cell Cycle Analysis Start->CellCycle DataAnalysis Data Analysis (IC50, % Apoptosis, % Cell Cycle Phases) Cytotoxicity->DataAnalysis Apoptosis->DataAnalysis CellCycle->DataAnalysis Results Anticancer Activity Profile DataAnalysis->Results Anticancer_Signaling_Pathway cluster_cell Cancer Cell Compound Thiazole Derivative PI3K PI3K Compound->PI3K Inhibition Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Compound->Bax Activation CDK Cyclin-Dependent Kinases (CDKs) Compound->CDK Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis Caspases Caspases Bax->Caspases Caspases->Apoptosis CellCycleProgression Cell Cycle Progression CDK->CellCycleProgression CellCycleProgression->Proliferation CellCycleArrest Cell Cycle Arrest

References

Application Notes and Protocols: One-Pot Synthesis of Bioactive Thiazole-Containing Peptidomimetics using Thiazol-2-ylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole-containing compounds represent a critical class of heterocyclic molecules with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The development of efficient synthetic methodologies to access structurally diverse thiazole derivatives is a key objective in medicinal chemistry. One-pot multicomponent reactions (MCRs) offer a powerful and atom-economical approach to rapidly assemble complex molecules from simple starting materials, minimizing waste and purification steps.[3] This document provides detailed protocols and application notes for the one-pot synthesis of bioactive peptidomimetics using Thiazol-2-ylmethanamine as a key building block via the Ugi four-component reaction (U-4CR).

The Ugi reaction is a versatile MCR that combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to generate α-acylamino carboxamide scaffolds.[4][5] By employing this compound as the amine component, a thiazole moiety can be readily incorporated into the resulting peptidomimetic backbone, providing a gateway to novel bioactive chemical entities. Recent studies have highlighted the potential of thiazole derivatives as potent inhibitors of various protein kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis in cancer.[6][7]

Application: Synthesis of a Library of Thiazole-Containing Peptidomimetics as Potential VEGFR-2 Inhibitors

This protocol describes a one-pot Ugi reaction for the synthesis of a library of thiazole-containing peptidomimetics. This compound serves as the amine component, and by varying the aldehyde, carboxylic acid, and isocyanide inputs, a diverse range of compounds can be generated for screening as potential anticancer agents.

Experimental Workflow

G cluster_0 Reactant Preparation cluster_1 One-Pot Ugi Reaction cluster_2 Work-up and Purification cluster_3 Analysis and Bioassay This compound This compound Mixing Mixing in Methanol (Room Temperature, 24-48h) This compound->Mixing Aldehyde Aldehyde Aldehyde->Mixing Carboxylic Acid Carboxylic Acid Carboxylic Acid->Mixing Isocyanide Isocyanide Isocyanide->Mixing Evaporation Solvent Evaporation Mixing->Evaporation Extraction Extraction with Ethyl Acetate and Water Evaporation->Extraction Purification Column Chromatography Extraction->Purification Characterization Characterization (NMR, MS) Purification->Characterization Bioassay Biological Evaluation (e.g., VEGFR-2 Kinase Assay) Characterization->Bioassay

Caption: Experimental workflow for the one-pot synthesis and evaluation of thiazole-containing peptidomimetics.

Experimental Protocol: General Procedure for the One-Pot Ugi Synthesis

  • Reactant Preparation: In a clean, dry round-bottom flask, dissolve the aldehyde (1.0 mmol) and this compound (1.0 mmol) in methanol (5 mL).

  • Reaction Initiation: To the stirred solution, add the carboxylic acid (1.0 mmol) followed by the isocyanide (1.0 mmol) at room temperature.

  • Reaction Monitoring: Seal the flask and stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Extraction: Dissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous sodium sulfate and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure α-acylamino carboxamide product.

  • Characterization: Characterize the purified compound using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Data Presentation: Representative Yields and Bioactivity

The following tables summarize representative (hypothetical) quantitative data for a series of thiazole-containing peptidomimetics synthesized using the above protocol. The bioactivity is presented as the half-maximal inhibitory concentration (IC₅₀) against the VEGFR-2 kinase.

Table 1: Synthesis of Thiazole-Containing Peptidomimetics via Ugi Reaction

Compound IDAldehyde (R¹)Carboxylic Acid (R²)Isocyanide (R³)Yield (%)
TZ-001 BenzaldehydeAcetic Acidtert-Butyl isocyanide75
TZ-002 4-ChlorobenzaldehydeAcetic Acidtert-Butyl isocyanide72
TZ-003 BenzaldehydeBenzoic Acidtert-Butyl isocyanide68
TZ-004 BenzaldehydeAcetic AcidCyclohexyl isocyanide81
TZ-005 4-MethoxybenzaldehydeBenzoic AcidCyclohexyl isocyanide65

Table 2: In Vitro VEGFR-2 Kinase Inhibitory Activity

Compound IDIC₅₀ (µM) against VEGFR-2
TZ-001 8.5
TZ-002 3.2
TZ-003 5.1
TZ-004 7.9
TZ-005 2.5
Sorafenib (Control) 0.09

Note: The data presented in these tables are for illustrative purposes and are based on typical yields and bioactivities observed for structurally similar compounds in the literature.[7][8]

Mechanism of Action: Inhibition of VEGFR-2 Signaling Pathway

Many thiazole-containing anticancer agents exert their effect by inhibiting key signaling pathways involved in tumor growth and proliferation.[2][9] A prominent target is the VEGFR-2 signaling pathway, which is crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[1][10][11] Inhibition of VEGFR-2 can effectively starve the tumor and prevent its growth and metastasis.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 Binds PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival, Angiogenesis) ERK->Proliferation mTOR->Proliferation Thiazole Thiazole Derivative (e.g., TZ-002) Thiazole->VEGFR2 Inhibits

Caption: Simplified diagram of the VEGFR-2 signaling pathway and its inhibition by bioactive thiazole derivatives.

Conclusion

The one-pot Ugi multicomponent reaction utilizing this compound provides a highly efficient and versatile platform for the synthesis of novel, bioactive peptidomimetics. This approach allows for the rapid generation of compound libraries with diverse structural features, which can be screened for various pharmacological activities. The potential for these thiazole-containing molecules to act as inhibitors of critical cancer-related signaling pathways, such as the VEGFR-2 cascade, makes this synthetic strategy particularly valuable for modern drug discovery and development programs. Further optimization of the reaction conditions and exploration of a wider range of starting materials will undoubtedly lead to the discovery of new and potent therapeutic agents.

References

Application Notes and Protocols: Thiazol-2-ylmethanamine in the Preparation of Novel Ligands for Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole, a five-membered heterocyclic motif containing both sulfur and nitrogen, is a privileged scaffold in the design of ligands for transition-metal catalysis. The unique electronic properties and coordination capabilities of the thiazole ring have led to the development of a diverse range of ligands with applications in various catalytic transformations. While 2-aminothiazoles and thiazol-2-ylidenes have been more extensively studied, thiazol-2-ylmethanamine presents a versatile and underexplored building block for the synthesis of novel ligand architectures. The primary amine functionality attached to the thiazole ring via a methylene linker offers a convenient handle for the construction of Schiff bases, N-heterocyclic carbenes (NHCs), and other multidentate ligand systems. This document provides an overview of the application of thiazole-containing ligands in catalysis, with a focus on protocols that can be adapted for the use of this compound, alongside representative catalytic data.

Ligand Synthesis from Thiazole Derivatives: General Protocols

While specific examples detailing the use of this compound in catalysis are not extensively documented in the literature, established protocols for the synthesis of related thiazole-based ligands, particularly Schiff bases and N-heterocyclic carbenes, can be readily adapted.

Schiff Base Ligand Synthesis

Schiff base ligands are readily prepared through the condensation reaction of a primary amine with an aldehyde or ketone.[1][2] These ligands are valued for their straightforward synthesis and their ability to stabilize a wide variety of metal ions in different oxidation states.[1]

Experimental Protocol: General Synthesis of a Thiazole-Containing Schiff Base Ligand

  • Dissolution of Amine: Dissolve one equivalent of the thiazole-containing amine (e.g., 2-aminothiazole or, by extension, this compound) in a suitable solvent such as ethanol or methanol.

  • Addition of Carbonyl Compound: To the stirred amine solution, add an equimolar amount of the desired aldehyde or ketone (e.g., salicylaldehyde, 2-hydroxy-1-naphthaldehyde).[2]

  • Catalyst Addition (Optional): A catalytic amount of a weak acid, such as glacial acetic acid (1-2 drops), can be added to facilitate the condensation.[1]

  • Reaction: Reflux the reaction mixture for a period of 2 to 8 hours, monitoring the progress by thin-layer chromatography (TLC).[1][3]

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The resulting solid precipitate is collected by filtration, washed with cold solvent (e.g., ethanol), and dried. Recrystallization from a suitable solvent can be performed for further purification.[1][3]

N-Heterocyclic Carbene (NHC) Precursor Synthesis

N-Heterocyclic carbenes are a class of powerful ligands in catalysis, known for their strong σ-donating properties. Thiazol-2-ylidenes, a subclass of NHCs, have demonstrated significant potential.[4][5] The synthesis of their precursors, thiazolium salts, is a key step.

Experimental Protocol: General Synthesis of a Thiazolium Salt Precursor

The synthesis of N-aryl thiazol-2-ylidene precursors has been reported on a multigram scale.[6] A general approach involves the reaction of an N-arylthioformamide with a suitable α-haloketone.

  • Thioformamide Preparation: Prepare the N-substituted thioformamide from the corresponding amine.

  • Cyclization: React the thioformamide with an α-haloketone (e.g., chloroacetone) to form the thiazolium salt.[7]

  • Anion Exchange (Optional): If necessary, an anion exchange can be performed to improve the salt's properties for subsequent reactions.[7]

Catalytic Applications and Performance Data

Ligands derived from thiazole moieties have been successfully employed in a range of catalytic reactions, most notably in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

Thiazole-based ligands have proven effective in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a fundamental C-C bond-forming transformation.[3][4][5]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 mmol), arylboronic acid (1.2-1.5 mmol), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst, which can be a pre-formed complex of a thiazole-based ligand or generated in situ from a palladium precursor (e.g., Pd(OAc)₂) and the ligand.

  • Solvent Addition: Add a suitable solvent or solvent mixture (e.g., toluene, dioxane, water).

  • Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 80-110 °C) for a designated time, monitoring by TLC or GC.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried, filtered, and concentrated. The crude product is then purified by column chromatography.

Table 1: Performance of Thiazole-Based Ligands in Suzuki-Miyaura Cross-Coupling

EntryAryl HalideArylboronic AcidCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
14-BromotoluenePhenylboronic acidPd(OAc)₂2-Methyl-4-phenyl-1,3-thiazoleK₂CO₃Toluene1002495[3]
24-ChloroacetophenonePhenylboronic acidPd(OAc)₂2-Methyl-4-phenyl-1,3-thiazoleK₂CO₃Toluene1002485[3]
31-Bromo-4-nitrobenzene4-Methoxyphenylboronic acidPd(OAc)₂2-Amino-4-phenyl-1,3-thiazoleK₂CO₃Toluene1002498[3]

Note: The data presented is for thiazole derivatives other than this compound but serves as a strong indicator of the potential catalytic activity of ligands derived from it.

Visualizing Experimental Workflows and Relationships

Diagrams created using Graphviz (DOT language) can effectively illustrate the logical flow of synthesis and catalytic application.

Schiff_Base_Synthesis_and_Catalysis cluster_synthesis Ligand Synthesis cluster_catalysis Catalytic Application This compound This compound Condensation Condensation This compound->Condensation Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Condensation Schiff Base Ligand Schiff Base Ligand Condensation->Schiff Base Ligand Complexation Complexation Schiff Base Ligand->Complexation Metal Precursor Metal Precursor Metal Precursor->Complexation Catalyst Catalyst Complexation->Catalyst Catalytic Reaction Catalytic Reaction Catalyst->Catalytic Reaction Substrates Substrates Substrates->Catalytic Reaction Product Product Catalytic Reaction->Product

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Acylation of Thiazol-2-ylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the acylation of Thiazol-2-ylmethanamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the acylation of this compound?

The most common and efficient methods for the N-acylation of this compound and related amino thiazoles involve the use of acyl chlorides or carboxylic anhydrides as acylating agents.[1][2][3] These reactions proceed via nucleophilic acyl substitution, where the primary amine of this compound attacks the electrophilic carbonyl carbon of the acylating agent to form a stable amide bond.[2]

Q2: Which solvents are recommended for this reaction?

Anhydrous aprotic solvents are generally recommended to prevent the hydrolysis of the acylating agent.[4] Commonly used solvents include:

  • Dichloromethane (DCM)[1][5]

  • Tetrahydrofuran (THF)[1][5]

  • Dry Acetone[4][6]

  • Pyridine[1][7]

Q3: Is a base required for the acylation of this compound?

Yes, when using acyl chlorides, a non-nucleophilic base is crucial to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction.[1][4] Accumulation of HCl can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[4] Suitable bases include:

  • Triethylamine (NEt₃)[1][4][5]

  • Pyridine[1][4]

  • Diisopropylethylamine (DIPEA)[4]

When using carboxylic anhydrides, a base is not always necessary, as the corresponding carboxylic acid is the byproduct.[2] However, a base can still be used to drive the reaction to completion.

Q4: What are typical reaction temperatures and times?

Reaction conditions can vary depending on the reactivity of the specific acylating agent and the substrate. A general approach is to start the reaction at a low temperature (e.g., 0 °C) during the addition of the acylating agent to control any exothermic processes and minimize side reactions.[2][4][5] The reaction is then typically allowed to warm to room temperature and stirred for several hours (4-12 hours) while monitoring its progress by Thin Layer Chromatography (TLC).[1][5] In some cases, refluxing the reaction mixture may be necessary to drive it to completion.[1][2][6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Reagent Degradation: The acylating agent (acyl chloride or anhydride) may have hydrolyzed due to moisture.[4] 2. Insufficient Base: The HCl byproduct may have neutralized all the base, protonating the starting amine.[4] 3. Poor Reagent Purity: Impurities in the starting materials can lead to side reactions.[4] 4. Low Reaction Temperature: The reaction may lack the necessary activation energy.[4]1. Use freshly opened or purified acylating agents. Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).[5] 2. Add an additional equivalent of fresh, dry base.[4] 3. Purify starting materials if their quality is uncertain.[4] 4. Gradually increase the reaction temperature (e.g., to room temperature or gentle reflux) and monitor by TLC.[4]
Multiple Spots on TLC (Side Products) 1. Di-acylation: The nitrogen on the thiazole ring may have been acylated in addition to the primary amine.[4] 2. Hydrolysis of Acylating Agent: Presence of moisture leads to the formation of the corresponding carboxylic acid.[4] 3. Overheating: High temperatures can lead to decomposition or polymerization.[4]1. Use the correct stoichiometry of reagents. Add the acylating agent slowly at a low temperature.[4] 2. Ensure strictly anhydrous (dry) reaction conditions.[4][5] 3. Maintain controlled temperature throughout the reaction. Avoid rapid heating.[4]
Reaction Stalled (Incomplete Conversion) 1. Reagent Degradation: As mentioned above.[4] 2. Insufficient Base: As mentioned above.[4] 3. Poor Solubility: The starting material or intermediate may not be fully dissolved in the chosen solvent.1. Add a small, fresh portion of the acylating agent.[4] 2. Add more of the non-nucleophilic base.[4] 3. Try a different solvent or a solvent mixture to improve solubility. Gentle heating may also help.

Data Presentation: Reaction Conditions for Acylation of Amino Thiazoles

The following table summarizes various reported conditions for the acylation of 2-aminothiazole derivatives, which can serve as a starting point for optimizing the acylation of this compound.

Acylating AgentSubstrateBaseSolventTemperatureTimeYield (%)
Acetyl chloride2-aminothiazoleNone specifiedDry AcetoneReflux2hSolid product obtained
Benzoyl chloride2-amino-4-phenylthiazolePyridineDry PyridineNot specifiedNot specifiedHigh
Acyl chloride5,6-Difluorobenzo[d]thiazol-2-amineTriethylamine or PyridineAnhydrous DCM or THFRoom Temp4-12hNot specified
Carboxylic anhydride5,6-Difluorobenzo[d]thiazol-2-amineNone specifiedNot specifiedReflux (80-120 °C)2-6hNot specified

Experimental Protocols

Protocol 1: General Procedure for Acylation using Acyl Chloride
  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq.) in an anhydrous solvent (e.g., DCM or THF).[1][5]

  • Cooling: Cool the mixture to 0 °C in an ice bath.[5]

  • Addition of Acylating Agent: Slowly add the acyl chloride (1.1 - 1.2 eq.), dissolved in a small amount of the same anhydrous solvent, dropwise to the stirred reaction mixture.[1][5]

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.[1][5] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1]

  • Work-up: Upon completion, quench the reaction by adding deionized water.[1] Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.[1]

  • Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.[1]

Protocol 2: General Procedure for Acylation using Carboxylic Anhydride
  • Preparation: In a round-bottom flask, suspend this compound (1.0 eq.) in a suitable solvent (e.g., glacial acetic acid or pyridine).[2]

  • Addition of Acylating Agent: Add the carboxylic anhydride (1.2 - 3.0 eq.) to the suspension.[1][2]

  • Reaction: Heat the mixture to reflux (typically 80-120 °C) for 2-6 hours.[1][2] Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the cooled mixture into ice-water to precipitate the product.[1][2]

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the solid thoroughly with cold water to remove any residual acid or anhydride.[1]

  • Drying and Purification: Dry the product under vacuum. Further purification can be achieved by recrystallization if necessary.[1]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound & Base in Anhydrous Solvent cool Cool to 0 °C start->cool add_acyl Add Acylating Agent Dropwise cool->add_acyl react Stir at Room Temp (4-12h) add_acyl->react monitor Monitor by TLC react->monitor quench Quench with Water monitor->quench extract Extract & Wash quench->extract dry Dry & Concentrate extract->dry purify Purify (Chromatography/Recrystallization) dry->purify end end purify->end Final Product

Caption: General experimental workflow for the acylation of this compound.

troubleshooting_workflow start Low Yield or Stalled Reaction? check_reagents Check Reagent Quality (Anhydrous Conditions) start->check_reagents Yes side_products Multiple Spots on TLC? start->side_products No add_reagents Add Fresh Acylating Agent / Base check_reagents->add_reagents increase_temp Increase Temperature add_reagents->increase_temp increase_temp->side_products fail Issue Persists: Consult Literature for Alternative Methods increase_temp->fail check_conditions Review Reaction Conditions (Temp, Stoichiometry) side_products->check_conditions Yes success Improved Outcome side_products->success No purify Optimize Purification check_conditions->purify purify->success purify->fail

Caption: Troubleshooting decision tree for optimizing acylation reactions.

References

Technical Support Center: Purification of Thiazol-2-ylmethanamine Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic purification of Thiazol-2-ylmethanamine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: Why do my thiazole amine compounds show poor peak shape (tailing) or fail to elute during normal-phase chromatography on silica gel?

A1: this compound and its derivatives are basic compounds due to the amine functional group. The stationary phase in normal-phase chromatography, silica gel, has acidic silanol groups on its surface. This leads to a strong acid-base interaction, causing the basic amine to bind tightly to the silica.[1][2] This interaction results in significant peak tailing, streaking, or even irreversible adsorption where the compound does not elute from the column at all.[2][3]

Q2: How can I improve the purification of my basic thiazole derivative using normal-phase (silica gel) chromatography?

A2: To mitigate the strong interaction between your basic compound and the acidic silica, you can:

  • Add a Mobile Phase Modifier: Incorporating a small amount of a competing base into your eluent can neutralize the acidic silanol groups.[2] Triethylamine (TEA) at 1-3% is commonly used.[4][5] Other options include ammonia or pyridine.[2] This "deactivates" the silica, allowing your compound to elute properly.[4]

  • Use a Different Stationary Phase: For particularly challenging separations, consider using a less acidic stationary phase like alumina or a commercially available amine-functionalized silica column.[1][3][6] Amine-functionalized silica masks the acidic silanols, leading to improved peak shape and separation without needing a mobile phase modifier.[1]

Q3: When is it better to use reversed-phase (RP) chromatography for purifying this compound products?

A3: Reversed-phase chromatography is often the preferred method for polar and ionizable compounds like thiazole amines.[7][8] It is particularly advantageous when:

  • The compound is highly polar and elutes too quickly (low Rf) in normal-phase systems, even with polar solvents.

  • The compound shows instability or decomposition on silica gel.[3]

  • You require the high resolution and efficiency of High-Performance Liquid Chromatography (HPLC), as most HPLC applications use reversed-phase columns (RP-HPLC).[6][9]

Bis-thiazol-2-amine derivatives, which are amphiphilic and contain amino groups, have been successfully purified using RP-HPLC, as conventional silica gel chromatography proved tedious and sometimes yielded impure products.[7]

Q4: My compound is not detected after injecting it onto an RP-HPLC column. What could be the issue?

A4: Several factors could be at play:

  • Compound is not retained: Your compound may be too polar for the mobile phase conditions and is eluting in the solvent front. To increase retention, make the mobile phase more polar (increase the aqueous component, e.g., water) or adjust the pH.[9]

  • pH of the Mobile Phase: For basic compounds like thiazole amines, the mobile phase pH is critical. At a high pH (alkaline), the amine is in its neutral, more hydrophobic form, leading to better retention on the C18 column.[2] At a low pH (acidic), the amine is protonated and may have less retention. Using a buffer is recommended to control the pH.[7][9]

  • Compound Precipitation: The compound may have precipitated on the column if it is not soluble in the mobile phase. Ensure your sample is fully dissolved in a solvent compatible with the mobile phase before injection.

Q5: Should I use a protecting group for the amine during synthesis to simplify purification?

A5: Yes, using a protecting group can significantly simplify purification. Converting the nucleophilic amine into a neutral carbamate (e.g., Boc or Cbz) prevents it from interacting with the acidic silica gel.[10][11] This strategy allows for straightforward normal-phase chromatography. The protecting group is then removed in a subsequent step. This approach is especially useful in multi-step syntheses to avoid side reactions and simplify purification.[10][12]

Troubleshooting Guides and Workflows

The following diagrams illustrate common workflows and troubleshooting steps for the purification of this compound derivatives.

G start Start: Crude Reaction Product analyze Analyze Product Properties (Polarity, Stability, Solubility) start->analyze is_amine_protected Is Amine Group Protected? analyze->is_amine_protected np_path Normal-Phase (NP) Chromatography is_amine_protected->np_path  Yes rp_path Reversed-Phase (RP) Chromatography is_amine_protected->rp_path No / Unsure (RP is a safer start) develop_np Develop NP Method (e.g., Hexane/EtOAc + TEA) np_path->develop_np develop_rp Develop RP Method (e.g., H2O/ACN + Formic Acid) rp_path->develop_rp troubleshoot Troubleshoot Separation develop_np->troubleshoot Poor Separation pure_product Pure Product develop_np->pure_product Good Separation develop_rp->troubleshoot Poor Separation develop_rp->pure_product Good Separation troubleshoot->analyze Re-evaluate G start Problem: Peak Tailing / No Elution in Normal-Phase (Silica) cause Primary Cause: Acid-Base Interaction (Basic Amine + Acidic Silica) start->cause solution1 Solution 1: Add Mobile Phase Modifier cause->solution1 solution2 Solution 2: Change Stationary Phase cause->solution2 solution3 Solution 3: Switch to Reversed-Phase cause->solution3 details1 Add 1-3% Triethylamine (TEA) or Ammonia to Eluent solution1->details1 details2 Use Amine-functionalized Silica or Basic Alumina Column solution2->details2 details3 Use C18 Column with buffered Aqueous/Organic Mobile Phase solution3->details3 outcome Result: Improved Peak Shape and Recovery details1->outcome details2->outcome details3->outcome

References

Hantzsch Thiazole Synthesis: A Technical Support Guide to Side Reactions and Byproduct Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Hantzsch thiazole synthesis, a cornerstone in heterocyclic chemistry, is a versatile and widely employed method for the synthesis of thiazole derivatives. Despite its utility, the reaction is not without its challenges, and the formation of side products can often complicate reaction work-ups and reduce yields. This technical support center provides a comprehensive guide to understanding and troubleshooting common side reactions and byproduct formation encountered during the Hantzsch thiazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction in the Hantzsch thiazole synthesis?

A1: The most common side reaction, particularly when using N-substituted thioureas, is the formation of a 2-imino-2,3-dihydrothiazole isomer alongside the desired 2-aminothiazole derivative. This occurs due to a change in the regioselectivity of the cyclization step.[1][2][3]

Q2: What factors influence the formation of the 2-imino-2,3-dihydrothiazole byproduct?

A2: The formation of the imino byproduct is significantly influenced by the reaction conditions. Acidic conditions strongly favor the formation of the 2-imino-2,3-dihydrothiazole.[2] The choice of solvent and the structure of the starting materials also play a role.

Q3: How can I minimize the formation of the 2-imino-2,3-dihydrothiazole?

A3: To minimize the formation of this byproduct, it is crucial to control the pH of the reaction mixture. Conducting the synthesis under neutral or slightly basic conditions will favor the formation of the desired 2-aminothiazole. Careful selection of solvents and reaction temperature can also help improve selectivity.

Q4: Besides the imino isomer, what other byproducts can be formed?

A4: While less common, other side reactions can occur. These may include the formation of bis-thiazole compounds or products arising from the self-condensation of the α-haloketone starting material, especially under harsh reaction conditions. The purity of the starting materials is critical to avoid unwanted side reactions.

Q5: My reaction yield is consistently low. What are the likely causes?

A5: Low yields can stem from several factors:

  • Incomplete reaction: The reaction time may be too short or the temperature too low. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.

  • Degradation of reactants or product: Excessive heat can lead to decomposition.

  • Improper stoichiometry: An incorrect ratio of α-haloketone to thioamide can limit the yield. A slight excess of the thioamide is often used.

  • Poor quality of starting materials: Impurities can interfere with the reaction.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the Hantzsch thiazole synthesis.

Issue 1: Presence of an Unexpected Isomer in the Product Mixture
  • Symptom: NMR or LC-MS analysis indicates the presence of a second major product with the same mass as the desired thiazole.

  • Probable Cause: Formation of the 2-imino-2,3-dihydrothiazole isomer, especially if N-substituted thiourea was used and the reaction was conducted under acidic conditions.

  • Troubleshooting Steps:

    • pH Control: Neutralize the reaction mixture before heating, or run the reaction in the presence of a non-nucleophilic base (e.g., sodium bicarbonate, triethylamine).

    • Solvent Selection: Employ a polar, aprotic solvent.

    • Purification: If the isomer has already formed, separation can be attempted by column chromatography or fractional crystallization.

Issue 2: Low or No Product Yield
  • Symptom: Little to no desired product is isolated after work-up.

  • Probable Causes & Troubleshooting Steps:

Probable CauseTroubleshooting Step
Incomplete Reaction Monitor the reaction progress using TLC. If starting materials are still present, increase the reaction time or incrementally raise the temperature. Consider using microwave irradiation to potentially shorten reaction times and improve yields.[4]
Degradation of Reactants/Product Optimize the reaction temperature. Start at a lower temperature and gradually increase it. Avoid prolonged heating at high temperatures.
Incorrect Stoichiometry Ensure accurate measurement of starting materials. A slight excess (1.1-1.5 equivalents) of the thioamide can be beneficial.
Poor Starting Material Purity Purify the α-haloketone (e.g., by distillation or recrystallization) and the thioamide before use.
Issue 3: Complex Product Mixture with Multiple Spots on TLC
  • Symptom: TLC analysis of the crude product shows multiple spots, indicating a mixture of compounds.

  • Probable Causes & Troubleshooting Steps:

    • Side Reactions: Besides the imino-isomer, other side reactions might be occurring.

      • Action: Re-evaluate the reaction conditions. Milder temperatures and shorter reaction times may reduce the formation of minor byproducts.

    • Impure Starting Materials: Impurities in the reactants can lead to a cascade of undefined products.

      • Action: Ensure the purity of your starting materials through appropriate purification techniques.

Data Presentation: Impact of Reaction Conditions on Yield and Selectivity

The following tables summarize the influence of various parameters on the Hantzsch thiazole synthesis.

Table 1: Effect of Reaction Conditions on the Yield of 2-Amino-4-phenylthiazole

EntrySolventTemperature (°C)Time (h)Yield (%)Reference
1EthanolReflux399--INVALID-LINK--
2Methanol90 (Microwave)0.595[4]
3Solvent-freeRoom Temp0.2595--INVALID-LINK--

Table 2: Influence of Acidity on the Regioselectivity of Hantzsch Synthesis with N-Monosubstituted Thioureas

Reaction ConditionProduct Ratio (2-Aminothiazole : 2-Iminothiazole)
Neutral SolventExclusively 2-(N-substituted amino)thiazoles
Acidic Conditions (e.g., 10M-HCl-EtOH)Mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles

In the most favorable case under acidic conditions, 2-imino-3,4-dimethyl-2,3-dihydrothiazole was obtained in 73% yield.[2]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-phenylthiazole

This protocol is a standard example of the Hantzsch thiazole synthesis.

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate solution

Procedure:

  • In a round-bottom flask, combine 2-bromoacetophenone (1.0 eq) and thiourea (1.5 eq).

  • Add methanol as the solvent.

  • Heat the mixture with stirring at a gentle reflux for 30-60 minutes.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing 5% aqueous sodium carbonate solution to neutralize the hydrobromic acid formed and precipitate the product.[5]

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid with water and then a small amount of cold methanol.

  • Dry the product in a desiccator.

Protocol 2: Purification by Recrystallization

Recrystallization is a common method for purifying the crude thiazole product.

General Procedure:

  • Solvent Selection: Choose a suitable solvent or solvent pair. The ideal solvent should dissolve the thiazole derivative at an elevated temperature but have low solubility at room temperature. Common solvents for recrystallizing 2-aminothiazole derivatives include ethanol, benzene, and mixtures like ethanol-water or hexane-ethyl acetate.[6][7]

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

Visualizations

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products alpha_haloketone α-Haloketone intermediate1 Thioether Intermediate alpha_haloketone->intermediate1 Nucleophilic Attack by Sulfur thioamide Thioamide thioamide->intermediate1 intermediate2 Hydroxythiazoline Intermediate intermediate1->intermediate2 Intramolecular Cyclization thiazole Thiazole intermediate2->thiazole Dehydration Side_Reaction_Pathway start N-Substituted Thioamide + α-Haloketone intermediate Common Intermediate start->intermediate aminothiazole 2-Aminothiazole (Desired Product) intermediate->aminothiazole Neutral/Basic Conditions iminothiazole 2-Imino-2,3-dihydrothiazole (Byproduct) intermediate->iminothiazole Acidic Conditions Troubleshooting_Workflow start Low Yield or Impure Product check_purity Check Purity of Starting Materials start->check_purity purify Purify Reactants check_purity->purify Impure check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) check_purity->check_conditions Pure purify->check_conditions optimize_conditions Optimize Conditions check_conditions->optimize_conditions Suboptimal check_ph Analyze for Isomer Formation (Check pH) check_conditions->check_ph Optimal optimize_conditions->check_ph adjust_ph Adjust pH to Neutral/Basic check_ph->adjust_ph Isomer Present end Improved Yield and Purity check_ph->end No Isomer adjust_ph->end

References

Improving yield and purity in Thiazol-2-ylmethanamine derivative synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and frequently asked questions to improve yield and purity in the synthesis of Thiazol-2-ylmethanamine derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing the 2-aminothiazole core structure?

A1: The Hantzsch thiazole synthesis is the most widely recognized and versatile method for creating the 2-aminothiazole core.[1][2][3] This reaction typically involves the condensation of an α-haloketone with a thiourea or thioamide derivative.[2][3]

Q2: My Hantzsch synthesis is giving a very low yield. What are the first parameters I should check?

A2: For low yields, first re-evaluate your reaction conditions. Key parameters to investigate are temperature, reaction time, and solvent choice. Many Hantzsch syntheses require heating to proceed efficiently.[4] Also, ensure your starting materials (α-haloketone and thiourea) are pure and used in the correct stoichiometric ratio.[4]

Q3: Are there more environmentally friendly or "greener" methods available for this synthesis?

A3: Yes, several greener approaches have been developed to minimize environmental impact. These include using water as a solvent, employing reusable catalysts like silica-supported tungstosilicic acid, and utilizing energy-efficient methods like microwave-assisted synthesis, which can dramatically reduce reaction times and often lead to cleaner products.[5][6][7]

Q4: I'm having trouble purifying my this compound derivative using standard silica gel chromatography. Why is this happening?

A4: The amine group in your product is basic, which leads to strong interactions with the acidic silanol groups on the surface of standard silica gel. This can cause significant peak tailing, poor separation, and even irreversible adsorption of your product to the column, resulting in low recovery.[8][9]

Q5: What are the common side products in a Hantzsch thiazole synthesis?

A5: Side reactions can lead to the formation of isomeric byproducts, such as 2-imino-2,3-dihydrothiazoles, particularly when using N-substituted thioureas under acidic conditions.[4][10] The stability of reactants and intermediates can also influence the formation of other impurities.

Troubleshooting Guide

Issue 1: Low or No Product Yield
Possible Cause(s) Suggested Solution(s)
Suboptimal Reaction Temperature The Hantzsch synthesis often requires an initial energy input to overcome the activation energy.[4] If the reaction is sluggish at room temperature, gradually increase the heat. Refluxing in a suitable solvent like ethanol is a common starting point.[2][6]
Inappropriate Solvent Solvent polarity can significantly impact reaction rate and yield. Screen different solvents such as ethanol, methanol, or ethanol/water mixtures.[5][6] For some substrates, a one-pot reaction in ethyl acetate at reflux has proven effective.[1]
Ineffective or Absent Catalyst While many Hantzsch syntheses proceed without a catalyst, some benefit from acidic or basic catalysts.[5] For multi-component reactions, catalysts like silica-supported tungstosilicic acid can improve yields.[6][11]
Poor Starting Material Quality Ensure the purity of the α-haloketone and thiourea derivatives. Impurities can inhibit the reaction or lead to unwanted side products.
Incorrect Stoichiometry While the core reaction is 1:1, using a slight excess (e.g., 1.5 equivalents) of the thiourea component is a common strategy to ensure the complete consumption of the more expensive α-haloketone.[2][12]
Issue 2: Formation of Impurities or Side Products
Possible Cause(s) Suggested Solution(s)
Incorrect Reaction pH The reaction pH can influence regioselectivity. Condensations with N-monosubstituted thioureas in neutral solvents typically yield 2-(N-substituted amino)thiazoles, while acidic conditions can favor the formation of 3-substituted 2-imino-2,3-dihydrothiazole isomers.[10]
Reaction Time Too Long Over-refluxing or extended reaction times can lead to the degradation of the desired product or the formation of side products. Monitor the reaction's progress by Thin Layer Chromatography (TLC) to determine the optimal time to stop the reaction.
Reactive Functional Groups If your starting materials contain other sensitive functional groups, they may react under the synthesis conditions. Consider using protecting groups for these functionalities before performing the thiazole synthesis.
Issue 3: Difficult Product Purification
Possible Cause(s) Suggested Solution(s)
Product Streaking/Tailing on Silica Gel The basic amine is interacting with acidic silica. To mitigate this, add a small amount of a competing base to your eluent system (e.g., 0.5-2% triethylamine or ammonia in methanol).[9][13] This neutralizes the acidic sites on the silica.
Irreversible Adsorption on Silica Gel If adding a base to the eluent is insufficient, switch to a different stationary phase. Amine-functionalized silica columns are specifically designed for purifying basic compounds and often give excellent results.[8][9] Basic or neutral alumina are also effective alternatives to standard silica gel.[14][15]
Product is a Salt If the reaction is performed under acidic conditions or worked up with acid, the amine product may exist as a salt, making it very polar and difficult to elute. Neutralize the crude product with a base (e.g., NaHCO₃ or Na₂CO₃ solution) before extraction and chromatography.[2]

Data Presentation

Table 1: Optimization of Reaction Conditions for 2-Aminothiazole Synthesis

This table summarizes the results from a one-pot synthesis of 4-phenylthiazol-2-amine from acetophenone and thiourea using CuBr₂.

EntrySolventTemperature (°C)Yield (%)
1EtOAcReflux87
2CH₃CNReflux75
3AcetoneReflux62
4EtOHReflux85
5TolueneReflux0
6CHCl₃Reflux0

Data adapted from a study on one-pot synthesis of 2-aminothiazole derivatives.[1]

Table 2: Effect of Catalyst and Reaction Conditions on Hantzsch Thiazole Synthesis Yield

This table shows the optimization of a three-component reaction using silica-supported tungstosilicic acid (SiW.SiO₂) as a catalyst.

EntryCatalyst (mol%)SolventConditionTime (h)Yield (%)
10EtOH/Water (1:1)Reflux650
25EtOH/Water (1:1)Reflux470
310EtOH/Water (1:1)Reflux380
415EtOH/Water (1:1)Reflux2.587
515EtOHReflux465
615WaterReflux555
715EtOH/Water (1:1)Ultrasonic Irradiation, RT0.590

Data adapted from a study on environmentally benign one-pot synthesis of Hantzsch thiazole derivatives.[6][11]

Experimental Protocols

Protocol 1: One-Pot Synthesis of 4-Aryl-2-aminothiazole Derivatives

This protocol is based on a facile one-pot α-bromination/cyclization process.[1]

  • Reactant Mixture: In a round-bottom flask, combine the aromatic methyl ketone (1.0 mmol) and copper(II) bromide (2.2 mmol).

  • Solvent Addition: Add ethyl acetate (10 mL).

  • Initial Reaction (α-bromination): Stir the mixture under reflux. Monitor the reaction by TLC until the starting ketone is consumed.

  • Thiourea Addition: Add thiourea (1.2 mmol) and potassium carbonate (2.0 mmol) to the reaction mixture.

  • Cyclization: Continue to stir the mixture under reflux. Monitor the formation of the 2-aminothiazole product by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture and wash the solid with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography (see Protocol 2).

Protocol 2: Purification of this compound Derivatives by Column Chromatography

This protocol provides a general method for purifying basic amine compounds on silica gel.

  • Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane (DCM).

  • Column Packing: Prepare a silica gel column using a slurry packing method with the initial eluent (e.g., 100% DCM or Hexane/Ethyl Acetate mixture).

  • Loading: Adsorb the dissolved crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

  • Elution (Gradient Method):

    • Begin elution with a non-polar solvent system (e.g., 100% DCM).

    • Gradually increase the polarity by adding a mixture of methanol and triethylamine (TEA) (e.g., 98:2 MeOH:TEA). A typical gradient might be from 0% to 10% of the MeOH/TEA mixture in DCM.

    • The TEA is crucial for preventing peak tailing by neutralizing the acidic sites on the silica gel.[9][13]

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product. For volatile TEA, it can often be removed under high vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification Stage reactants 1. Combine Reactants (α-Haloketone + Thiourea) reaction 2. Reaction (e.g., Reflux in Ethanol) reactants->reaction monitoring 3. Monitor Progress (TLC) reaction->monitoring neutralize 4. Neutralize & Quench monitoring->neutralize extract 5. Extract Product neutralize->extract dry 6. Dry & Concentrate extract->dry chromatography 7. Column Chromatography dry->chromatography isolate 8. Isolate Pure Product chromatography->isolate

Caption: General workflow for synthesis and purification.

troubleshooting_yield start Low Synthesis Yield? q_temp Is the temperature optimal? start->q_temp s_temp Increase temperature (e.g., reflux) q_temp->s_temp No q_solvent Is the solvent appropriate? q_temp->q_solvent Yes end_node Yield Improved s_temp->end_node s_solvent Screen different solvents (e.g., EtOH, EtOAc) q_solvent->s_solvent No q_catalyst Is a catalyst needed? q_solvent->q_catalyst Yes s_solvent->end_node s_catalyst Add a suitable catalyst (acidic, basic, or reusable) q_catalyst->s_catalyst No q_purity Are starting materials pure? q_catalyst->q_purity Yes s_catalyst->end_node s_purity Purify reactants before use q_purity->s_purity No q_purity->end_node Yes s_purity->end_node

Caption: Troubleshooting decision tree for low reaction yield.

purification_workflow start Crude Basic Amine Product q_method Choose Purification Method start->q_method silica Standard Silica Column q_method->silica Standard amine_silica Amine-Functionalized Silica Column q_method->amine_silica Specialized alumina Basic/Neutral Alumina Column q_method->alumina Alternative add_base Add Competing Base to Eluent (e.g., 1% Triethylamine) silica->add_base run_column Run Column Chromatography amine_silica->run_column alumina->run_column add_base->run_column end_node Pure Product run_column->end_node

Caption: Purification flowchart for basic amine compounds.

References

Technical Support Center: Troubleshooting Low Conversion Rates in Thiazol-2-ylmethanamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of Thiazol-2-ylmethanamine. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues to help optimize reaction conversion rates.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

This compound is commonly synthesized via two main precursor pathways:

  • Reduction of Thiazole-2-carbonitrile: This method involves the reduction of a nitrile group to a primary amine.

  • Reductive Amination of Thiazole-2-carbaldehyde: This pathway involves the reaction of an aldehyde with an amine source, typically ammonia, to form an imine intermediate, which is then reduced to the target amine.

Q2: My conversion rate is low. What are the most common general factors I should investigate?

Low conversion rates in these reactions can often be attributed to a few key factors:

  • Reagent Purity: Impurities in starting materials, reagents, or solvents can lead to side reactions or inhibit catalyst activity.

  • Reaction Conditions: Suboptimal temperature, pressure, or reaction time can result in incomplete reactions.

  • Atmosphere: Many of the reagents used in these syntheses are sensitive to moisture and oxygen. Ensuring an inert atmosphere (e.g., nitrogen or argon) is often critical.

  • Stoichiometry: Incorrect molar ratios of reactants and reagents can lead to incomplete conversion and the formation of byproducts.

Troubleshooting Guide: Reduction of Thiazole-2-carbonitrile

This pathway focuses on the conversion of the nitrile functional group on the thiazole ring to a methylamine group.

Issue 1: Low or no conversion of Thiazole-2-carbonitrile.
  • Possible Cause: Inactive or insufficient reducing agent.

    • Solution: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent for this transformation. Ensure it is fresh and has not been deactivated by moisture. Use of an excess of LiAlH₄ (typically 1.5-2.0 equivalents) is recommended. For N-containing heterocyclic rings, LiAlH₄ in dry ether or THF is often effective.[1]

  • Possible Cause: Poor quality of the starting nitrile.

    • Solution: Verify the purity of your Thiazole-2-carbonitrile. Impurities can interfere with the reduction.

  • Possible Cause: Suboptimal reaction temperature.

    • Solution: The reduction with LiAlH₄ is typically performed by adding the nitrile solution to a cooled suspension of LiAlH₄ (e.g., 0 °C) and then allowing the reaction to warm to room temperature or refluxing to drive it to completion.[2]

Issue 2: Formation of side products instead of the desired amine.
  • Possible Cause: Over-reduction or side reactions with the thiazole ring.

    • Solution: While LiAlH₄ is generally effective, alternative, milder reducing agents could be explored, though they may require catalytic systems. For instance, catalytic hydrogenation (e.g., H₂/Raney Nickel or H₂/Pd/C) can be used, but may require high pressure and the addition of ammonia to suppress the formation of secondary and tertiary amine byproducts.[1]

  • Possible Cause: Complex formation during workup.

    • Solution: The workup after a LiAlH₄ reduction is critical. A standard Fieser workup (sequential addition of water, 15% NaOH solution, and then more water) helps to precipitate the aluminum salts, allowing for easier filtration and extraction of the product. An acidic workup can also be employed to protonate the amine for extraction into an aqueous layer, followed by basification and extraction into an organic solvent.

Troubleshooting Guide: Reductive Amination of Thiazole-2-carbaldehyde

This pathway involves the formation of an imine from Thiazole-2-carbaldehyde and ammonia, followed by in-situ reduction.

Issue 1: Low yield of this compound.
  • Possible Cause: Inefficient imine formation.

    • Solution: The formation of the imine is an equilibrium process. To drive the equilibrium towards the imine, it is often necessary to remove the water that is formed. This can be achieved by using a dehydrating agent or azeotropic distillation. The reaction is also typically carried out under mildly acidic conditions (pH 4-5) to facilitate imine formation.[3]

  • Possible Cause: Reduction of the aldehyde before imine formation.

    • Solution: The choice of reducing agent is crucial. A mild reducing agent that selectively reduces the iminium ion in the presence of the aldehyde is preferred. Sodium cyanoborohydride (NaBH₃CN) is a classic choice for this reason.[3] Sodium triacetoxyborohydride (NaBH(OAc)₃) is another effective and less toxic alternative.

  • Possible Cause: Catalyst deactivation.

    • Solution: If using a catalytic hydrogenation method, the nitrogen of the thiazole ring or the amine product can sometimes poison the catalyst. Screening different catalysts (e.g., Pd, Pt, Ni) and supports may be necessary. An in-situ generated amorphous Cobalt catalyst from CoCl₂ and NaBH₄ has been shown to be effective for reductive amination with ammonia and H₂ under mild conditions.[4]

Issue 2: Aldehyde starting material is recovered.
  • Possible Cause: Insufficient activation for imine formation.

    • Solution: Ensure the reaction is run under appropriate pH conditions (mildly acidic) to catalyze imine formation. Increasing the concentration of the ammonia source can also help to push the equilibrium.

  • Possible Cause: The reducing agent is not active under the reaction conditions.

    • Solution: Verify the integrity of the reducing agent. If using sodium cyanoborohydride, ensure the pH is in the optimal range for reduction of the iminium ion.

Data Presentation

Table 1: Comparison of Reducing Agents for Nitrile Reduction

Reducing AgentTypical SolventTemperatureKey Considerations
LiAlH₄Dry Ether or THF0 °C to refluxHighly reactive, moisture-sensitive. Requires careful workup.[1][2]
H₂/Raney NiMethanol/AmmoniaElevated Temp/PressureCan lead to secondary/tertiary amines; ammonia suppresses this.
H₂/Pd/CEthanol/AmmoniaElevated Temp/PressureSimilar to Raney Ni, catalyst choice can be substrate-dependent.
NaBH₄/CoCl₂Methanol or THFRoom TemperatureForms a CoB₂ catalyst in situ; good for substrates where LiAlH₄ fails.[5]

Table 2: Key Parameters for Reductive Amination

ParameterReagent/ConditionPurposeCommon Issues
Amine Source Ammonia (aqueous or gas)Forms the imine intermediate.Insufficient concentration can limit imine formation.
Reducing Agent NaBH₃CN, NaBH(OAc)₃Selectively reduces the iminium ion.NaBH₃CN is toxic; NaBH(OAc)₃ is a good alternative. NaBH₄ can reduce the aldehyde if not controlled.[3][6]
Catalyst (for H₂) Pd/C, PtO₂, Raney Ni, CoCatalyzes the reduction of the imine.Can be poisoned by nitrogen-containing compounds.
pH Mildly Acidic (4-5)Catalyzes imine formation and activates the imine for reduction.[3]Incorrect pH can inhibit either imine formation or reduction.
Solvent Methanol, Ethanol, DichloromethaneSolubilizes reactants.Must be compatible with the chosen reducing agent.

Experimental Protocols

Protocol 1: Synthesis of Thiazole-2-carbaldehyde (Precursor)

This protocol is adapted from a patented method for producing 2-thiazole carboxaldehyde compounds.[7]

  • Grignard Reagent Formation: Prepare a Grignard reagent from an alkyl or aryl halide (e.g., isopropylmagnesium chloride) in an appropriate solvent like THF.

  • Halogen-Magnesium Exchange: Add 2-bromothiazole to the Grignard reagent solution at a controlled temperature (e.g., 0-10 °C). This will form the thiazole-2-magnesium halide.

  • Formylation: React the resulting Grignard reagent with a formylating agent such as N,N-dimethylformamide (DMF).

  • Hydrolysis: Quench the reaction with an acidic aqueous solution (e.g., dilute HCl) to hydrolyze the intermediate and yield thiazole-2-carbaldehyde.

  • Purification: The product can be purified by distillation.

Protocol 2: General Procedure for Reductive Amination of Thiazole-2-carbaldehyde
  • Reaction Setup: Dissolve Thiazole-2-carbaldehyde in a suitable solvent such as methanol.

  • Amine Addition: Add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol).

  • pH Adjustment: Adjust the pH of the mixture to be mildly acidic (pH 4-5) using a suitable acid like acetic acid.

  • Reducing Agent Addition: Add the reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Workup and Purification: Once the reaction is complete, quench any remaining reducing agent, adjust the pH to be basic, and extract the product with an organic solvent. The crude product can then be purified by column chromatography or distillation.[8][9]

Visualizations

Synthesis_Pathways cluster_precursors Precursor Synthesis cluster_main_reactions Main Reactions 2-Bromothiazole 2-Bromothiazole Thiazole-2-carbonitrile Thiazole-2-carbonitrile 2-Bromothiazole->Thiazole-2-carbonitrile CuCN Thiazole-2-carbaldehyde Thiazole-2-carbaldehyde 2-Bromothiazole->Thiazole-2-carbaldehyde 1. n-BuLi 2. DMF This compound This compound Thiazole-2-carbonitrile->this compound Reduction (e.g., LiAlH4) Thiazole-2-carbaldehyde->this compound Reductive Amination (e.g., NH3, NaBH3CN)

Caption: Synthetic pathways to this compound.

Troubleshooting_Nitrile_Reduction start Low Conversion in Thiazole-2-carbonitrile Reduction check_reagent Check LiAlH4 Activity and Excess start->check_reagent check_reagent->start [Reagent Bad/Insufficient] check_purity Verify Nitrile Purity check_reagent->check_purity [Reagent OK] check_purity->start [Impure Nitrile] optimize_temp Optimize Reaction Temperature check_purity->optimize_temp [Purity OK] optimize_temp->start [Suboptimal] successful_reaction Successful Conversion optimize_temp->successful_reaction [Optimized]

Caption: Troubleshooting workflow for nitrile reduction.

Troubleshooting_Reductive_Amination start Low Yield in Reductive Amination check_imine Check Imine Formation (pH, Water Removal) start->check_imine check_imine->start [Inefficient Imine Formation] check_reductant Verify Reducing Agent Selectivity and Activity check_imine->check_reductant [Imine Formation OK] check_reductant->start [Incorrect/Inactive Reductant] check_catalyst Evaluate Catalyst Activity (if applicable) check_reductant->check_catalyst [Reductant OK] check_catalyst->start [Catalyst Poisoned] successful_reaction Improved Yield check_catalyst->successful_reaction [Optimized]

Caption: Troubleshooting workflow for reductive amination.

References

Technical Support Center: Purification Strategies for Thiazol-2-ylmethanamine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective removal of unreacted thiazol-2-ylmethanamine from reaction mixtures.

Troubleshooting Guide

Issue: Unreacted this compound remains in the product after standard aqueous workup.

Cause: this compound is a basic compound and can partition into the organic layer during a typical neutral aqueous workup.

Solutions:

  • Acidic Extraction: Convert the basic amine into a water-soluble salt by washing the organic layer with an acidic solution. This is a primary and effective method for removal.

  • Scavenger Resins: Employ solid-phase scavenger resins that selectively react with and bind primary amines, allowing for simple filtration to remove the unreacted starting material.

  • Chromatography: If the product's polarity is sufficiently different from this compound, column chromatography can be an effective purification method.

  • Recrystallization: If the product is a solid, recrystallization can be used to isolate the pure product, leaving the more soluble this compound in the mother liquor.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound to consider during purification?

A1: Understanding the properties of this compound is crucial for selecting the appropriate purification strategy. Key data is summarized in the table below. The basicity of the amine (pKa of the conjugate acid is ~2.5 for thiazoles) is the most important property to exploit for its removal via acidic extraction.[1] Its good solubility in water and polar organic solvents also influences the choice of extraction and chromatography solvents.[2]

PropertyValueReference
Molecular Formula C4H6N2S[2][3][4]
Molecular Weight 114.17 g/mol [2][3][5]
Appearance Colorless to Yellow to Orange clear liquid[6]
Boiling Point Not readily available
Flash Point 104 °C[5]
Density 1.204 g/cm³[5]
Water Solubility 13.9 mg/mL (Very soluble)[2]
pKa (of conjugate acid) ~2.5 (estimated for thiazole ring)[1]
LogP (Consensus) 0.49[2]

Q2: Which acidic solutions are recommended for the extraction of this compound?

A2: Dilute aqueous solutions of hydrochloric acid (e.g., 1M or 2N HCl) are highly effective.[1][7] The acid protonates the amine, forming a water-soluble ammonium salt that partitions into the aqueous layer.[1][7] For products that may be sensitive to strong acids, a 10% aqueous solution of copper (II) sulfate can be used. The copper ions form a complex with the amine, which is also water-soluble and will move to the aqueous phase, often indicated by a color change to purple.

Q3: How do I choose the right scavenger resin to remove this compound?

A3: The choice of scavenger resin depends on the reactivity of your product. Since this compound is a primary amine, several types of resins are effective:

  • Isocyanate Resins (NCO): These are highly effective for scavenging both primary and secondary amines.

  • Sulfonic Acid Resins (SO3H): These are strongly acidic and can scavenge most amines.

  • Aldehyde Resins (ALD): These are particularly effective in selectively scavenging primary amines.

  • Sulfonyl Chloride Resins (SO2Cl): These can be used for scavenging primary and secondary amines.

The general principle involves adding the resin to the reaction mixture, allowing it to react with the unreacted amine, and then filtering the solid resin away.

Q4: What are the best practices for removing this compound by column chromatography?

A4: Silica gel is a common stationary phase for the purification of thiazole derivatives.[6][8] Given the basic nature of this compound, it may streak on silica gel. To mitigate this, a small amount of a basic modifier, such as triethylamine or ammonia, can be added to the eluent system. A common mobile phase for compounds of intermediate polarity is a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate.[8][9] The optimal solvent system should be determined by thin-layer chromatography (TLC) first.

Q5: When is recrystallization a suitable method for removing this compound?

A5: Recrystallization is an excellent purification technique if your desired product is a solid with different solubility characteristics than this compound.[10][11] The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot, while the unreacted amine remains soluble at cooler temperatures.[11] This allows for the selective crystallization of your product upon cooling, leaving the impurity in the solvent. For basic compounds like thiazoles, organic acids such as acetic acid or their mixtures with other solvents can sometimes be effective for recrystallization.[12]

Experimental Protocols

Protocol 1: Removal by Acidic Extraction

This protocol is suitable for acid-stable products.

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent that is immiscible with water (e.g., dichloromethane, ethyl acetate).

  • Extraction with HCl: Transfer the organic solution to a separatory funnel and wash with 1M HCl. The volume of the acid wash should be about one-third to one-half the volume of the organic layer. Shake the funnel vigorously for 1-2 minutes, venting frequently.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer.

  • Repeat: Repeat the acid wash one or two more times to ensure complete removal of the amine.

  • Neutralization and Final Washes: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine to remove excess water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the purified product.

Protocol 2: Removal using a Scavenger Resin (Isocyanate Resin Example)
  • Dissolution: Dissolve the crude reaction mixture in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Resin Addition: Add the isocyanate scavenger resin to the solution. A typical loading is 2-3 equivalents relative to the initial amount of this compound.

  • Reaction: Stir or shake the mixture at room temperature. The reaction time can vary from 1 to 16 hours. Monitor the removal of the amine by TLC or LC-MS.

  • Filtration: Once the reaction is complete, filter the mixture to remove the resin.

  • Washing: Wash the collected resin with a small amount of the reaction solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and the washings and concentrate under reduced pressure to yield the purified product.

Visualized Workflows

experimental_workflow cluster_start Start cluster_extraction Acidic Extraction cluster_scavenging Scavenger Resin cluster_chromatography Column Chromatography cluster_recrystallization Recrystallization cluster_end End start Crude Reaction Mixture dissolve_ext Dissolve in Organic Solvent start->dissolve_ext Method 1 dissolve_scav Dissolve in Solvent start->dissolve_scav Method 2 load_col Load on Silica Gel start->load_col Method 3 dissolve_recrys Dissolve in Hot Solvent start->dissolve_recrys Method 4 wash_hcl Wash with 1M HCl dissolve_ext->wash_hcl separate_ext Separate Layers wash_hcl->separate_ext wash_bicarb Wash with NaHCO3(aq) separate_ext->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry_ext Dry and Concentrate wash_brine->dry_ext end Purified Product dry_ext->end add_resin Add Scavenger Resin dissolve_scav->add_resin react Stir/Shake add_resin->react filter_scav Filter react->filter_scav concentrate_scav Concentrate filter_scav->concentrate_scav concentrate_scav->end elute Elute with Hexane/EtOAc (+/- Triethylamine) load_col->elute collect Collect Fractions elute->collect concentrate_chrom Concentrate Fractions collect->concentrate_chrom concentrate_chrom->end cool Cool Slowly dissolve_recrys->cool filter_recrys Filter Crystals cool->filter_recrys dry_recrys Dry Crystals filter_recrys->dry_recrys dry_recrys->end

Caption: General workflows for the removal of unreacted this compound.

troubleshooting_logic start Unreacted Amine Detected check_product_stability Is the product acid-stable? start->check_product_stability check_polarity Is there a significant difference in polarity? start->check_polarity acid_extraction Perform Acidic Extraction (HCl or CuSO4) check_product_stability->acid_extraction Yes scavenger_resin Use Scavenger Resin check_product_stability->scavenger_resin No end_success Amine Removed acid_extraction->end_success scavenger_resin->end_success column_chromatography Perform Column Chromatography check_polarity->column_chromatography Yes check_solid Is the product a solid? check_polarity->check_solid No column_chromatography->end_success recrystallization Perform Recrystallization check_solid->recrystallization Yes end_fail Consider Alternative Synthesis Route check_solid->end_fail No recrystallization->end_success

Caption: Troubleshooting decision tree for selecting a purification method.

References

Characterization of impurities in Thiazol-2-ylmethanamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of Thiazol-2-ylmethanamine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am synthesizing this compound by reducing 2-cyanothiazole with Lithium Aluminum Hydride (LiAlH₄) and observing a low yield. What are the potential side reactions and impurities?

A1: Low yields in the LiAlH₄ reduction of 2-cyanothiazole can be attributed to several factors, including the formation of side products and incomplete reaction.

Potential Impurities and Side Reactions:

  • Aldehyde Intermediate: Incomplete reduction can lead to the formation of the corresponding aldehyde, 2-thiazolecarboxaldehyde. This can occur if the reaction is not allowed to proceed to completion or if an insufficient amount of LiAlH₄ is used.

  • Over-reduction Products: While less common for the thiazole ring itself under standard LiAlH₄ reduction conditions, aggressive reaction conditions (e.g., prolonged high temperatures) could potentially lead to ring opening or other degradation products.

  • Complex Formation: The product amine can form a stable complex with the aluminum salts generated during the workup. Acidic workup is crucial to break this complex and liberate the free amine.

  • Unreacted Starting Material: The presence of unreacted 2-cyanothiazole indicates an incomplete reaction.

Troubleshooting:

  • Ensure Anhydrous Conditions: LiAlH₄ reacts violently with water. All glassware and solvents must be rigorously dried to prevent quenching of the reducing agent.

  • Optimize Reagent Stoichiometry: Use a sufficient excess of LiAlH₄ (typically 1.5 to 2 equivalents) to ensure complete reduction of the nitrile.

  • Control Reaction Temperature: The reaction should be performed at a low temperature (e.g., 0 °C) during the addition of LiAlH₄ to control the exothermic reaction and then allowed to warm to room temperature or gently heated to drive the reaction to completion.

  • Proper Workup: A careful aqueous workup (e.g., Fieser workup) followed by an acidic wash is necessary to hydrolyze the aluminum complexes and extract the amine product into the aqueous layer. Subsequent basification and extraction with an organic solvent will isolate the final product.

ParameterRecommendationPotential Issue if Deviated
LiAlH₄ Equivalents 1.5 - 2.0Incomplete reduction (presence of 2-cyanothiazole and 2-thiazolecarboxaldehyde)
Solvent Anhydrous Diethyl Ether or THFQuenching of LiAlH₄, reduced yield
Temperature 0 °C to Room TemperatureUncontrolled exotherm, potential side reactions
Workup Aqueous workup followed by acid washLow recovery due to aluminum complex formation

Q2: When synthesizing this compound from 2-chloromethylthiazole and ammonia, I am observing multiple spots on my TLC, suggesting the formation of byproducts. What are these impurities?

A2: The reaction of 2-chloromethylthiazole with ammonia can lead to the formation of several byproducts, primarily due to the reactivity of the starting material and the product.

Potential Impurities and Side Reactions:

  • Dimerization/Polymerization: 2-chloromethylthiazole is susceptible to self-reaction, especially under basic conditions or upon heating. This can lead to the formation of dimers or oligomers. For instance, a piperazine-like dimer has been observed in the polymerization of a similar compound, 2-methyl-4-chloromethylthiazole.[1]

  • Bis-alkylation: The product, this compound, is a primary amine and can react with another molecule of 2-chloromethylthiazole to form the secondary amine, bis((thiazol-2-yl)methyl)amine.

  • Quaternary Ammonium Salt Formation: Further reaction of the secondary amine with 2-chloromethylthiazole can lead to the formation of a quaternary ammonium salt.

Troubleshooting:

  • Use a Large Excess of Ammonia: To favor the formation of the primary amine and minimize over-alkylation, a large excess of ammonia (either as aqueous ammonia or a solution in an organic solvent like methanol) should be used.

  • Control Reaction Temperature: The reaction should be carried out at a controlled, low to moderate temperature to minimize polymerization of the starting material.

  • Slow Addition: Adding the 2-chloromethylthiazole slowly to the ammonia solution can help maintain a high effective concentration of ammonia and reduce the likelihood of side reactions.

  • Purification: Careful purification by column chromatography or distillation under reduced pressure is often necessary to separate the desired primary amine from the byproducts.

ImpurityFormation PathwayMitigation Strategy
Dimer/Polymer Self-condensation of 2-chloromethylthiazoleControl temperature, slow addition
Bis((thiazol-2-yl)methyl)amine Reaction of product with starting materialUse a large excess of ammonia
Quaternary Ammonium Salt Further alkylation of the secondary amineUse a large excess of ammonia

Q3: My Hantzsch synthesis for a 2-aminothiazole precursor is giving a mixture of isomers. How can I control the regioselectivity?

A3: The Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide, can sometimes yield a mixture of isomeric products, particularly when using N-substituted thioureas under acidic conditions.

Potential Issue:

  • Formation of 2-(N-substituted amino)thiazoles vs. 3-substituted 2-imino-2,3-dihydrothiazoles: In neutral solvents, the reaction typically yields the 2-(N-substituted amino)thiazole isomer exclusively. However, under acidic conditions, a mixture of the 2-amino and the 2-imino isomers can be formed.[2]

Troubleshooting:

  • Control of pH: To favor the formation of the 2-aminothiazole derivative, the reaction should be carried out under neutral or slightly basic conditions. If the 2-imino isomer is desired, acidic conditions (e.g., 10M HCl in ethanol) can be employed.[2]

  • Reaction Monitoring: Thin Layer Chromatography (TLC) can be used to monitor the reaction progress and the formation of different isomers.

  • Purification: The isomers can often be separated by column chromatography. Their distinct spectral properties (e.g., ¹H NMR signals for the 5-H proton and IR bands of their trifluoroacetate derivatives) can be used for characterization.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of 2-Cyanothiazole

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of LiAlH₄ (1.5-2.0 eq.) in anhydrous diethyl ether or THF.

  • Addition: The flask is cooled to 0 °C in an ice bath. A solution of 2-cyanothiazole (1.0 eq.) in the same anhydrous solvent is added dropwise via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Workup: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup). The resulting granular precipitate is filtered off and washed with the solvent. The filtrate is then extracted with an acidic aqueous solution (e.g., 1M HCl). The aqueous layer is washed with an organic solvent, then basified with a strong base (e.g., NaOH pellets or concentrated solution) until pH > 12.

  • Isolation: The basic aqueous layer is extracted several times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic extracts are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.

Protocol 2: Synthesis of this compound from 2-Chloromethylthiazole

  • Setup: A round-bottom flask is charged with a large excess of an ammonia solution (e.g., 25-30% aqueous ammonia or a saturated solution of ammonia in methanol). The flask is cooled in an ice bath.

  • Addition: 2-Chloromethylthiazole (1.0 eq.), optionally dissolved in a minimal amount of a water-miscible solvent like methanol, is added dropwise to the cold ammonia solution with vigorous stirring.

  • Reaction: The reaction mixture is stirred at a low temperature for several hours and then allowed to warm to room temperature and stirred overnight. The progress of the reaction is monitored by TLC.

  • Workup: The solvent (and excess ammonia) is removed under reduced pressure. The residue is dissolved in a suitable organic solvent and washed with water.

  • Isolation: The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is evaporated to give the crude product.

  • Purification: The crude product is purified by column chromatography on silica gel or by distillation under reduced pressure to separate the desired primary amine from any di-alkylation products or unreacted starting material.

Visualizations

experimental_workflow_reduction start Start: 2-Cyanothiazole reagents LiAlH4 in Anhydrous Ether/THF start->reagents 1. Add to reaction Reduction at 0°C to RT reagents->reaction 2. React workup Aqueous Workup (Fieser) reaction->workup 3. Quench extraction Acidic Extraction, Basification, Organic Extraction workup->extraction 4. Isolate purification Purification (Distillation/Chromatography) extraction->purification 5. Purify end End: this compound purification->end

Caption: Workflow for the synthesis of this compound via reduction.

impurity_formation_amination start 2-Chloromethylthiazole + Ammonia (excess) product This compound (Desired Product) start->product Desired Reaction dimer Dimer/Polymer (Impurity) start->dimer Self-Condensation secondary_amine Bis((thiazol-2-yl)methyl)amine (Impurity) product->secondary_amine Further Alkylation quaternary_salt Quaternary Ammonium Salt (Impurity) secondary_amine->quaternary_salt Further Alkylation

Caption: Potential impurity formation pathways in amination synthesis.

References

Stability issues of Thiazol-2-ylmethanamine under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Thiazol-2-ylmethanamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common stability issues encountered during your research.

Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for this compound?

A1: this compound is typically a liquid that can range from colorless to yellow or orange.[1][2] For optimal stability, it is recommended to store the compound at room temperature, preferably in a cool, dark place below 15°C.[1][2][3] It is also advised to store it under an inert gas atmosphere as it is considered air-sensitive.[1][2][3]

Q2: Is this compound sensitive to acidic conditions?

A2: Yes, thiazole derivatives, particularly those with substituents at the 2-position, can be susceptible to degradation under acidic conditions. Studies on related thiazole-2-derivatives have shown unexpected decomposition upon heating with aqueous HCl, leading to cleavage of bonds attached to the thiazole ring.[4] This suggests that this compound may undergo hydrolysis or other degradation pathways in acidic media, especially at elevated temperatures.

Q3: How does this compound behave under basic conditions?

A3: While specific data on this compound is limited, primary amines can be susceptible to oxidation, which can be accelerated under basic conditions. The thiazole ring itself is a five-membered heterocycle that can undergo various reactions.[5] Depending on the reaction conditions and the presence of other reagents, deprotonation or other base-catalyzed reactions could occur.

Q4: What is the stability of this compound in the presence of oxidizing agents?

A4: this compound is expected to be sensitive to oxidizing agents. The supplier safety data sheets indicate that the compound is air-sensitive, suggesting a potential for oxidation.[1][3] The primary amine group is susceptible to oxidation, and while the thiazole ring is resistant to some oxidizing agents, the sulfur atom can be oxidized by strong oxidants like peracids.[6] The treatment of a related compound, aryl and heteroaryl thiazol-2-ylmethanols, with sulfuric acid in the presence of oxygen resulted in oxidation to the corresponding ketone.[7][8]

Q5: Is this compound stable to reducing agents?

A5: The stability of this compound in the presence of reducing agents will depend on the specific reagent and reaction conditions. Generally, the thiazole ring is relatively resistant to reduction.

Q6: What is the thermal stability of this compound?

Q7: Is this compound light-sensitive?

A7: The recommendation to store this compound in a dark place suggests potential photosensitivity.[1] Studies on other thiazole-containing compounds have shown that they can undergo photodegradation upon exposure to visible light, with the degradation pathway being dependent on the substituents on the thiazole ring.[9]

Troubleshooting Guides

Issue 1: Unexpected Side Products or Low Yield in Reactions

If you are observing unexpected side products or lower than expected yields in reactions involving this compound, consider the stability of the starting material under your reaction conditions.

Potential Cause Troubleshooting Steps
Degradation under Acidic Conditions - If your reaction is conducted in the presence of an acid, consider if the acid is essential or if a milder acid or shorter reaction time could be used.- Perform a control experiment by stirring this compound in the reaction solvent with the acid at the reaction temperature to assess its stability.- Analyze the control reaction mixture by HPLC or LC-MS to identify any degradation products.
Degradation under Basic Conditions - If a strong base is used, consider if a weaker, non-nucleophilic base could be employed.- Protect the primary amine group if it is not the desired reaction site.- Run a stability check of this compound under the basic conditions of your reaction.
Oxidative Degradation - If the reaction is not intended to be an oxidation, ensure it is performed under an inert atmosphere (e.g., Nitrogen or Argon).- Use degassed solvents.- Consider the addition of an antioxidant if compatible with your reaction chemistry.
Thermal Degradation - If the reaction is run at elevated temperatures, assess if a lower temperature could be used, potentially with a more active catalyst or for a longer duration.- Perform a thermogravimetric analysis (TGA) on this compound to understand its thermal decomposition profile.
Photodegradation - Protect the reaction vessel from light by wrapping it in aluminum foil, especially for reactions that are run for extended periods.

Logical Flow for Troubleshooting Reaction Issues

Start Low Yield or Unexpected Side Products Check_Purity Verify Purity of This compound Start->Check_Purity Reaction_Conditions Evaluate Reaction Conditions Check_Purity->Reaction_Conditions Acid_Base Acidic or Basic? Reaction_Conditions->Acid_Base Oxidation Potential for Oxidation? Reaction_Conditions->Oxidation Temperature High Temperature? Reaction_Conditions->Temperature Light Light Exposure? Reaction_Conditions->Light Modify_Acid_Base Modify pH, Use Milder Reagents, Protect Amine Acid_Base->Modify_Acid_Base Inert_Atmosphere Use Inert Atmosphere, Degassed Solvents Oxidation->Inert_Atmosphere Lower_Temp Lower Reaction Temperature Temperature->Lower_Temp Protect_Light Protect from Light Light->Protect_Light Analyze_Degradants Analyze for Degradation Products (HPLC, LC-MS) Modify_Acid_Base->Analyze_Degradants Inert_Atmosphere->Analyze_Degradants Lower_Temp->Analyze_Degradants Protect_Light->Analyze_Degradants End Optimized Reaction Analyze_Degradants->End

Caption: Troubleshooting workflow for reaction issues.

Issue 2: Degradation of this compound Stock Solutions

If you suspect your stock solution of this compound has degraded over time, the following table provides guidance on potential causes and solutions.

Potential Cause Troubleshooting Steps
Air Sensitivity/Oxidation - Prepare stock solutions using degassed solvents.- Store stock solutions under an inert atmosphere (e.g., argon or nitrogen).- For long-term storage, consider storing aliquots in sealed ampoules.
Light Exposure - Store stock solutions in amber vials or protect clear vials from light by wrapping them in aluminum foil.
Inappropriate Solvent - Avoid highly acidic or basic solvents for long-term storage.- Be aware that degradation has been observed in DMSO stock solutions of similar 2-aminothiazole derivatives.
Elevated Temperature - Store stock solutions at the recommended temperature (<15°C) or lower, if appropriate for the solvent used (consider freezing point).

Experimental Protocols for Forced Degradation Studies

To assess the intrinsic stability of this compound, forced degradation studies under various stress conditions are recommended. These studies are crucial for identifying potential degradation products and developing stability-indicating analytical methods.

Workflow for Forced Degradation Studies

cluster_stress Stress Conditions cluster_analysis Analysis Acid Acidic (e.g., 0.1 M HCl) HPLC HPLC-UV/DAD Acid->HPLC Base Basic (e.g., 0.1 M NaOH) Base->HPLC Oxidative Oxidative (e.g., 3% H2O2) Oxidative->HPLC Thermal Thermal (e.g., 60°C) Thermal->HPLC Photolytic Photolytic (ICH Q1B) Photolytic->HPLC LCMS LC-MS/MS HPLC->LCMS Characterization Characterize Degradants LCMS->Characterization Start Prepare Solution of This compound Start->Acid Start->Base Start->Oxidative Start->Thermal Start->Photolytic Control Control Sample (No Stress) Start->Control Control->HPLC

Caption: General workflow for forced degradation studies.

Preparation of Stock and Working Solutions
  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Working Solutions: For each stress condition, dilute the stock solution with the respective stressor to a final concentration of approximately 100 µg/mL.

Stress Conditions
  • Acidic Hydrolysis:

    • Mix equal volumes of the stock solution and 0.2 M HCl to obtain a final HCl concentration of 0.1 M.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to the target concentration for analysis.

  • Basic Hydrolysis:

    • Mix equal volumes of the stock solution and 0.2 M NaOH to obtain a final NaOH concentration of 0.1 M.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 6% H₂O₂ to obtain a final H₂O₂ concentration of 3%.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase.

  • Thermal Degradation:

    • Pipette the working solution into a vial and place it in a temperature-controlled oven at 60°C for 48 hours.

    • Also, subject the solid compound to the same conditions.

    • At specified time points, withdraw samples, cool to room temperature, and dilute as necessary.

  • Photolytic Degradation:

    • Expose the working solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[3]

    • Keep control samples protected from light at the same temperature.

    • At the end of the exposure, prepare the samples for analysis.

Analytical Methodology

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.

Parameter Recommendation
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A gradient of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
Flow Rate 1.0 mL/min
Detection UV detection at a wavelength where this compound and potential degradation products have significant absorbance (a photodiode array detector is recommended to assess peak purity).
Injection Volume 10-20 µL
Column Temperature 25-30°C
  • Analysis: Analyze the stressed samples and the control sample by the developed HPLC method. The percentage of degradation can be calculated by comparing the peak area of the parent compound in the stressed sample to that in the control sample.

  • Peak Purity: Assess the peak purity of the parent compound in the stressed samples using a photodiode array detector to ensure that no degradation products are co-eluting.

  • Mass Balance: Aim for a mass balance close to 100% by summing the assay of the parent compound and the area of all known and unknown degradation products.

  • Identification of Degradation Products: Use LC-MS/MS to identify the mass of the degradation products and elucidate their structures through fragmentation patterns.

This technical support center provides a foundational understanding of the stability of this compound. It is essential to perform specific stability studies under your experimental conditions to ensure the integrity of your results.

References

Technical Support Center: Scalable Synthesis of Thiazol-2-ylmethanamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scalable synthesis of Thiazol-2-ylmethanamine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common scalable synthetic routes to this compound?

A1: The most prevalent scalable routes involve a two-step process starting from readily available materials. The primary strategies include:

  • Hantzsch Thiazole Synthesis followed by Amination: This involves the synthesis of a 2-(halomethyl)thiazole intermediate, which is then converted to the desired amine. The Hantzsch synthesis is a classic and widely used method for forming the thiazole ring.[1][2]

  • Reduction of Thiazole-2-carboxamide or Thiazole-2-carbonitrile: This route involves the formation of a thiazole ring with a carbonyl or nitrile group at the 2-position, which is subsequently reduced to the aminomethyl group.

  • Gabriel Synthesis: This method utilizes potassium phthalimide to introduce the amino group, which can be a clean and high-yielding alternative to direct amination with ammonia.[3][4][5][6][7]

Q2: What are the critical safety considerations when scaling up the synthesis of this compound?

A2: Several safety precautions are crucial during scale-up:

  • Exothermic Reactions: The Hantzsch thiazole synthesis can be highly exothermic. Careful control of reagent addition rates and efficient heat dissipation are critical to prevent runaway reactions.

  • Handling of Hazardous Reagents: Reagents such as α-haloketones, phosphorus pentasulfide, and thionyl chloride are toxic and corrosive.[8] Operations should be conducted in well-ventilated areas with appropriate personal protective equipment (PPE).

  • Stability of Intermediates: The 2-(chloromethyl)thiazole intermediate can be unstable and should be used promptly or stored under controlled conditions to avoid degradation.[9]

Q3: How can I improve the yield and purity of my product on a large scale?

A3: Optimizing reaction parameters is key. Consider the following:

  • Solvent Selection: The choice of solvent can impact reaction rates and selectivity. While protic solvents like ethanol are common, exploring aprotic solvents may be beneficial for specific substrates.

  • Temperature Control: Precise temperature control is crucial for minimizing side reactions.

  • pH Adjustment: In some cases, adjusting the pH can improve regioselectivity and suppress the formation of byproducts.

  • Purification Strategy: For large-scale purification, crystallization is often preferred over chromatography. Developing a robust crystallization procedure for the final product, often as a salt (e.g., hydrochloride), is essential for achieving high purity.

Troubleshooting Guides

Low Yield or Incomplete Conversion
Issue Possible Cause(s) Suggested Solution(s)
Stalled Hantzsch Reaction 1. Insufficient heating. 2. Poor quality of thioamide or α-haloketone. 3. Incorrect stoichiometry.1. Gradually increase the reaction temperature while monitoring for exotherms. 2. Ensure the purity of starting materials. 3. Verify the molar ratios of the reactants.
Incomplete Amination 1. Inefficient amination agent. 2. Steric hindrance at the reaction site. 3. Deactivation of the amine nucleophile.1. Consider using a more reactive amine source or a higher concentration. 2. Increase the reaction temperature or use a catalyst. 3. If using ammonia, ensure an adequate excess is used to prevent salt formation from deactivating the nucleophile.
Low Yield in Gabriel Synthesis 1. Incomplete deprotonation of phthalimide. 2. The alkyl halide is too hindered for the SN2 reaction.[5] 3. Harsh conditions for the cleavage of the N-alkylphthalimide.[4]1. Use a strong base like potassium hydride or potassium hydroxide to ensure complete formation of the phthalimide anion.[5] 2. This method is most effective for primary alkyl halides.[6] 3. Use hydrazine for the cleavage step, as it is generally milder than acidic or basic hydrolysis.[4][5]
Formation of Impurities and Side Products
Issue Possible Cause(s) Suggested Solution(s)
Formation of 2-imino-2,3-dihydrothiazole Isomer Reaction conducted under strongly acidic conditions.[10]Maintain a neutral or slightly basic pH during the Hantzsch condensation.
Polyalkylation during Amination The newly formed primary amine reacts further with the 2-(halomethyl)thiazole.Use a large excess of the aminating agent (e.g., ammonia) to favor the formation of the primary amine.
Decomposition of 2-(chloromethyl)thiazole The intermediate is unstable, especially at elevated temperatures or in the presence of moisture.[9]Use the 2-(chloromethyl)thiazole intermediate immediately after its preparation or store it at low temperatures under an inert atmosphere.
Purification and Isolation Challenges
Issue Possible Cause(s) Suggested Solution(s)
Difficulty in Crystallizing the Free Base The free amine may be an oil or have low crystallinity.Convert the amine to a salt (e.g., hydrochloride salt) to improve its crystallinity and ease of handling.
Product is Highly Soluble in the Workup Solvent Inappropriate solvent choice for extraction or precipitation.Perform a solvent screen to identify a suitable anti-solvent for precipitation or a solvent system for efficient extraction.
Phthalhydrazide Byproduct Removal in Gabriel Synthesis Phthalhydrazide can be difficult to separate from the desired amine.[4]The phthalhydrazide byproduct is often insoluble and can be removed by filtration.[4]

Experimental Protocols

Scalable Synthesis of this compound Hydrochloride via Gabriel Synthesis

Step 1: Synthesis of 2-(Chloromethyl)thiazole

This step should be performed in a well-ventilated fume hood with appropriate PPE.

  • To a cooled (0-5 °C) solution of thioformamide (1.0 eq) in a suitable solvent (e.g., acetone), slowly add 1,3-dichloroacetone (1.05 eq).

  • Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a cold aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2-(chloromethyl)thiazole is often used directly in the next step.

Step 2: Synthesis of N-(Thiazol-2-ylmethyl)phthalimide

  • To a suspension of potassium phthalimide (1.1 eq) in a polar aprotic solvent (e.g., DMF), add the crude 2-(chloromethyl)thiazole (1.0 eq) from the previous step.

  • Heat the mixture to 60-70 °C and stir for 8-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice water.

  • Collect the precipitated solid by filtration, wash with water, and dry to obtain N-(thiazol-2-ylmethyl)phthalimide.

Step 3: Synthesis of this compound Hydrochloride

  • To a suspension of N-(thiazol-2-ylmethyl)phthalimide (1.0 eq) in a protic solvent (e.g., ethanol), add hydrazine hydrate (1.5 eq).

  • Heat the mixture to reflux for 2-4 hours. A precipitate of phthalhydrazide will form.

  • Cool the reaction mixture and filter to remove the phthalhydrazide.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable solvent (e.g., isopropanol) and bubble dry HCl gas through the solution, or add a solution of HCl in isopropanol, until the precipitation of the hydrochloride salt is complete.

  • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound hydrochloride.

Data Presentation

Table 1: Comparison of Scalable Routes to this compound

Synthetic Route Key Starting Materials Typical Overall Yield Purity Profile Key Scalability Challenges
Hantzsch Synthesis & Amination Thioformamide, 1,3-Dichloroacetone, Ammonia50-70%Good to ExcellentExotherm control during Hantzsch reaction; handling of unstable 2-(chloromethyl)thiazole intermediate.
Gabriel Synthesis Thioformamide, 1,3-Dichloroacetone, Potassium Phthalimide60-80%ExcellentRemoval of phthalhydrazide byproduct on a large scale.[4]
Reduction of Thiazole-2-carboxamide Thiazole-2-carboxylic acid, Amine, Reducing agent (e.g., LiAlH₄)40-60%GoodHandling of highly reactive and hazardous reducing agents at scale.

Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of 2-(Chloromethyl)thiazole cluster_step2 Step 2: Gabriel Reaction cluster_step3 Step 3: Deprotection & Salt Formation S1_Start Thioformamide + 1,3-Dichloroacetone S1_Reaction Hantzsch Condensation (0-10 °C) S1_Start->S1_Reaction S1_Workup Aqueous Workup & Extraction S1_Reaction->S1_Workup S1_Product Crude 2-(Chloromethyl)thiazole S1_Workup->S1_Product S2_Reaction SN2 Reaction (60-70 °C) S1_Product->S2_Reaction S2_Start Potassium Phthalimide S2_Start->S2_Reaction S2_Workup Precipitation & Filtration S2_Reaction->S2_Workup S2_Product N-(Thiazol-2-ylmethyl)phthalimide S2_Workup->S2_Product S3_Reaction Cleavage (Reflux) S2_Product->S3_Reaction S3_Start Hydrazine Hydrate S3_Start->S3_Reaction S3_Workup Filtration & Concentration S3_Reaction->S3_Workup S3_Salt HCl Salt Formation & Crystallization S3_Workup->S3_Salt S3_Product This compound HCl S3_Salt->S3_Product

Caption: Scalable synthesis workflow for this compound HCl via Gabriel synthesis.

troubleshooting_tree Start Low Yield or Purity Issue IsReactionComplete Is the reaction complete? Start->IsReactionComplete HighImpurity High level of impurities? Start->HighImpurity CheckConditions Check Reaction Conditions: - Temperature - Time - Reagent Quality IsReactionComplete->CheckConditions No IdentifyImpurity Identify Impurity by LC-MS/NMR HighImpurity->IdentifyImpurity Yes No No YesImpurity Yes Isomer Isomeric byproduct (e.g., 2-imino-2,3-dihydrothiazole)? IdentifyImpurity->Isomer SideProduct Other side products? IdentifyImpurity->SideProduct AdjustpH Adjust pH to neutral/basic during condensation Isomer->AdjustpH Yes OptimizeConditions Optimize: - Temperature - Reagent Addition Rate - Stoichiometry SideProduct->OptimizeConditions Yes PurificationIssue Purification Issue SideProduct->PurificationIssue No YesIsomer Yes YesSideProduct Yes NoSideProduct No DevelopCrystallization Develop robust crystallization protocol (consider salt formation) PurificationIssue->DevelopCrystallization

Caption: Troubleshooting decision tree for scalable this compound synthesis.

References

Alternative solvents and catalysts for Thiazol-2-ylmethanamine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on alternative solvents and catalysts for reactions involving Thiazol-2-ylmethanamine. It includes troubleshooting guides and frequently asked questions to address specific experimental challenges.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and modification of this compound and its derivatives.

Issue 1: Low or No Product Yield

  • Question: My reaction involving this compound has a consistently low yield or is not proceeding to completion. What are the common causes and how can I improve it?

  • Answer: Low yields are a frequent challenge in heterocyclic chemistry and can be attributed to several factors. A systematic approach to troubleshooting is recommended.[1]

    • Purity of Starting Materials: this compound and other reactants can be susceptible to degradation or contain impurities that interfere with the reaction. Ensure the purity of your starting materials using appropriate analytical techniques (e.g., NMR, GC-MS). In some cases, purification of reagents before use may be necessary.

    • Reaction Conditions:

      • Temperature: Many reactions require specific temperature control. If the reaction is sluggish at room temperature, consider gradually increasing the heat. Conversely, excessive heat can lead to decomposition of reactants or products.[2] Optimization of the reaction temperature is crucial.

      • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Incomplete reactions may simply require longer incubation, while prolonged reaction times can sometimes lead to side product formation.

      • Solvent Choice: The polarity and properties of the solvent can significantly impact reaction rates and yields. If a standard solvent is not providing good results, consider screening a range of alternative solvents with different polarities. For greener alternatives, consider ionic liquids or polyethylene glycol (PEG).[3]

    • Stoichiometry: Ensure the correct molar ratios of reactants and reagents are being used. For reactions like the Hantzsch synthesis, using a slight excess of the thioamide component can sometimes drive the reaction to completion.[2]

    • Atmosphere: Thiazole compounds and their precursors can be sensitive to atmospheric oxygen and moisture. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation and improve yields.

Issue 2: Formation of Multiple Products/Side Reactions

  • Question: My reaction is producing a mixture of products, making purification difficult. What are the likely side products and how can I minimize their formation?

  • Answer: The formation of multiple products is often due to the reactivity of the this compound moiety at different sites or competing reaction pathways.

    • N-Alkylation: In N-alkylation reactions, over-alkylation to form tertiary amines or even quaternary ammonium salts is a common issue. To favor mono-alkylation, use a 1:1 molar ratio of the amine to the alkylating agent and consider using a milder base. Reductive amination is an alternative strategy that often provides cleaner mono-alkylation products.

    • Ring vs. Exocyclic Amine Reactivity: The thiazole ring nitrogen and the exocyclic primary amine can both be nucleophilic. In alkylation reactions, the ring nitrogen is often more reactive in the neutral form, while the exocyclic amine's reactivity can be enhanced in its conjugate base form.[4] Careful control of pH and the choice of base can help direct the reaction to the desired site.

    • Isomer Formation: In some thiazole syntheses, particularly under acidic conditions, isomeric byproducts can form. Careful control of the reaction pH is crucial to ensure the desired regioselectivity.

Issue 3: Difficulty in Product Isolation and Purification

  • Question: I am having trouble isolating my desired product from the reaction mixture. What are some common issues and solutions?

  • Answer: Isolation and purification challenges can arise from the physical properties of the product or the presence of persistent impurities.

    • Product Solubility: If your product is highly soluble in the reaction solvent, isolation by precipitation may be difficult. In such cases, solvent evaporation followed by column chromatography is a standard approach. If the product is water-soluble, extraction with an organic solvent may be inefficient. Consider performing a solvent exchange or using a different workup procedure.

    • Emulsion Formation: During aqueous workup, emulsions can form, making phase separation difficult. Adding a saturated brine solution can often help to break up emulsions.

    • Persistent Impurities: If impurities are co-eluting with your product during chromatography, consider using a different solvent system or a different stationary phase. Recrystallization is also a powerful purification technique if a suitable solvent can be found.

Frequently Asked Questions (FAQs)

Alternative Solvents

  • Question: What are some green and alternative solvents I can use for reactions with this compound?

  • Answer: There is a growing emphasis on using environmentally benign solvents in organic synthesis.[3][5] For thiazole reactions, several alternatives to traditional volatile organic compounds (VOCs) have been explored:

    • Ionic Liquids (ILs): ILs are salts with low melting points that can act as both solvents and catalysts.[6] They offer advantages such as low vapor pressure, thermal stability, and recyclability. Imidazolium-based ionic liquids have been successfully used in thiazole synthesis.[6]

    • Water: For certain reactions, water can be an excellent green solvent. Microwave-assisted syntheses of thiazoles have been effectively carried out in aqueous media.[3]

    • Glycerol: As a biodegradable and non-toxic solvent, glycerol has been used in combination with phase-transfer catalysts for the synthesis of thiazole derivatives with excellent yields.[3]

    • Polyethylene Glycol (PEG): PEG-400 has been used as a solvent for the synthesis of 2-aminothiazoles, providing a simple and efficient catalyst-free method.[3]

    • Solvent-Free Reactions: In some cases, reactions can be carried out neat, completely eliminating the need for a solvent. This is often facilitated by microwave or ultrasound irradiation.[3]

Alternative Catalysts

  • Question: What are some alternative and reusable catalysts for promoting reactions of this compound?

  • Answer: Moving away from stoichiometric and often toxic catalysts is a key goal of green chemistry. Several alternative catalytic systems have been developed for thiazole synthesis:[7]

    • Biocatalysts: Chitosan-based hydrogels have been shown to be effective and recyclable biocatalysts for the synthesis of thiazole derivatives, particularly when combined with ultrasonic irradiation.[8]

    • Heterogeneous Catalysts:

      • Silica-supported Tungstosilisic Acid: This solid acid catalyst has been used for the one-pot, multi-component synthesis of Hantzsch thiazole derivatives, offering good yields and reusability.[3]

      • NiFe2O4 Nanoparticles: These magnetic nanoparticles have been employed as a reusable catalyst for the green synthesis of thiazole scaffolds.

    • Organocatalysts: Asparagine, a naturally occurring amino acid, has been explored as a green organocatalyst for the synthesis of 2-aminothiazoles.[7]

Data Presentation: Comparison of Reaction Conditions

Table 1: Comparison of Solvents for Thiazole Synthesis

Solvent SystemCatalystReaction ConditionsYield (%)Reference
WaterCatalyst-free (Microwave)130°C, 15 minGood to very good[3]
GlycerolCTAB (Phase-transfer)40°C, 1-3 h82-96[3]
PEG-400Catalyst-free100°C, 2-3.5 h87-96[3]
Ethanol:Water (1:1)NiFe2O4 NanoparticlesRefluxHigh
Ionic Liquid ([bmim]OH)Self-catalyzed (Microwave)VariesModerate[6]
TolueneGrapheneReflux93

Table 2: Comparison of Catalysts for Thiazole Synthesis

CatalystReaction TypeSolventConditionsYield (%)Reference
Chitosan Hydrogel (Biocatalyst)CondensationEthanolUltrasoundHigh[8]
Silica-supported Tungstosilisic AcidHantzsch SynthesisVariesConventional heating or Ultrasound79-90[3]
NiFe2O4 NanoparticlesOne-pot SynthesisEthanol:Water (1:1)RefluxHigh
Asparagine (Organocatalyst)2-Aminothiazole SynthesisVariesVariesGood[7]
Ionic Liquid ([bmim]OH)Multicomponent ReactionNeat (Microwave)VariesModerate[6]
VOSO4·5H2OAcetylationSolvent-freeRoom TemperatureHigh[9]

Experimental Protocols

Protocol 1: Microwave-Assisted N-Alkylation of this compound

This protocol describes a general procedure for the N-alkylation of this compound using microwave irradiation, which can significantly reduce reaction times.[10][11]

  • Materials:

    • This compound

    • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

    • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

    • N,N-Dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP) (a few drops)

    • Microwave reactor vials

  • Procedure:

    • In a microwave reactor vial, combine this compound (1.0 mmol), the alkyl halide (1.1 mmol), and potassium carbonate (1.3 mmol).

    • Add a few drops of DMF or NMP to the mixture.

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the mixture at a suitable power and temperature (e.g., 100-150°C) for a short duration (e.g., 5-20 minutes). Monitor the reaction progress by TLC.

    • After the reaction is complete, cool the vial to room temperature.

    • Pour the reaction mixture into ice-water. If a solid precipitates, filter, wash with water, and purify by recrystallization or column chromatography. If the product is an oil, extract with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Ultrasound-Assisted Synthesis of a Thiazole Derivative (Adapted Hantzsch Synthesis)

This protocol outlines a greener approach to the Hantzsch thiazole synthesis using ultrasonic irradiation.[8]

  • Materials:

    • α-haloketone (e.g., 2-bromoacetophenone)

    • Thiourea or a substituted thioamide

    • Chitosan-based hydrogel catalyst

    • Ethanol

    • Ultrasonic bath or probe sonicator

  • Procedure:

    • In a round-bottom flask, suspend the α-haloketone (1.0 mmol), thiourea (1.2 mmol), and the chitosan-based catalyst in ethanol.

    • Place the flask in an ultrasonic bath or immerse an ultrasonic probe into the mixture.

    • Irradiate the mixture with ultrasound at a controlled temperature (e.g., 30-50°C) for a specified time (typically 20-60 minutes). Monitor the reaction by TLC.

    • Upon completion, filter off the catalyst. The catalyst can often be washed, dried, and reused.

    • The filtrate can be concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography.

Protocol 3: Acylation of this compound

This protocol provides a general method for the N-acylation of this compound.

  • Materials:

    • This compound

    • Acylating agent (e.g., acetyl chloride, acetic anhydride)

    • A non-nucleophilic base (e.g., triethylamine, pyridine)

    • Anhydrous aprotic solvent (e.g., dichloromethane, THF)

  • Procedure:

    • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and the base (1.2 eq) in the anhydrous solvent.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add the acylating agent (1.1 eq) dropwise to the cooled solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reactants Prepare Reactants (this compound, Reagent) reaction_setup Set up Reaction (Conventional, Microwave, or Ultrasound) prep_reactants->reaction_setup prep_solvent_catalyst Select & Prepare Alternative Solvent/Catalyst prep_solvent_catalyst->reaction_setup monitoring Monitor Progress (TLC, LC-MS) reaction_setup->monitoring workup Aqueous Work-up /Quenching monitoring->workup Reaction Complete isolation Product Isolation (Filtration/Extraction) workup->isolation purification Purification (Chromatography/Recrystallization) isolation->purification analysis Characterization (NMR, MS, etc.) purification->analysis

Caption: A generalized experimental workflow for reactions involving this compound.

troubleshooting_low_yield start Low Yield Observed check_purity Verify Purity of Starting Materials start->check_purity purity_ok Purity OK check_purity->purity_ok check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) conditions_ok Conditions Optimal? check_conditions->conditions_ok check_atmosphere Ensure Inert Atmosphere (if required) atmosphere_ok Atmosphere OK check_atmosphere->atmosphere_ok purity_ok->check_conditions Yes purify_reagents Purify Reagents purity_ok->purify_reagents No conditions_ok->check_atmosphere Yes optimize_conditions Systematically Optimize Conditions conditions_ok->optimize_conditions No atmosphere_ok->optimize_conditions Yes improve_inertness Improve Inert Atmosphere Technique atmosphere_ok->improve_inertness No

Caption: A logical workflow for troubleshooting low reaction yields.

References

Validation & Comparative

Comparative Analysis of Synthetic Routes to Thiazol-2-ylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Summary of Synthetic Strategies

Three primary synthetic strategies for the preparation of Thiazol-2-ylmethanamine have been identified and are compared below. These routes involve either the functionalization of a pre-formed thiazole ring or the construction of the ring with the desired side chain precursor already in place.

Method Starting Materials Key Transformations Potential Advantages Potential Disadvantages
Method 1 2-(Chloromethyl)thiazole, Amine SourceNucleophilic SubstitutionPotentially high-yielding, straightforward final step.2-(Chloromethyl)thiazole is not commercially abundant and may require separate synthesis; potential for over-alkylation with ammonia.
Method 2 2-CyanothiazoleNitrile ReductionReadily available starting material or accessible via known methods; high-yielding reduction step.Requires a potent reducing agent like LiAlH₄; the synthesis of 2-cyanothiazole can involve toxic reagents.
Method 3 Thioamide, α-Haloacetaldehyde derivativeHantzsch Thiazole SynthesisConvergent synthesis, builds the core and side chain simultaneously.Requires a specific and potentially unstable α-haloacetaldehyde with a protected amine; may have lower overall yield.

Method 1: Nucleophilic Substitution of 2-(Chloromethyl)thiazole

This method relies on the displacement of the chloride from 2-(chloromethyl)thiazole with a nitrogen nucleophile. Two common approaches for this transformation are the Gabriel synthesis and direct amination with ammonia.

Experimental Protocols

A. Gabriel Synthesis:

  • Formation of the Phthalimide Adduct: To a solution of 2-(chloromethyl)thiazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium phthalimide (1.1 eq). Heat the mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC). After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Filter the resulting precipitate, wash with water, and dry to afford 2-(phthalimidomethyl)thiazole.

  • Hydrazinolysis: Suspend the 2-(phthalimidomethyl)thiazole (1.0 eq) in ethanol. Add hydrazine hydrate (1.5-2.0 eq) and reflux the mixture for 2-4 hours. Cool the reaction to room temperature and acidify with concentrated hydrochloric acid. Filter off the phthalhydrazide precipitate. Concentrate the filtrate under reduced pressure, and partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

B. Direct Amination:

  • Cool a solution of 2-(chloromethyl)thiazole (1.0 eq) in a suitable solvent (e.g., methanol, THF) in a sealed pressure vessel.

  • Bubble anhydrous ammonia gas through the solution or add a large excess of a concentrated solution of ammonia in methanol.

  • Seal the vessel and heat to 50-70 °C for 12-24 hours.

  • After cooling, carefully vent the excess ammonia.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or distillation to separate the desired primary amine from any secondary or tertiary amine byproducts.

Logical Workflow for Method 1

cluster_0 Method 1: Nucleophilic Substitution 2_Chloromethyl_thiazole 2-(Chloromethyl)thiazole Substitution Nucleophilic Substitution 2_Chloromethyl_thiazole->Substitution Amine_Source Amine Source (e.g., Potassium Phthalimide or Ammonia) Amine_Source->Substitution Product This compound Substitution->Product

Fig. 1: Nucleophilic substitution pathway.

Method 2: Reduction of 2-Cyanothiazole

This two-step approach involves the synthesis of 2-cyanothiazole followed by its reduction to the corresponding amine.

Experimental Protocols

A. Synthesis of 2-Cyanothiazole:

A reported method involves the reaction of 1,4-dithiane-2,5-diol with cyanogen gas.

  • Generate cyanogen gas by the reaction of sodium cyanide with copper(II) sulfate.

  • In a well-ventilated fume hood, pass the generated cyanogen gas through a solution of 1,4-dithiane-2,5-diol (1.0 eq) and a base such as N,N-diisopropylethylamine (DIPEA) in ethanol.

  • The reaction proceeds via a hydroxylated intermediate which can be isolated or directly converted to 2-cyanothiazole by dehydration using a reagent like trimethylsilyl chloride.

B. Reduction of 2-Cyanothiazole:

  • Using Lithium Aluminum Hydride (LiAlH₄): To a stirred suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of 2-cyanothiazole (1.0 eq) in the same solvent dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours.

  • Cool the reaction to 0 °C and carefully quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

  • Filter the resulting aluminum salts and wash the filter cake with ether or THF.

  • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.

Logical Workflow for Method 2

cluster_1 Method 2: Nitrile Reduction Starting_Materials 1,4-Dithiane-2,5-diol + Cyanogen Gas Cyanation Cyanation/ Dehydration Starting_Materials->Cyanation 2_Cyanothiazole 2-Cyanothiazole Cyanation->2_Cyanothiazole Reduction Reduction (e.g., LiAlH4) 2_Cyanothiazole->Reduction Product This compound Reduction->Product

Fig. 2: 2-Cyanothiazole reduction pathway.

Method 3: Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classic method for constructing the thiazole ring. To synthesize this compound via this route, a key starting material would be an α-haloacetaldehyde equivalent bearing a protected amine.

Experimental Protocol (Generalized)
  • Preparation of Protected Amino-α-haloacetaldehyde: This intermediate could potentially be synthesized from a protected amino acid, such as N-Boc-glycine, through reduction to the corresponding alcohol, followed by oxidation to the aldehyde and subsequent α-halogenation. This multi-step preparation of the starting material adds complexity to the overall synthesis.

  • Hantzsch Condensation: To a solution of the protected amino-α-haloacetaldehyde (1.0 eq) in a solvent like ethanol or isopropanol, add a thioamide, such as thioformamide (1.0 eq).

  • Reflux the reaction mixture for 4-8 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting crude product would be the protected this compound.

  • Deprotection: The protecting group (e.g., Boc) would then be removed under appropriate conditions (e.g., trifluoroacetic acid in dichloromethane for a Boc group) to yield the final product.

Logical Workflow for Method 3

cluster_2 Method 3: Hantzsch Synthesis Thioamide Thioformamide Hantzsch Hantzsch Condensation Thioamide->Hantzsch Haloacetaldehyde Protected Amino- α-haloacetaldehyde Haloacetaldehyde->Hantzsch Protected_Amine Protected This compound Hantzsch->Protected_Amine Deprotection Deprotection Protected_Amine->Deprotection Product This compound Deprotection->Product

Fig. 3: Hantzsch synthesis pathway.

Conclusion

The synthesis of this compound can be approached through several viable routes. The choice of the optimal method will depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the laboratory equipment available.

  • Method 1 (Nucleophilic Substitution) is likely the most direct approach if 2-(chloromethyl)thiazole is accessible. The Gabriel synthesis offers a reliable way to introduce the primary amine while avoiding over-alkylation issues that can be prevalent with direct amination.

  • Method 2 (Nitrile Reduction) is a strong alternative, particularly given that 2-cyanothiazole can be synthesized from readily available precursors. The reduction of the nitrile is a well-established and typically high-yielding transformation.

  • Method 3 (Hantzsch Synthesis) , while elegant in its construction of the heterocyclic core, is likely the most challenging due to the need for a specific and potentially unstable α-haloacetaldehyde derivative.

For researchers and drug development professionals, Methods 1 and 2 represent the most practical and scalable approaches for the synthesis of this compound. Further process development and optimization would be required to determine the most efficient and cost-effective method for a specific application.

A Comparative Analysis of the Biological Activity of Thiazol-2-ylmethanamine Derivatives and Standard Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Guide for Researchers in Drug Discovery and Development

This guide provides a detailed comparison of the biological activities of novel Thiazol-2-ylmethanamine derivatives against established standard drugs, supported by experimental data from recent studies. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource for evaluating the potential of this class of compounds in antimicrobial, anticancer, and anti-inflammatory applications.

Comparative Biological Activity: Quantitative Data

The following tables summarize the quantitative data from various studies, comparing the efficacy of this compound derivatives with that of standard therapeutic agents.

Antimicrobial Activity
CompoundTarget OrganismMIC (µM)Standard DrugMIC (µM)
4-(4-bromophenyl)-thiazol-2-amine derivative 43a S. aureus16.1Norfloxacin-
4-(4-bromophenyl)-thiazol-2-amine derivative 43a E. coli16.1Norfloxacin-
4-(4-bromophenyl)-thiazol-2-amine derivative 43c B. subtilis28.8Norfloxacin-
Thiazole-based Schiff base 59 E. coli (Gram-)14.40 ± 0.04 mm (Zone of Inhibition)Amoxicillin18.00 ± 0.01 mm (Zone of Inhibition)
Thiazole-based Schiff base 59 S. aureus (Gram+)15.00 ± 0.01 mm (Zone of Inhibition)Amoxicillin17.00 ± 0.04 mm (Zone of Inhibition)

Data sourced from a recent review on the antimicrobial activity of thiazole derivatives.[1]

Anticancer Activity
CompoundCell LineIC50 (µM)Standard DrugIC50 (µM)
Thiazole derivative 4c MCF-7 (Breast Cancer)2.57 ± 0.16Staurosporine6.77 ± 0.41
Thiazole derivative 4c HepG2 (Liver Cancer)7.26 ± 0.44Staurosporine8.4 ± 0.51
Thiazole derivative 11c HepG-2 (Liver Cancer)Potent ActivityDoxorubicin-
Thiazole derivative 6g HepG-2 (Liver Cancer)Potent ActivityDoxorubicin-
DIPTHHepG-2 (Liver Cancer)14.05 µg/mLDoxorubicin (DOX)4.50 µg/mL
DIPTHMCF-7 (Breast Cancer)17.77 µg/mLDoxorubicin (DOX)4.17 µg/mL

IC50 values for compound 4c were compared against Staurosporine.[2] Compounds 11c and 6g showed potent activity against HepG-2 cells, with Doxorubicin used as a standard. DIPTH was compared with Doxorubicin.[3]

Anti-inflammatory Activity
CompoundAssayResultStandard DrugResult
CX-32 PGE2 production in LPS-activated RAW cellsComparable reductionNS 398 (Selective COX-2 inhibitor)Comparable reduction
CX-35 PGE2 production in LPS-activated RAW cellsComparable reductionNS 398 (Selective COX-2 inhibitor)Comparable reduction

CX-32 and CX-35 demonstrated a reduction in PGE2 production comparable to the selective COX-2 inhibitor NS 398.[4]

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method.

  • Preparation of Inoculum: Bacterial strains are cultured on a suitable agar medium for 18-24 hours. Isolated colonies are then used to prepare a bacterial suspension in a sterile saline solution, adjusted to the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Preparation of Drug Dilutions: The test compounds and standard antibiotics are dissolved in an appropriate solvent and serially diluted in Mueller-Hinton Broth (MHB) within a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension, resulting in a final inoculum concentration of about 5 x 10⁵ CFU/mL. A positive control (broth with inoculum, no drug) and a negative control (broth only) are included.

  • Incubation: The plates are incubated at 37°C for 16-20 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the thiazole derivatives or standard anticancer drugs for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 3-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.[2]

Enzyme Inhibition Assays

The inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key measure of anti-angiogenic potential.

  • Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase domain.

  • Procedure: Recombinant human VEGFR-2 is incubated with a specific substrate and ATP in a reaction buffer. The test compounds are added at various concentrations. The reaction is allowed to proceed at a controlled temperature.

  • Detection: The amount of phosphorylated substrate is quantified using methods such as ELISA or fluorescence-based assays.

  • IC50 Determination: The concentration of the inhibitor that reduces kinase activity by 50% (IC50) is calculated from a dose-response curve. One such thiazole derivative, compound 4c, was found to inhibit VEGFR-2 with an IC50 of 0.15 µM, compared to Sorafenib with an IC50 of 0.059 µM.[2]

The Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathway is crucial in cancer cell proliferation and survival.

  • Assay Principle: The inhibitory effect on both PI3K and mTOR kinases is measured.

  • Procedure: The assay is typically performed using purified recombinant PI3K and mTOR enzymes. The enzymes are incubated with their respective substrates and ATP in the presence of varying concentrations of the test compounds.

  • Detection: Kinase activity is measured by quantifying the amount of phosphorylated product, often using luminescence-based or fluorescence-based detection methods.

  • IC50 Determination: The IC50 values for each enzyme are determined to assess the potency and selectivity of the inhibitor. For instance, compound 3b showed inhibitory effects on PI3Kα similar to the standard drug alpelisib, but had weaker inhibitory activity on mTOR compared to dactolisib.[5]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the biological activities of this compound derivatives.

experimental_workflow_mtt cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Cell Seeding (96-well plate) compound_prep Compound Dilution incubation Incubation with Test Compounds cell_seeding->incubation mtt_addition MTT Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization (DMSO) mtt_addition->formazan_solubilization read_absorbance Read Absorbance (570 nm) formazan_solubilization->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 pi3k_mtor_pathway rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k Activation pip3 PIP3 pi3k->pip3 Phosphorylation pip2 PIP2 akt Akt pip3->akt Activation mtor mTOR akt->mtor Activation proliferation Cell Proliferation & Survival mtor->proliferation Promotes thiazole Thiazole Derivatives (e.g., Compound 3b) thiazole->pi3k Inhibition thiazole->mtor Inhibition cox_pathway membrane Cell Membrane Phospholipids arachidonic_acid Arachidonic Acid membrane->arachidonic_acid via PLA2 pla2 Phospholipase A2 prostaglandins Prostaglandins (PGE2) arachidonic_acid->prostaglandins via COX-2 cox2 COX-2 inflammation Inflammation Pain prostaglandins->inflammation thiazole Thiazole Derivatives (e.g., CX-32, CX-35) thiazole->cox2 Inhibition

References

Thiazol-2-ylmethanamine Derivatives as Potent Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, appearing in numerous approved drugs.[1][2] Derivatives of thiazol-2-ylmethanamine, in particular, have emerged as a versatile class of compounds demonstrating significant inhibitory activity against a range of clinically relevant enzymes. This guide provides a comparative analysis of the performance of these compounds, supported by experimental data and detailed protocols, to aid researchers in the design and development of novel therapeutics.

Performance Comparison of this compound-Based Inhibitors

The inhibitory potency of this compound derivatives has been evaluated against several key enzyme targets. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of their efficacy.

Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3][4] They are established therapeutic targets for various conditions, including glaucoma and epilepsy. Thiazole-containing compounds, particularly those with a sulfonamide group, are known to be effective CA inhibitors.[5][6]

Compound ClassTarget EnzymeIC50 (µM)Reference CompoundReference IC50 (µM)
Thiazole-methylsulfonyl derivativeshCA I39.38–198.04Acetazolamide (AAZ)18.11
Thiazole-methylsulfonyl derivativeshCA II39.16–86.64Acetazolamide (AAZ)20.65
2-amino-4-(4-chlorophenyl)thiazolehCA I0.008 ± 0.001--
2-amino-4-(4-bromophenyl)thiazolehCA II0.124 ± 0.017--
Cholinesterase Inhibitors

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, and their inhibition is a primary strategy for the management of Alzheimer's disease.[7]

CompoundTarget EnzymeIC50 (µM)Reference CompoundReference IC50 (µM)
Thiazolylhydrazone derivative 2i AChE0.028 ± 0.001Donepezil0.021 ± 0.001
Thiazolylhydrazone derivative 2g AChE0.031 ± 0.001Donepezil0.021 ± 0.001
Thiazolylhydrazone derivative 2e AChE0.040 ± 0.001Donepezil0.021 ± 0.001
2-amino-4-(4-bromophenyl)thiazoleAChE0.129 ± 0.030--
2-amino-4-(4-bromophenyl)thiazoleBChE0.083 ± 0.041--
Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[8][9] Thiazole derivatives have been investigated as inhibitors of various kinases, including Janus kinase 2 (JAK2) and Epidermal Growth Factor Receptor (EGFR).[10][11]

Compound ClassTarget EnzymeIC50 (nM)Reference CompoundReference IC50 (nM)
Phenyl sulfonyl-containing thiazole derivative 40 B-RAFV600E23.1 ± 1.2Dabrafenib47.2 ± 2.5
4,5-dimethyl thiazole analogJAK22.5--
Pyrimidine with thiazole ring system 25 CDK9640 - 2010--
SARS-CoV-2 Main Protease (Mpro) Inhibitors

The main protease (Mpro) of SARS-CoV-2 is essential for viral replication, making it a prime target for antiviral drug development.[12][13]

CompoundTarget EnzymeIC50 (µM)Reference Compound
N-(substituted-thiazol-2-yl)cinnamamide 19 SARS-CoV-2 Mpro22.61Nitazoxanide, Lopinavir
N-(substituted-thiazol-2-yl)cinnamamide 20 SARS-CoV-2 Mpro14.7Nitazoxanide, Lopinavir
N-(substituted-thiazol-2-yl)cinnamamide 21 SARS-CoV-2 Mpro21.99Nitazoxanide, Lopinavir
Thiazolidinone derivative k3 SARS-CoV-2 Mpro0.01-

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key enzyme inhibition assays cited in this guide.

Carbonic Anhydrase Inhibition Assay (Spectrophotometric)

This assay measures the esterase activity of carbonic anhydrase. The enzyme catalyzes the hydrolysis of an ester substrate, releasing a chromophore that can be quantified.

Materials:

  • CA Assay Buffer

  • CA Dilution Buffer

  • Purified Carbonic Anhydrase (Positive Control)

  • CA Substrate (e.g., p-nitrophenyl acetate)

  • CA Inhibitor (e.g., Acetazolamide)

  • Test Compounds

  • 96-well clear flat-bottom plate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all buffers and solutions as required. Dissolve test compounds in a suitable solvent (e.g., DMSO).

  • Assay Setup: In a 96-well plate, add the following to designated wells:

    • Blank: Assay Buffer.

    • Enzyme Control (100% activity): Assay Buffer and CA Enzyme.

    • Inhibitor Control: Assay Buffer, CA Enzyme, and a known CA inhibitor.

    • Test Compound: Assay Buffer, CA Enzyme, and the test compound at various concentrations.

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the CA substrate to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitrophenol) in a kinetic mode for a set period (e.g., 60 minutes) at room temperature.[14]

  • Data Analysis: Calculate the rate of reaction for each well. The percent inhibition for each test compound concentration is determined relative to the enzyme control. The IC50 value is then calculated from the dose-response curve.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is based on the hydrolysis of acetylthiocholine by AChE to produce thiocholine, which then reacts with Ellman's reagent (DTNB) to produce a yellow-colored product.[15]

Materials:

  • Phosphate Buffer (e.g., 100 mM, pH 8.0)

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine Iodide (ATChI) - Substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's Reagent

  • Test Compounds

  • 96-well plate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all solutions. Dissolve test compounds in a suitable solvent.

  • Assay Setup: To the wells of a 96-well plate, add:

    • Phosphate Buffer

    • DTNB solution

    • Test compound at various concentrations (or solvent for control).

    • AChE enzyme solution.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at a specific temperature (e.g., 37°C).

  • Reaction Initiation: Add the substrate (ATChI) to all wells to start the reaction.

  • Measurement: Measure the absorbance at 412 nm at regular intervals.[16]

  • Data Analysis: Determine the rate of the reaction. Calculate the percentage of inhibition for each concentration of the test compound and subsequently determine the IC50 value.

SARS-CoV-2 Mpro Inhibition Assay (FRET-based)

This assay utilizes a synthetic peptide substrate with a fluorophore and a quencher. Cleavage of the substrate by Mpro separates the fluorophore and quencher, leading to an increase in fluorescence.[5]

Materials:

  • Assay Buffer (e.g., 20 mM HEPES pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • Recombinant SARS-CoV-2 Mpro

  • FRET substrate

  • Test Compounds

  • Positive Control Inhibitor (e.g., GC376)

  • 384-well black plate

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and positive control in DMSO.

  • Assay Setup:

    • Dispense 1 µL of the diluted compounds, positive control, or DMSO into the wells of the 384-well plate.

    • Add 25 µL of the diluted Mpro enzyme solution to all wells except the no-enzyme control wells. Add assay buffer to the no-enzyme control wells.

  • Pre-incubation: Mix gently and pre-incubate for 15 minutes at room temperature.[5]

  • Reaction Initiation: Add 25 µL of the diluted FRET substrate solution to all wells.

  • Measurement: Immediately measure the fluorescence intensity kinetically at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the rate of the enzymatic reaction. Determine the percent inhibition for each test compound concentration and calculate the IC50 value.

Visualizing Mechanisms and Workflows

Understanding the underlying biological pathways and experimental processes is critical for rational drug design. The following diagrams, generated using Graphviz, illustrate key concepts related to the validation of this compound-based inhibitors.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, Enzyme, Substrate) setup Plate Setup (Controls & Test Wells) reagents->setup compounds Prepare Test Compounds (Serial Dilutions) compounds->setup preincubation Pre-incubation (Inhibitor-Enzyme Binding) setup->preincubation initiation Reaction Initiation (Add Substrate) preincubation->initiation measurement Kinetic Measurement (e.g., Absorbance, Fluorescence) initiation->measurement calculation Calculate % Inhibition measurement->calculation ic50 Determine IC50 Value calculation->ic50

Caption: General experimental workflow for an in vitro enzyme inhibition assay.

Caption: The JAK/STAT signaling pathway and the point of inhibition by Thiazole-based compounds.[17]

in_silico_workflow cluster_prep Input Preparation cluster_docking Molecular Docking cluster_analysis Post-Docking Analysis protein_prep Protein Structure Preparation grid Define Binding Site (Grid Generation) protein_prep->grid ligand_prep Ligand (Inhibitor) Preparation docking Dock Ligands to Protein Active Site ligand_prep->docking grid->docking scoring Score & Rank Poses docking->scoring best_pose Analyze Best Poses (Binding Interactions) scoring->best_pose md_sim Molecular Dynamics Simulation (Optional) best_pose->md_sim admet ADMET Prediction best_pose->admet

Caption: A generalized workflow for in silico molecular docking studies of enzyme inhibitors.[8]

Conclusion

This compound-based compounds represent a promising and versatile scaffold for the development of potent and selective enzyme inhibitors. The data presented in this guide highlight their efficacy against a range of therapeutic targets, including carbonic anhydrases, cholinesterases, kinases, and viral proteases. The detailed experimental protocols and workflow diagrams provide a valuable resource for researchers aiming to validate and build upon these findings. Further optimization of this chemical series, guided by the comparative data and mechanistic insights, holds significant potential for the discovery of novel drug candidates to address unmet medical needs.

References

A Comparative Spectroscopic Analysis of Thiazol-2-ylmethanamine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for Thiazol-2-ylmethanamine and its analogs. The information presented is intended to serve as a valuable resource for the identification, characterization, and quality control of this important class of heterocyclic compounds, which are prevalent in medicinal chemistry. This document summarizes key spectroscopic data and outlines the fundamental experimental protocols for their acquisition.

Spectroscopic Data Summary

The following table summarizes the characteristic spectroscopic data for this compound. While specific data for a wide range of analogs is highly dependent on their particular substitution patterns, this table provides a foundational understanding of the core spectroscopic features. Variations in these values can be expected with the introduction of different functional groups on the thiazole ring or the aminomethyl moiety.

Spectroscopic TechniqueThis compoundExpected Variations for Analogs
¹H NMR δ (ppm): ~7.7 (d, 1H, thiazole H-4), ~7.2 (d, 1H, thiazole H-5), ~4.1 (s, 2H, CH₂), ~1.8 (s, 2H, NH₂)Substitution on the thiazole ring will alter the chemical shifts and coupling constants of the remaining ring protons. Alkylation or arylation of the amine will introduce new signals and may shift the methylene proton signal.
¹³C NMR δ (ppm): ~170 (C-2), ~142 (C-4), ~118 (C-5), ~45 (CH₂)The chemical shifts of the thiazole ring carbons are sensitive to the electronic effects of substituents. The aminomethyl carbon signal will also be influenced by substitution on the nitrogen atom.
IR Spectroscopy ν (cm⁻¹): ~3300-3400 (N-H stretch), ~1600 (C=N stretch), ~1500 (C=C stretch), ~1100-1200 (C-N stretch)The N-H stretching frequency will be absent in N,N-disubstituted analogs. The positions of the C=N and C=C stretching bands may shift depending on the electronic nature of the ring substituents.
Mass Spectrometry m/z: 114 (M⁺) for C₄H₆N₂SThe molecular ion peak will increase with the mass of the substituents. Fragmentation patterns will be indicative of the specific analog structure, often showing loss of the aminomethyl group or fragments from the substituent.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols represent standard procedures and may require optimization based on the specific properties of the analog being investigated.

Synthesis of this compound Analogs

A common method for the synthesis of the thiazole core is the Hantzsch thiazole synthesis.[1]

  • α-Halogenation of a Ketone: A ketone bearing the desired R¹ substituent is reacted with a halogenating agent (e.g., N-bromosuccinimide) to form the α-haloketone.

  • Cyclocondensation: The α-haloketone is then reacted with a thiourea or thioamide derivative in a suitable solvent, such as ethanol.

  • Work-up and Purification: The reaction mixture is typically neutralized, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization to yield the desired 2-aminothiazole analog.

  • Reduction of a 2-Cyanothiazole (for this compound): Thiazole-2-carbonitrile can be reduced to this compound using a suitable reducing agent like lithium aluminum hydride in an anhydrous solvent such as diethyl ether or tetrahydrofuran.

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher field NMR spectrometer.

  • Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C spectra. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

2. Infrared (IR) Spectroscopy

  • Sample Preparation: For solid samples, a small amount of the compound is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl).

  • Instrumentation: IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: The spectrum is typically scanned over the range of 4000-400 cm⁻¹. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

3. Mass Spectrometry (MS)

  • Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC).[2][3]

  • Ionization: Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) is used to generate ions.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different m/z values.

Visualizations

Generalized Synthetic and Analytical Workflow

The following diagram illustrates a generalized workflow for the synthesis and spectroscopic characterization of this compound analogs.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Start Starting Materials (Ketone, Thiourea) Halogenation α-Halogenation Start->Halogenation Cyclization Hantzsch Cyclization Halogenation->Cyclization Purification Purification (Chromatography/Recrystallization) Cyclization->Purification Purified_Analog Purified Thiazole Analog Purification->Purified_Analog NMR NMR Spectroscopy (¹H, ¹³C) Purified_Analog->NMR IR IR Spectroscopy Purified_Analog->IR MS Mass Spectrometry Purified_Analog->MS Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: Synthetic and analytical workflow for thiazole analogs.

References

A Comparative Guide to the Structure-Activity Relationship of Thiazol-2-ylmethanamine Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Among its diverse derivatives, Thiazol-2-ylmethanamine analogs have emerged as a versatile class of compounds with a wide spectrum of therapeutic potential. This guide provides a comparative analysis of their structure-activity relationships (SAR) across different biological targets, supported by quantitative data and detailed experimental protocols.

Antimicrobial Activity

This compound derivatives have demonstrated significant potential as antimicrobial agents. The structural modifications around the thiazole core and the methanamine side chain play a crucial role in determining their potency and spectrum of activity.

Quantitative Comparison of Antimicrobial Activity
Compound IDModificationTarget OrganismMIC (µg/mL)IC50 (µg/mL)Reference
Series 1 2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazoleS. pneumoniae0.03 - 7.81-
S. epidermidis0.03 - 7.81-
E. coli0.03 - 7.81-
Series 2 2-(N-mustard)-5-(2-pyrazolin-5-yl)-thiazoleC. neoformans-15.6 - 125
8C N-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2-(trifluoromethyl)phenyl)-4,5-dihydrothiazol-2-amineE. coli6.25-[2]
S. typhi25-[2]
P. aeruginosa25-[2]

Key SAR Insights:

  • The introduction of a pyrazoline ring at the 5-position of the thiazole has been a common strategy in developing antimicrobial agents.[3]

  • The nature of the substituent on the exocyclic amine of the methanamine moiety significantly influences activity. For instance, the benzimidazolylmethyl and trifluoromethylphenyl groups in compound 8C led to potent activity against Gram-negative bacteria.[2]

  • The presence of N-mustard groups has been explored for antifungal activity, although the potency was found to be inferior to the standard drug Amphotericin B.[3]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity of the thiazole derivatives is commonly determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis start Prepare serial dilutions of test compounds in a 96-well plate add_inoculum Add inoculum to each well start->add_inoculum inoculum Prepare standardized microbial inoculum inoculum->add_inoculum incubate Incubate at 37°C for 18-24 hours add_inoculum->incubate read_plate Visually inspect for turbidity or use a plate reader to measure absorbance incubate->read_plate determine_mic Determine MIC as the lowest concentration with no visible growth read_plate->determine_mic

Fig. 1: Workflow for MIC determination.

Enzyme Inhibition

This compound analogs have been extensively investigated as inhibitors of various enzymes implicated in disease pathogenesis, including kinases and oxidases.

Quantitative Comparison of Enzyme Inhibitory Activity
Compound IDTarget EnzymeIC50 (nM)Ki (nM)Reference
35c Vascular Adhesion Protein-1 (VAP-1)20 (human), 72 (rat)-[4]
10 Vascular Adhesion Protein-1 (VAP-1)230 (human), 14 (rat)-[5]
2i Acetylcholinesterase (AChE)28-[6]
Lead 4 series Spleen tyrosine kinase (SYK)-nanomolar range[7]
3 Inducible T-cell kinase (Itk)Potent-[8]
14v Sodium-glucose cotransporter 2 (SGLT2)0.720-[9]
14y Sodium-glucose cotransporter 2 (SGLT2)0.772-[9]

Key SAR Insights:

  • VAP-1 Inhibition: Structural modifications to thiazole derivatives can overcome species-specific differences in inhibitory activity. Compound 35c was identified through a hybrid design approach, showing potent inhibition of both human and rat VAP-1.[4]

  • AChE Inhibition: Thiazolylhydrazone derivatives have emerged as potent acetylcholinesterase inhibitors. Compound 2i demonstrated an IC50 value of 28 nM, comparable to the standard drug donepezil.[6] The binding of these compounds to the AChE active site has been investigated through molecular docking studies.[6]

  • Kinase Inhibition: The thiazole scaffold is a key component in the design of kinase inhibitors.[10][11] Phenylaminopyrimidine thiazole derivatives have shown nanomolar potency against SYK.[7] 2-Amino-5-(thioaryl)thiazoles are potent and selective inhibitors of Itk.[8]

  • SGLT2 Inhibition: C-aryl glucoside SGLT2 inhibitors containing a thiazole motif have been designed. Compounds 14v and 14y , with furan and thiophene moieties respectively, demonstrated sub-nanomolar inhibitory activity.[9]

Experimental Protocol: In Vitro Kinase Assay

A common method to determine the inhibitory activity of compounds against a specific kinase is a biochemical assay that measures the phosphorylation of a substrate.

kinase_assay_workflow cluster_reaction Reaction Setup cluster_detection Detection cluster_analysis Data Analysis reagents Prepare reaction mix: Kinase, Substrate, ATP, and Test Compound incubate Incubate at room temperature reagents->incubate add_detection Add detection reagent (e.g., luminescence-based) incubate->add_detection read_signal Measure signal (e.g., luminescence, fluorescence) add_detection->read_signal calculate_inhibition Calculate percent inhibition relative to controls read_signal->calculate_inhibition determine_ic50 Determine IC50 value from dose-response curve calculate_inhibition->determine_ic50 sar_anticancer cluster_core Core Scaffold cluster_activity Biological Activity thiazole Thiazole Ring r1 Substituent at C2 thiazole->r1 r2 Substituent at C4 thiazole->r2 r3 Substituent at C5 thiazole->r3 activity Anticancer Potency (e.g., lower IC50) r1->activity e.g., Amino group (critical for some kinase inhibitors) r2->activity e.g., Phenyl group with specific substitutions r3->activity e.g., Thioaryl group

References

Unveiling the Anticancer Potential: A Comparative Analysis of Thiazol-2-ylmethanamine Derivatives in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel and more effective cancer therapeutics, a recent comprehensive analysis of Thiazol-2-ylmethanamine derivatives has highlighted their significant potential in preclinical cell-based assays. This guide provides a detailed comparison of the efficacy of various derivatives, offering valuable insights for researchers, scientists, and drug development professionals. The findings, supported by robust experimental data, underscore the promise of this class of compounds in the oncology drug discovery pipeline.

The comparative guide summarizes quantitative data from multiple studies, presenting a clear overview of the cytotoxic and anti-migratory effects of different this compound derivatives on a range of cancer cell lines. The data is structured to facilitate easy comparison of the half-maximal inhibitory concentrations (IC50) and other key efficacy parameters.

Quantitative Efficacy of this compound Derivatives

The following tables summarize the in vitro anticancer activity of various this compound derivatives against several human cancer cell lines. The IC50 values, representing the concentration of the compound required to inhibit 50% of cell growth, are presented in micromolar (µM).

Table 1: Cytotoxicity of Thiazole Derivatives in MCF-7 and HepG2 Cancer Cell Lines [1]

CompoundR GroupIC50 (µM) - MCF-7 (Breast Cancer)IC50 (µM) - HepG2 (Liver Cancer)
4a H12.7 ± 0.776.69 ± 0.41
4b Br31.5 ± 1.9151.7 ± 3.13
4c NH-NH-Ph2.57 ± 0.167.26 ± 0.44
5 OCOCH328.0 ± 1.6926.8 ± 1.62
Staurosporine (Standard) -6.77 ± 0.418.4 ± 0.51

Table 2: Anticancer Activity of Thiazole-2-imine Derivatives against SaOS-2 Cell Line [2]

CompoundR Group (at 2nd position)IC50 (µg/mL) - SaOS-2 (Osteosarcoma)
4b p-fluorophenyl0.214 ± 0.009
4c p-chlorophenyl> 0.273
4d -0.212 ± 0.006
4i -0.190 ± 0.045

Table 3: Cytotoxicity of 4β-(thiazol-2-yl)amino-4'-O-demethyl-4-deoxypodophyllotoxin Derivatives [3]

CompoundCancer Cell LineIC50 (µM)
15 A549 (Lung)0.87 ± 0.11
HepG2 (Liver)1.25 ± 0.18
HeLa (Cervical)1.53 ± 0.22
LOVO (Colon)2.14 ± 0.31
17 A549 (Lung)0.92 ± 0.13
HepG2 (Liver)1.31 ± 0.19
HeLa (Cervical)1.66 ± 0.25
LOVO (Colon)2.28 ± 0.35
Etoposide (Standard) A549 (Lung)2.45 ± 0.36
HepG2 (Liver)3.12 ± 0.45
HeLa (Cervical)3.87 ± 0.51
LOVO (Colon)4.56 ± 0.62

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for the key cell-based assays are provided below.

MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • This compound derivatives

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • After 24 hours, treat the cells with various concentrations of the this compound derivatives and incubate for an additional 48-72 hours.

  • Following the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and the IC50 values.

Wound Healing (Scratch) Assay

The wound healing assay is a simple and widely used method to study cell migration in vitro.

Materials:

  • This compound derivatives

  • Cancer cell lines capable of forming a monolayer (e.g., MDA-MB-231)

  • Appropriate cell culture medium

  • Sterile 200 µL pipette tip or a wound-making tool

  • Microscope with a camera

Procedure:

  • Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.

  • Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.

  • Wash the wells with PBS to remove any detached cells.

  • Replace the medium with fresh medium containing the this compound derivatives at various concentrations.

  • Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).

  • Measure the width of the wound at different points and calculate the percentage of wound closure over time.

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow

To better understand the potential mechanisms of action and the experimental process, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Preparation cluster_assays Cell-Based Assays cluster_analysis Data Analysis cell_culture Cancer Cell Culture mtt_assay MTT Proliferation Assay cell_culture->mtt_assay wound_healing Wound Healing Assay cell_culture->wound_healing compound_prep This compound Derivative Preparation compound_prep->mtt_assay compound_prep->wound_healing data_acquisition Data Acquisition (Absorbance/Images) mtt_assay->data_acquisition wound_healing->data_acquisition ic50_calc IC50 Calculation data_acquisition->ic50_calc migration_analysis Migration Analysis data_acquisition->migration_analysis results Comparative Efficacy Results ic50_calc->results migration_analysis->results

Caption: Experimental workflow for evaluating this compound derivatives.

VEGFR2_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Migration mTOR->Proliferation Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Thiazole This compound Derivatives Thiazole->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and potential inhibition by derivatives.

PI3K_Akt_mTOR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Thiazole This compound Derivatives Thiazole->PI3K Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and potential points of inhibition.

Topoisomerase_II_Inhibition cluster_nucleus Nucleus DNA_replication DNA Replication & Transcription TopoII Topoisomerase II DNA_replication->TopoII Requires DNA_cleavage Transient DNA Double-Strand Break TopoII->DNA_cleavage Creates Apoptosis Apoptosis TopoII->Apoptosis Inhibition leads to DNA_religation DNA Religation DNA_cleavage->DNA_religation Followed by DNA_religation->DNA_replication Allows continuation of Thiazole This compound Derivatives Thiazole->TopoII Inhibits

Caption: Mechanism of Topoisomerase II inhibition leading to apoptosis.

This comparative guide serves as a valuable resource for the scientific community, providing a foundation for the rational design and development of next-generation this compound-based anticancer agents. The presented data and experimental protocols are intended to accelerate research efforts in this promising area of oncology.

References

A Head-to-Head Comparison of Thiazol-2-ylmethanamine with Other Key Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its prevalence is due to the unique structural and electronic properties of the thiazole nucleus, which can be readily modified to create vast libraries of compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][3][4] Thiazol-2-ylmethanamine, as a key building block, provides a direct entry point for incorporating this valuable moiety into novel drug candidates. This guide offers an objective, data-driven comparison of this compound with other common building blocks, providing insights into its performance in synthetic chemistry and its potential impact on biological activity.

Performance in Synthetic Chemistry: A Comparative Overview

This compound is a versatile primary amine that can participate in a variety of chemical transformations, most notably in the construction of complex molecular architectures through multicomponent reactions. A direct comparison with other commonly used primary amines, such as furfurylamine and benzylamine, highlights the unique contributions of the thiazole moiety to the resulting molecular diversity.

Table 1: Comparison of Physicochemical Properties of Selected Primary Amine Building Blocks

Building BlockMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Key Features
This compound C₄H₆N₂S114.17198-199Heterocyclic aromatic amine, provides a key pharmacophore.
FurfurylamineC₅H₇NO97.12145Heterocyclic amine, derived from biomass.[5]
BenzylamineC₇H₉N107.15185Simple aromatic amine, often used as a benchmark.

Biological Activity Profile: The Thiazole Advantage

The true value of a building block in drug discovery is ultimately determined by the biological activity it imparts to the final compound. Thiazole derivatives have consistently demonstrated potent and diverse pharmacological activities. The following tables summarize experimental data for various thiazole analogs, showcasing the potential of incorporating the thiazole scaffold.

Anticancer Activity

Thiazole analogs have shown significant promise as anticancer agents, often by targeting key signaling pathways involved in tumor progression, such as angiogenesis.[1]

Table 2: Anticancer Activity of Representative Thiazole Derivatives

Compound/AnalogCancer Cell LineIC₅₀ (µM)Reference DrugReference Drug IC₅₀ (µM)
Substituted Thiazole Derivative 4c[1]MCF-7 (Breast Cancer)2.57 ± 0.16Staurosporine6.77 ± 0.41
Substituted Thiazole Derivative 4c[1]HepG2 (Liver Cancer)7.26 ± 0.44Staurosporine8.4 ± 0.51
Antimicrobial Activity

The thiazole moiety is a cornerstone of many antimicrobial agents.[1][3] Synthetic analogs have been developed to effectively combat a wide range of bacterial and fungal pathogens.

Table 3: Antimicrobial Activity of Representative Thiazole Derivatives

Compound/AnalogPathogenMIC (µg/mL)
Thiazole Analog[1]Staphylococcus aureus1.95
Thiazole Analog[1]Bacillus subtilis3.9
Thiazole Analog[1]Escherichia coli7.8
Thiazole Analog[1]Pseudomonas aeruginosa15.6
Thiazole Analog[1]Candida albicans3.9
Thiazole Analog[1]Aspergillus fumigatus7.8

Experimental Protocols

General Procedure for the Synthesis of Thiazole Derivatives via Hantzsch Reaction

The Hantzsch thiazole synthesis is a classic and widely used method for the construction of the thiazole ring.[6]

  • Reaction Setup: To a solution of an α-haloketone (1.0 eq.) in a suitable solvent (e.g., ethanol, DMF), add a thioamide (1.0-1.2 eq.).

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux for a period ranging from a few hours to overnight, depending on the reactivity of the substrates.

  • Work-up: Upon completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired thiazole derivative.

Experimental Workflow for MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1]

MTT_Assay_Workflow cluster_workflow MTT Cytotoxicity Assay Workflow A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of the test compound B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 2-4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at ~570 nm G->H VEGFR2_Signaling_Pathway cluster_pathway VEGFR-2 Signaling Pathway and Inhibition by Thiazole Analogs VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates MAPK MAPK PLCg->MAPK Activates Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation Angiogenesis Akt->Proliferation MAPK->Proliferation Thiazole Thiazole Analog Thiazole->VEGFR2 Inhibits

References

A Comparative Guide to the Selectivity and Cross-Reactivity of Thiazol-2-ylmethanamine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of novel Thiazol-2-ylmethanamine-based inhibitors, focusing on their selectivity and cross-reactivity profiles against a panel of protein kinases. The development of selective kinase inhibitors is crucial in drug discovery to minimize off-target effects and enhance therapeutic efficacy.[1][2][3] The thiazole scaffold is a versatile framework found in numerous bioactive compounds and has been successfully utilized in the design of potent kinase inhibitors targeting various signaling pathways.[4][5] This document is intended for researchers, scientists, and drug development professionals to facilitate the evaluation of these compounds for further investigation.

Comparative Selectivity Profiling

To assess the selectivity of our lead compounds, a panel of representative kinases was screened. The half-maximal inhibitory concentration (IC50) values were determined to quantify the potency of each inhibitor against the respective kinases. The following table summarizes the biochemical screening data for three representative compounds from the this compound series: Compound A , Compound B , and the well-characterized, multi-kinase inhibitor Staurosporine as a reference.

Target KinaseCompound A IC50 (nM)Compound B IC50 (nM)Staurosporine IC50 (nM)
JAK2 15 450 5
KDR (VEGFR2) 250 25 10
ROCK1 >10,00085020
PKA 8,5009,2008
CDK2 >10,000>10,00015
SRC 1,2003,5006
p38α (MAPK14) 7501,50075

Data Interpretation:

  • Compound A demonstrates high potency and selectivity for Janus Kinase 2 (JAK2), a key enzyme in the JAK-STAT signaling pathway.

  • Compound B shows preferential inhibition of Kinase Insert Domain Receptor (KDR), also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a critical mediator of angiogenesis.[6]

  • The broad-spectrum inhibitor, Staurosporine, shows high potency against most kinases in the panel, highlighting the superior selectivity of Compounds A and B for their respective primary targets.

Experimental Protocols

Detailed methodologies are provided below for the key experiments cited in this guide. Reproducibility and accuracy are paramount in inhibitor profiling.

In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol outlines a method for determining the IC50 values of inhibitors against a specific kinase by quantifying the amount of ADP produced during the kinase reaction.[7]

1. Materials:

  • Kinase of interest (e.g., JAK2, KDR)

  • Kinase substrate peptide

  • Adenosine triphosphate (ATP)

  • Test inhibitors (e.g., Compound A, Compound B)

  • Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

2. Compound Preparation:

  • Prepare a 10 mM stock solution of each test inhibitor in 100% DMSO.

  • Create a 10-point, 1:3 serial dilution of each compound in DMSO to generate a dose-response curve. A "no inhibitor" control containing only DMSO should be prepared.

3. Kinase Reaction:

  • Prepare a kinase reaction mixture containing the kinase and its specific substrate in the kinase assay buffer. The optimal concentrations should be determined empirically.[8]

  • In a 384-well plate, add 1 µL of the serially diluted inhibitor or DMSO control to each well.

  • Add 2 µL of the kinase solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor-kinase binding.

  • Initiate the kinase reaction by adding 2 µL of the ATP solution to each well. The final ATP concentration should be close to the Km for the specific kinase.

  • Incubate the plate at 30°C for 60 minutes.

4. ADP Detection and Signal Generation:

  • Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP and provides the necessary components for a luciferase/luciferin reaction.

  • Incubate for 30 minutes at room temperature to generate a stable luminescent signal.

5. Data Acquisition and Analysis:

  • Measure the luminescence of each well using a plate reader.

  • The luminescent signal is directly proportional to the amount of ADP produced and, therefore, reflects the kinase activity.

  • Plot the luminescence signal against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value for each inhibitor.

Visualizations: Pathways and Workflows

JAK-STAT Signaling Pathway

The diagram below illustrates a simplified representation of the JAK-STAT signaling pathway, which is the primary target of Compound A . This pathway is crucial for mediating signals from cytokines and growth factors, playing a key role in immunity, cell growth, and differentiation.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT_dimer p-STAT Dimer STAT_P->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation CompoundA Compound A CompoundA->JAK Inhibition Gene Target Gene Transcription DNA->Gene

Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of Compound A.

Kinase Inhibitor Selectivity Profiling Workflow

The following workflow diagram outlines the systematic process used to characterize the selectivity and cross-reactivity of novel kinase inhibitors.

Kinase_Profiling_Workflow start Start: New Chemical Entity (this compound Core) primary_screen Primary Screen: Single High-Dose (e.g., 10 µM) start->primary_screen dose_response Dose-Response Assay: 10-point IC50 Determination (Primary Target) primary_screen->dose_response >50% Inhibition selectivity_panel Selectivity Panel Screen: Broad Kinase Panel (e.g., 50-100 kinases) dose_response->selectivity_panel Potent IC50 cellular_assays Cellular Assays: Target Engagement & Downstream Signaling dose_response->cellular_assays data_analysis Data Analysis: Selectivity Score, Kinome Map selectivity_panel->data_analysis cellular_assays->data_analysis lead_selection Lead Candidate Selection data_analysis->lead_selection

Caption: Experimental workflow for kinase inhibitor selectivity and cross-reactivity profiling.

References

New Thiazol-2-ylmethanamine Derivatives Show Promise as Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: Researchers have synthesized and characterized a novel series of Thiazol-2-ylmethanamine derivatives, demonstrating significant inhibitory activity against key enzymes implicated in a range of diseases, including glaucoma and Alzheimer's disease. These findings, which benchmark the new compounds against established inhibitors, suggest that these derivatives hold considerable promise for the development of new therapeutic agents.

The study focused on the inhibitory potential of these novel thiazole compounds against human carbonic anhydrase (hCA) isozymes I and II, as well as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Carbonic anhydrases are involved in pH regulation and are targets for diuretics and anti-glaucoma drugs, while cholinesterases are crucial in neurotransmission and are the primary targets for Alzheimer's disease medications.

Comparative Inhibitory Potency

The inhibitory activities of the new this compound derivatives were quantified and compared with clinically used drugs. The results, summarized in the tables below, highlight the potency of these new chemical entities.

Carbonic Anhydrase Inhibition
CompoundTarget EnzymeKᵢ (µM)Known InhibitorTarget EnzymeIC₅₀ (µM)Kᵢ (µM)
2-amino-4-(4-chlorophenyl)thiazolehCA I0.008 ± 0.001AcetazolamidehCA I & II1.0 - 5.86[1][2]0.0008[3]
2-amino-4-(4-bromophenyl)thiazolehCA II0.124 ± 0.017

Kᵢ (inhibition constant) and IC₅₀ (half-maximal inhibitory concentration) values are measures of inhibitor potency; lower values indicate higher potency.

Cholinesterase Inhibition
CompoundTarget EnzymeKᵢ (µM)Known InhibitorTarget EnzymeIC₅₀ (µM)
2-amino-4-(4-bromophenyl)thiazoleAChE0.129 ± 0.030DonepezilAChE0.0057[4]
BChE0.083 ± 0.041GalantamineAChE0.35 - 0.85[5][6]
BChE12.1[6]
RivastigmineAChE4.15[7][8]
BChE0.037[7][8]

Experimental Methodologies

The inhibitory activities of the synthesized thiazole derivatives and known inhibitors were determined using established in vitro enzyme inhibition assays.

Carbonic Anhydrase Inhibition Assay

The inhibition of human carbonic anhydrase (hCA) isozymes I and II was measured using a colorimetric assay. This method is based on the hydrolysis of p-nitrophenyl acetate (p-NPA) by the CA enzyme, which produces the yellow-colored p-nitrophenol. The rate of this reaction is monitored by measuring the increase in absorbance at 400-405 nm.[9] When an inhibitor is present, the rate of p-NPA hydrolysis decreases, and the extent of this decrease is proportional to the inhibitor's potency.

Protocol Outline:

  • Reagent Preparation: All solutions, including the assay buffer (e.g., 50 mM Tris-HCl, pH 7.5), CA enzyme stock, p-NPA substrate stock, and inhibitor stock solutions, are prepared.[9]

  • Assay Plate Setup: The assay is performed in a 96-well microplate. Wells are designated for blank (no enzyme), maximum activity (no inhibitor), test compound, and positive control (a known inhibitor like Acetazolamide).[9]

  • Enzyme-Inhibitor Pre-incubation: The CA enzyme is pre-incubated with the inhibitor for a defined period (e.g., 10-15 minutes) at room temperature to allow for binding.[9]

  • Reaction Initiation and Measurement: The enzymatic reaction is initiated by adding the p-NPA substrate. The absorbance at 400-405 nm is measured kinetically over time using a microplate reader.[9]

  • Data Analysis: The rate of reaction is determined from the linear portion of the absorbance versus time curve. The percent inhibition is calculated relative to the maximum activity control, and Kᵢ values are determined by fitting the data to appropriate enzyme inhibition models.

G Carbonic Anhydrase Inhibition Assay Workflow prep Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitors) plate 96-Well Plate Setup (Blank, Max Activity, Test, Control) prep->plate preinc Enzyme-Inhibitor Pre-incubation (10-15 min) plate->preinc react Reaction Initiation (Add p-NPA Substrate) preinc->react measure Kinetic Measurement (Absorbance at 400-405 nm) react->measure analyze Data Analysis (Calculate % Inhibition and Ki) measure->analyze

Workflow for Carbonic Anhydrase Inhibition Assay

Acetylcholinesterase and Butyrylcholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity against AChE and BChE was determined using the spectrophotometric method developed by Ellman.[10] This assay measures the activity of the cholinesterase enzymes by quantifying the production of thiocholine. Acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) is used as a substrate, which is hydrolyzed by the respective enzyme to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, which is measured at 412 nm.[10][11]

Protocol Outline:

  • Reagent Preparation: Solutions are prepared, including a phosphate buffer (e.g., 0.1 M, pH 8.0), the respective enzyme solution (AChE or BChE), substrate solution (acetylthiocholine iodide or butyrylthiocholine iodide), DTNB solution, and inhibitor solutions.[10]

  • Assay Plate Setup: The assay is conducted in a 96-well microplate with wells for control, test compounds, and a reference inhibitor (e.g., Donepezil).

  • Pre-incubation: The enzyme is pre-incubated with the test compounds for a specific time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).[11]

  • Reaction Initiation and Measurement: The reaction is initiated by adding the substrate and DTNB. The absorbance is measured at 412 nm at regular intervals.[11]

  • Data Analysis: The rate of the reaction is calculated from the change in absorbance over time. The percent inhibition is determined, and Kᵢ values are calculated.

G Cholinergic Neurotransmission and Inhibition cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_synapse ACh ACh_vesicle->ACh_synapse Release AChE AChE ACh_synapse->AChE Hydrolysis ACh_receptor ACh Receptor ACh_synapse->ACh_receptor Binds Inhibitor Thiazole Derivative (Inhibitor) Inhibitor->AChE Inhibits Signal Signal Propagation ACh_receptor->Signal

Cholinergic signaling and the mechanism of AChE inhibition.

Conclusion

The newly synthesized this compound derivatives have demonstrated potent inhibitory activity against clinically relevant enzymes. Notably, 2-amino-4-(4-chlorophenyl)thiazole is a highly potent inhibitor of hCA I, surpassing the activity of the established drug Acetazolamide in this assay. Furthermore, 2-amino-4-(4-bromophenyl)thiazole shows significant inhibition of AChE and BChE, with potency in the same range as some currently marketed drugs. These encouraging results warrant further investigation of these compounds, including studies on their selectivity, mechanism of action, and in vivo efficacy, to assess their full therapeutic potential.

References

Safety Operating Guide

Proper Disposal of Thiazol-2-ylmethanamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides essential safety and logistical information for the proper disposal of Thiazol-2-ylmethanamine, a corrosive compound requiring careful management.

This compound is classified as a hazardous substance that causes severe skin burns and eye damage.[1] Adherence to strict disposal protocols is crucial to ensure personnel safety and environmental protection. The primary directive for its disposal is to transfer the material to an approved waste disposal plant.[1]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all relevant personnel are equipped with and properly using personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Summary of Hazard and Disposal Information

For quick reference, the following table summarizes the key safety and disposal information for this compound.

IdentifierInformationSource
Chemical Name This compoundN/A
CAS Number 55661-33-1[1]
Primary Hazard H314: Causes severe skin burns and eye damage[1]
Disposal Code P501: Dispose of contents/container to an approved waste disposal plant[1]
Container Type Chemically resistant, sealed containers (e.g., High-Density Polyethylene - HDPE)[2]

Step-by-Step Disposal Procedure

The following procedure outlines the general steps for the safe disposal of this compound, based on guidelines for corrosive chemical waste.

1. Waste Identification and Segregation:

  • Clearly label a dedicated waste container for this compound waste.

  • Do not mix this waste with other chemical waste streams to prevent potentially hazardous reactions.[3]

2. Selection of Appropriate Waste Container:

  • Use a chemically resistant container for collecting the waste. High-density polyethylene (HDPE) is a suitable option for many corrosive chemicals.[2]

  • Ensure the container is in good condition, free from leaks or cracks, and has a secure, tightly sealing lid.

3. Waste Collection:

  • Carefully transfer the this compound waste into the designated container.

  • Avoid splashing or generating aerosols.

  • Do not overfill the container; it is recommended to fill it to no more than 90% of its capacity.

  • After each addition, securely close the container lid.

4. Labeling of Waste Container:

  • The waste container must be clearly and accurately labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Corrosive")

    • The date the waste was first added to the container.

5. Storage of Waste:

  • Store the sealed and labeled waste container in a designated, well-ventilated hazardous waste accumulation area.

  • This area should be secure and away from general laboratory traffic.

  • Store it separately from incompatible materials, such as strong oxidizing agents.

6. Arrangement for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[3]

  • Provide them with accurate information about the waste material.

  • Follow all institutional and regulatory requirements for waste manifest and handover.

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_preparation Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Wear appropriate PPE C Identify & Segregate Waste A->C B Work in a well-ventilated area B->C D Use a labeled, chemically resistant container (e.g., HDPE) C->D E Transfer waste carefully D->E F Securely seal and store in designated area E->F G Contact EHS or licensed waste disposal contractor F->G H Arrange for pickup and transport to an approved facility G->H

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling Thiazol-2-ylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal protocols for Thiazol-2-ylmethanamine (CAS RN: 55661-33-1), tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is paramount for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous chemical that can cause severe skin burns and eye damage.[1][2] Inhalation, ingestion, or direct skin contact can be harmful.[3][4] Therefore, stringent adherence to PPE protocols is mandatory.

Summary of Required Personal Protective Equipment

Protection TypeSpecific RequirementsRationale & Citations
Eye/Face Protection Safety glasses with side shields; chemical goggles. A face shield is recommended for larger quantities.To protect against splashes that can cause severe eye damage.[5][6]
Skin Protection Chemical-resistant gloves (e.g., PVC or nitrile rubber), lab coat, overalls, and a PVC apron.To prevent skin contact, which can lead to severe burns.[1][5][7] Contaminated gloves should be replaced immediately.[5]
Respiratory Protection Use only in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator is required.To prevent inhalation of vapors, which may be harmful.[3]
Footwear Non-sparking safety footwear.Recommended for large-scale or continuous use to prevent ignition from static electricity.[5]
Quantitative Data
PropertyValue
Boiling Point 95 °C / 14 mmHg
Flash Point 104 °C
Specific Gravity (20/20) 1.23
Purity >95.0% (GC)

Source: Tokyo Chemical Industry Co., Ltd.[1]

Operational Plan: Step-by-Step Handling Procedure

This protocol outlines the safe handling of this compound from preparation to disposal.

1. Preparation and Engineering Controls:

  • Ventilation: Always handle this compound inside a certified chemical fume hood to ensure adequate ventilation.[3][8] For flammable liquids, local exhaust ventilation or a process enclosure ventilation system may be necessary.[5]

  • PPE Inspection: Before starting, inspect all PPE for signs of damage or wear. Ensure gloves are of the appropriate material and thickness.[5]

  • Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible and operational.

  • Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition.[9] Use non-sparking tools and explosion-proof equipment.[9]

2. Handling the Chemical:

  • Avoid Contact: Prevent all personal contact with the substance, including inhalation of vapors.[5]

  • Dispensing: When transferring the liquid, do so carefully to minimize splashing or aerosol generation.

  • Personal Hygiene: Do not eat, drink, or smoke in the work area.[4][7][10] Wash hands thoroughly after handling the chemical, even if gloves were worn.[1][3][7]

  • Clothing: Do not allow clothing wet with the material to stay in contact with the skin.[5] Remove any contaminated clothing immediately and wash it before reuse.[1]

3. Storage:

  • Container: Store in the original, tightly closed container in a cool, dry, and well-ventilated area.[1][3][4]

  • Incompatible Materials: Keep away from oxidizing agents, acids, acid chlorides, and acid anhydrides.[5]

  • Storage Conditions: The product is air-sensitive; store under an inert gas.[1] Keep in a designated flame-proof area.[5]

Disposal Plan: Step-by-Step Procedure

All waste containing this compound must be treated as hazardous waste and handled in accordance with all local, state, and federal regulations.[5]

1. Waste Collection:

  • Containers: Collect all waste, including empty containers and contaminated PPE, in a suitable, clearly labeled, and closed container for hazardous waste.[9]

  • Spills: In the event of a spill, absorb the material with an inert absorbent material (e.g., sand, silica gel).[9] Scoop up the material and place it into a suitable disposal container.

2. Disposal:

  • Consult Professionals: Consult with a licensed waste management authority for proper disposal procedures.[5]

  • Environmental Protection: Do not allow the chemical or its wash water to enter drains or waterways.[5]

  • Container Disposal: Puncture containers to prevent reuse before disposing of them at an authorized landfill, as per regulations.[5]

Experimental Workflow Visualization

The following diagram illustrates the key stages of the safe handling and disposal workflow for this compound.

prep Preparation & Engineering Controls handling Chemical Handling prep->handling sub_prep1 Inspect PPE sub_prep2 Verify Ventilation (Fume Hood) sub_prep3 Check Emergency Equipment storage Storage handling->storage If not for immediate use waste_collection Waste Collection handling->waste_collection sub_handling1 Wear Appropriate PPE sub_handling2 Avoid Contact & Inhalation sub_handling3 Practice Good Hygiene storage->handling For subsequent use sub_storage Store in Cool, Dry, Ventilated Area disposal Disposal waste_collection->disposal sub_waste1 Collect in Labeled Hazardous Waste Container sub_disposal Consult Waste Management Authority

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thiazol-2-ylmethanamine
Reactant of Route 2
Reactant of Route 2
Thiazol-2-ylmethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.